molecular formula C7H10N4O2S B1359074 Sulfaguanidine CAS No. 6190-55-2

Sulfaguanidine

货号: B1359074
CAS 编号: 6190-55-2
分子量: 214.25 g/mol
InChI 键: BRBKOPJOKNSWSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfaguanidine is a sulfonamide incorporating a guanidine moiety used to block the synthesis of folic acid;  mostly used in veterinary medicine It has a role as an antiinfective agent.
This compound is a guanidine derivative of sulfanilamide used in veterinary medicine. This compound is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A sulfanilamide antimicrobial agent that is used to treat enteric infections.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-67-0
Record name Sulfaguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaguanidine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfaguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfaguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfaguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of Enteric Chemotherapy: A Technical Guide to the Discovery and Historical Significance of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical significance of sulfaguanidine, a pioneering sulfonamide that revolutionized the treatment of enteric bacterial infections. We delve into the seminal work of the two independent American research teams who first synthesized the compound in 1940, detailing their experimental approaches. The guide elucidates the mechanism of action of this compound as a competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. Furthermore, we present a comprehensive overview of its historical impact, particularly its crucial role in managing bacillary dysentery during World War II. This document consolidates key quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways and developmental workflow to serve as a valuable resource for researchers in antimicrobial drug discovery and development.

Discovery and Synthesis

This compound was independently synthesized in 1940 by two American research teams: one at the Johns Hopkins University School of Medicine led by E. K. Marshall, Jr., and another at the American Cyanamid Company led by Richard O. Roblin.[1][2] Both groups were investigating derivatives of sulfanilamide with the aim of finding a compound that was poorly absorbed from the gastrointestinal tract, thereby concentrating its antibacterial action in the intestines.

The Marshall, Bratton, White, and Litchfield Approach

Marshall's team at Johns Hopkins sought to create a sulfonamide with low lipid solubility and a pKa value that would ensure it remained largely un-ionized in the intestinal tract, thus limiting its absorption. Their research led them to synthesize this compound from sulfanilamide and guanidine.

The Roblin, Williams, Winnek, and English Contribution

Concurrently, the team at American Cyanamid, as part of a systematic investigation into sulfanilamide derivatives, also synthesized this compound. Their work was driven by the hypothesis that modifying the sulfanilamide molecule could alter its pharmacokinetic properties to target specific sites of infection.

Experimental Synthesis Protocols

Experimental Workflow for the Synthesis of this compound

G cluster_0 Preparation of N-acetylsulfanilyl chloride cluster_1 Reaction with Guanidine cluster_2 Hydrolysis Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation Acetanilide->Chlorosulfonation Chlorosulfonic acid N_acetylsulfanilyl_chloride N-acetylsulfanilyl chloride Chlorosulfonation->N_acetylsulfanilyl_chloride Formation Condensation Condensation N_acetylsulfanilyl_chloride->Condensation N_acetylthis compound N-acetylthis compound Condensation->N_acetylthis compound Formation Guanidine Guanidine Guanidine->Condensation Hydrolysis Hydrolysis N_acetylthis compound->Hydrolysis Acid or Base This compound This compound Hydrolysis->this compound Final Product G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Purines_Thymidine_Amino_acids Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine_Amino_acids Essential for DNA, RNA, and protein synthesis This compound This compound This compound->DHPS Competitive Inhibition

References

Sulfaguanidine's Mechanism of Action on Folic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfaguanidine, a sulfonamide antibiotic, with a specific focus on its inhibitory effects on bacterial folic acid synthesis. It details the molecular interactions, enzymatic kinetics, and the biochemical pathway targeted by this drug. This document also outlines a comprehensive experimental protocol for determining the inhibitory potency of this compound against its target enzyme, dihydropteroate synthase (DHPS). The information presented herein is intended to support research and development efforts in the fields of antimicrobial drug discovery and infectious disease.

Introduction

This compound is a member of the sulfonamide class of antibiotics, which were among the first antimicrobial agents to be systematically used for the treatment of bacterial infections.[1] Its primary therapeutic application has been in the treatment of gastrointestinal infections, owing to its poor absorption from the gut.[2][3] The clinical efficacy of this compound and other sulfonamides stems from their ability to selectively interfere with a metabolic pathway essential for bacterial survival but absent in humans: the de novo synthesis of folic acid.[4]

Folic acid, a B vitamin, is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1] While mammals obtain folic acid from their diet, many bacteria must synthesize it. This metabolic difference forms the basis for the selective toxicity of sulfonamides.[4] This guide will dissect the precise mechanism by which this compound disrupts this vital bacterial pathway.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial effect of this compound is primarily achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] DHPS catalyzes a critical step in the folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[6]

This compound's efficacy as a competitive inhibitor is rooted in its structural similarity to PABA.[4] This structural analogy allows this compound to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate.[4] The consequence of this enzymatic blockade is the depletion of the downstream products of the folic acid pathway, most notably tetrahydrofolate, the biologically active form of folic acid. Without an adequate supply of tetrahydrofolate, bacteria are unable to synthesize the necessary precursors for DNA replication and protein synthesis, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[4]

Bacterial Folic Acid Synthesis Pathway Pteridine_precursors Pteridine Precursors DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursors->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Reduces Nucleotide_synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_synthesis Amino_acid_synthesis Amino Acid Synthesis Tetrahydrofolate->Amino_acid_synthesis Mechanism of this compound Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition PABA PABA DHPS DHPS Active Site PABA->DHPS Binds to Product Dihydropteroate Synthesis DHPS->Product Leads to This compound This compound DHPS2 DHPS Active Site This compound->DHPS2 Competitively binds to No_Product Inhibition of Folic Acid Synthesis DHPS2->No_Product Results in Experimental Workflow for DHPS Inhibition Assay A Prepare Reagent Solutions (DHPS, DHFR, DHPPP, PABA, NADPH, this compound) B Add Assay Buffer, DHFR, NADPH, and varying concentrations of this compound to microplate wells A->B C Add DHPS to initiate the reaction B->C D Incubate at a controlled temperature (e.g., 37°C) C->D E Initiate the reaction by adding DHPPP and PABA D->E F Monitor the decrease in absorbance at 340 nm over time using a microplate reader E->F G Calculate the initial reaction velocities F->G H Plot reaction velocity vs. This compound concentration G->H I Determine IC50 and Ki values from the data H->I

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been historically significant in the treatment of enteric infections. Its unique chemical and physical properties, particularly its poor absorption from the gut, have dictated its therapeutic applications. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a sulfanilamide moiety linked to a guanidine group. This substitution significantly influences its physicochemical properties, particularly its basicity and solubility.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name N-(4-aminobenzenesulfonyl)guanidine
Synonyms Sulphaguanidine, Sulfaguine, Sulfanilylguanidine
CAS Number 57-67-0
Chemical Formula C₇H₁₀N₄O₂S
Molecular Weight 214.24 g/mol
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Melting Point 190-193 °C
Solubility in Water 0.805 mg/mL (practically insoluble)
Solubility in Organic Solvents Very slightly soluble in 96% ethanol, slightly soluble in acetone.
Solubility in Acids Soluble in 1 M HCl (50 mg/mL).
pKa (Strongest Acidic) 10.53
pKa (Strongest Basic) 7.72
logP -0.55
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsSource(s)
UV-Vis Maxima at 208, 259, and 290 nm in water.
FT-IR (KBr Pellet) Characteristic peaks for N-H stretching (amine and guanidine), S=O stretching (sulfonamide), and aromatic C-H and C=C bending.
¹H NMR Signals corresponding to aromatic protons and protons of the amine and guanidine groups.
¹³C NMR Resonances for the carbon atoms of the benzene ring and the guanidine group.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, this compound prevents bacterial growth and replication. Mammalian cells are unaffected as they obtain folic acid from their diet.

Folic_Acid_Synthesis_Inhibition cluster_synthesis Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate Dihydropterin_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids One-carbon transfers This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key chemical and physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Grind a small amount of this compound into a fine powder using a mortar and pestle.

  • Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-15 °C per minute initially.

  • Observe the sample through the magnifying lens.

  • As the temperature approaches the expected melting point (around 180 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus:

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a vial.

  • Add a known volume of distilled water (e.g., 10 mL) to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of water to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer (at the λmax of this compound) or an HPLC method.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

  • Perform the experiment in triplicate to ensure accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Apparatus:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a KBr pellet press.

  • Spatula

  • Agate mortar and pestle

  • KBr powder (spectroscopic grade)

Procedure (KBr Pellet Method):

  • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment prior to running the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Pipettes

  • Vortex mixer

Solvent Selection: Based on solubility data, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and vortex gently to dissolve the sample completely.

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to obtain a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, acquisition time, and relaxation delay.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Synthesis Workflow

A common laboratory synthesis of this compound involves the reaction of p-acetamidobenzenesulfonyl chloride with guanidine nitrate in an alkaline medium, followed by hydrolysis of the acetyl group.

Sulfaguanidine_Synthesis start p-Acetamidobenzenesulfonyl Chloride reaction1 Condensation Reaction (Alkaline medium, e.g., NaOH) start->reaction1 guanidine Guanidine Nitrate guanidine->reaction1 intermediate N-Acetylthis compound reaction1->intermediate reaction2 Acid or Base Hydrolysis (e.g., HCl or NaOH) intermediate->reaction2 product This compound reaction2->product purification Purification (Recrystallization) product->purification

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound, catering to the needs of researchers and professionals in the field of drug development. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols provide practical guidance for the characterization of this and similar compounds. The visualization of its mechanism of action and synthesis workflow further aids in the conceptual understanding of this compound's role and preparation.

Sulfaguanidine structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical overview of sulfaguanidine, a sulfonamide antibiotic primarily used in veterinary medicine. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, mechanism of action, and relevant experimental workflows.

Core Compound Characteristics

This compound (IUPAC name: 4-Amino-N-[amino(imino)methyl]benzenesulfonamide) is a synthetic antimicrobial agent.[1] Its key quantitative and qualitative properties are summarized below.

PropertyValueSource
Molecular Formula C7H10N4O2S[2][3]
Molecular Weight 214.24 g/mol [2]
CAS Number 57-67-0[1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 190-193 °C[1][2]
Solubility Slightly soluble in water, soluble in dilute mineral acids[2]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the bacterial folic acid synthesis pathway, thereby inhibiting bacterial growth and reproduction.

This compound Mechanism of Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acids Tetrahydrofolic_Acid->Nucleic_Acids Purine & Pyrimidine Synthesis This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition MIC Assay Workflow cluster_workflow Broth Microdilution MIC Assay Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

References

Sulfaguanidine Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This in-depth technical guide provides a comprehensive overview of the solubility of sulfaguanidine in various solvents. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Introduction to this compound

This compound is a sulfonamide antibacterial agent. Its efficacy and delivery are significantly influenced by its solubility in different media. A thorough understanding of its solubility profile is therefore critical for formulation development, bioavailability studies, and the design of effective drug delivery systems. This guide aims to provide a centralized resource of this vital physicochemical property.

Solubility of this compound

The solubility of this compound is presented below, categorized by solvent type. The data has been compiled from various scientific sources.

Table 1: Solubility of this compound in Aqueous and Organic Solvents
SolventTemperature (°C)SolubilityUnitCitation
Water251g/1000mL
Water100100g/1000mL
Water (pH 7.4)Not Specified>32.1µg/mL[1]
Ethanol (96%)Not SpecifiedVery slightly soluble-
EthanolNot SpecifiedSlightly soluble-
AcetoneNot SpecifiedSlightly soluble-
MethanolNot SpecifiedSoluble-[2]
Dimethyl Sulfoxide (DMSO)Not Specified≥9.6mg/mL[3]
Dilute Hydrochloric AcidNot SpecifiedEasily soluble-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.5mg/mL[4][5]
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5mg/mL[4][5]
10% DMSO / 90% Corn OilNot Specified≥ 2.5mg/mL[4][5]

Note: Qualitative descriptions such as "slightly soluble" and "easily soluble" are based on established pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following section details a robust and widely adopted experimental protocol for determining the solubility of a compound like this compound. The shake-flask method is a gold-standard technique for establishing thermodynamic solubility.[6][7]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a solvent of interest over a defined period.[7] Once equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then quantified to determine the solubility.[8]

Materials and Equipment
  • This compound (analytical standard)

  • Solvents of interest (e.g., water, ethanol, buffer solutions)

  • Volumetric flasks

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control[7]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)[8]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[9][10]

  • Analytical balance

  • pH meter

Detailed Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[7]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][8] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute in the supernatant remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.[6]

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[8] It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method, such as HPLC-UV.[9][10]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the experimental samples by interpolating their analytical response on the calibration curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solid Weigh Excess This compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial agitation Agitate at Constant Temperature (24-72h) prep_solvent->agitation separation Centrifugation or Filtration (0.22 µm) agitation->separation analysis Analyze Supernatant (e.g., HPLC-UV) separation->analysis calculation Calculate Concentration from Calibration Curve analysis->calculation

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides essential information on the solubility of this compound, a critical parameter for its development and application. The compiled data and detailed experimental protocol offer a valuable resource for researchers in the pharmaceutical sciences. Adherence to standardized methods like the shake-flask protocol is crucial for obtaining accurate and reproducible solubility data.

References

Sulfaguanidine as a Competitive Inhibitor of Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a member of the sulfonamide class of antibiotics, which function by disrupting the folic acid synthesis pathway in various microorganisms.[1] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial agents.[1] The selective toxicity of sulfonamides arises from the fact that bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet.[2] The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action as a competitive inhibitor of DHPS, supported by experimental protocols and quantitative data for related sulfonamides.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacterial folate biosynthesis pathway begins with the conversion of guanosine triphosphate to 7,8-dihydroneopterin, which is then further processed. A crucial step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[3] This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[3]

Sulfonamides, including this compound, are structural analogs of PABA.[1] This structural similarity allows them to bind to the active site of DHPS, directly competing with the natural substrate, PABA.[1][3] By occupying the active site, this compound prevents the binding of PABA, thereby inhibiting the synthesis of 7,8-dihydropteroate and halting the entire folate biosynthesis pathway.[1] This ultimately leads to a bacteriostatic effect, as the bacteria are unable to produce the necessary components for DNA replication and cell division.[2]

The following diagram illustrates the competitive inhibition of DHPS by this compound.

DHPS_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to active site DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes reaction This compound This compound DHPS_inhibited Dihydropteroate Synthase (DHPS) This compound->DHPS_inhibited Competes with PABA for active site No_Reaction No Reaction DHPS_inhibited->No_Reaction

Caption: Competitive inhibition of DHPS by this compound.

Quantitative Data for Sulfonamide Inhibition of Dihydropteroate Synthase

SulfonamideOrganismInhibition Constant (Ki)IC50Reference(s)
SulfadoxinePlasmodium falciparum (sensitive)0.14 µM-[4]
SulfadoxinePlasmodium falciparum (resistant)112 µM-[4]
SulfadiazineEscherichia coli2.5 x 10⁻⁶ M-[5]
SulfamethoxazoleStaphylococcus aureus-See note 1[3]

Note 1: The study on Staphylococcus aureus measured the Michaelis constant (KM) and the inhibition constant (Ki) for sulfamethoxazole (SMX), demonstrating efficient binding and inhibition of the wild-type enzyme.[3]

Experimental Protocols

The following sections detail generalized methodologies for determining the inhibitory activity of compounds like this compound against dihydropteroate synthase. These protocols are synthesized from various published methods.[3][6][7]

Spectrophotometric Assay for DHPS Activity and Inhibition

This continuous assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • This compound (or other inhibitor)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the reaction buffer, DHPP, PABA, DHFR, and NADPH.

  • Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture. For control experiments (no inhibition), add the corresponding volume of the solvent used to dissolve the inhibitor (e.g., DMSO).

  • Enzyme Addition and Initiation: Initiate the reaction by adding a known concentration of the DHPS enzyme to the reaction mixture.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (this compound). Analyze the data using a Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.

Radiometric Assay for DHPS Activity and Inhibition

This endpoint assay directly measures the incorporation of radiolabeled PABA into dihydropteroate.

Materials:

  • Purified DHPS enzyme

  • DHPP

  • [¹⁴C]-p-Aminobenzoic acid ([¹⁴C]-PABA)

  • This compound (or other inhibitor)

  • Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)

  • Thin-layer chromatography (TLC) plates

  • Developing solvent (e.g., 100 mM phosphate buffer, pH 7.0)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DHPP, and [¹⁴C]-PABA.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition and Incubation: Add the DHPS enzyme to initiate the reaction. Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as 50% acetic acid.

  • Separation of Product: Spot an aliquot of the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the [¹⁴C]-dihydropteroate product from the unreacted [¹⁴C]-PABA substrate.

  • Quantification: Quantify the amount of radiolabeled product using a scintillation counter or by analyzing the TLC plate with a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 and Ki values as described in the spectrophotometric assay protocol.

The following diagram outlines the general experimental workflow for determining the inhibitory constant (Ki) of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - DHPS Enzyme - Substrates (PABA, DHPP) - Inhibitor (this compound) - Buffers Assay_Setup Set up Reaction Mixtures: - Varying [PABA] - Varying [this compound] Reagents->Assay_Setup Incubation Initiate Reaction and Incubate (Controlled Temperature and Time) Assay_Setup->Incubation Measurement Measure Reaction Velocity (e.g., Spectrophotometry or Radiometry) Incubation->Measurement Data_Plotting Plot Data (e.g., Lineweaver-Burk Plot) Measurement->Data_Plotting Ki_Determination Determine Ki from Plot or Non-linear Regression Data_Plotting->Ki_Determination

Caption: Workflow for determining the Ki of this compound.

Conclusion

This compound acts as a competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. Its structural similarity to the natural substrate, PABA, allows it to effectively block the production of essential downstream metabolites required for bacterial survival. While specific quantitative data for this compound's inhibitory activity is limited, the well-established mechanism of action for the broader sulfonamide class provides a strong foundation for its use as an antimicrobial agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize the inhibitory kinetics of this compound and other novel DHPS inhibitors.

References

Pharmacokinetic Profile of Sulfaguanidine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent that has been utilized in veterinary medicine, primarily for the treatment of enteric infections.[1][2] Its efficacy is rooted in its ability to act as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria.[1] By blocking this pathway, this compound impedes bacterial growth and replication.[1] A comprehensive understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in various animal models is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential residues in food-producing animals. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound in key animal models, supported by experimental data and methodologies.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound varies significantly across different animal species and is notably influenced by age. The following tables summarize the key pharmacokinetic parameters of this compound observed in rat models. Data for other species such as poultry and ruminants are less specific for this compound itself but general sulfonamide pharmacokinetic principles apply.[3][4][5]

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) Administration (2.5 mg/kg)
ParameterAdult RatsNeonatal RatsUnit
CLt (Total Clearance)0.290.14L/h/kg
AUC0-∞ (Area Under the Curve)8.1820.46µg·h/mL
Vdss (Volume of Distribution at Steady State)0.650.59L/kg

Data sourced from MedChemExpress compilation of a study by Mizuno et al., 1986.[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (PO) Administration (2.5 mg/kg)
ParameterAdult RatsNeonatal RatsUnit
Absolute Bioavailability 12.7657.86%
Cmax (Maximum Concentration)0.413.56µg/mL
Tmax (Time to Maximum Concentration)1.671.50h

Data sourced from MedChemExpress compilation of a study by Mizuno et al., 1986.[6]

The data clearly indicates that this compound is poorly absorbed in adult rats, but its absorption is significantly higher in neonatal rats.[7] Neonatal rats also exhibit a lower elimination rate of the drug.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are outlines of key experimental methodologies cited in the literature for studying the pharmacokinetics of this compound and other sulfonamides.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound in a rat model following both intravenous and oral administration.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Age: Adult (e.g., 8-10 weeks) and neonatal (e.g., 10 days) groups to assess age-related differences.[7]

  • Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.[8]

2. Drug Administration:

  • Intravenous (IV) Administration: A solution of this compound is administered via the tail vein.[9] The typical dosage for pharmacokinetic studies is around 2.5 mg/kg.[7]

  • Oral (PO) Administration: this compound is administered via oral gavage.[9] The dosage is consistent with the IV group to allow for bioavailability calculations.[7]

3. Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[9]

  • Blood is collected from the tail vein or via cardiac puncture at the termination of the experiment.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[10]

4. Sample Analysis (HPLC Method):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector is commonly used.[11][12]

  • Sample Preparation: Plasma samples are typically deproteinized using an organic solvent like acetonitrile or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase.[13]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18) is frequently employed.[11]

    • Mobile Phase: A gradient mixture of an acidic buffer (e.g., 0.1% formic acid or 0.08% acetic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol).[11][13]

    • Detection: UV detection is typically set at a wavelength of around 260-275 nm.[12] Fluorescence detection can also be used after pre-column derivatization with agents like fluorescamine for enhanced sensitivity.[11]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental or compartmental models with appropriate software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd).[10]

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a common method to investigate the metabolic pathways of this compound.

1. Enzyme Source:

  • Liver microsomes from the animal species of interest (e.g., rat, pig, poultry, cattle) are used.[14][15]

2. Incubation:

  • This compound (at a specific concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[16]

  • The reaction is initiated by adding cofactors such as an NADPH-regenerating system.[17]

  • The incubation is carried out at 37°C for a specified time (e.g., 60 minutes).[17]

3. Sample Analysis:

  • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).[17]

  • The sample is centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[17]

Visualizations

Experimental Workflow for Oral Bioavailability Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting IV_Dosing Intravenous Dosing (Tail Vein) Oral_Dosing Oral Dosing (Gavage) Blood_Sampling Serial Blood Sampling (Predetermined Time Points) IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C or below) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation Sample_Storage->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis Bioavailability_Calc Bioavailability Calculation Data_Analysis->Bioavailability_Calc

Caption: Workflow for a typical oral bioavailability study in an animal model.

Metabolic Pathway of Sulfonamides

The primary metabolic pathways for sulfonamides, including this compound, involve acetylation and hydroxylation.[18]

G This compound This compound N4_Acetyl N4-Acetyl-sulfaguanidine This compound->N4_Acetyl N-acetyltransferase Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated CYP450 Enzymes Excretion Excretion (Urine and Feces) This compound->Excretion Unchanged Drug N4_Acetyl->Excretion Hydroxylated->Excretion

References

In Vitro Activity Spectrum of Sulfaguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaguanidine is a sulfonamide antibiotic with a historical role in the treatment of enteric infections.[1][2] As a synthetic antimicrobial agent, it exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a critical component in the bacterial folic acid synthesis pathway.[1][3] This guide provides a comprehensive overview of the in vitro activity spectrum of this compound, detailing its mechanism of action, known antibacterial scope, and the methodologies used to determine its efficacy. While quantitative minimum inhibitory concentration (MIC) data for this compound is sparse in contemporary literature, this document presents available data on its derivatives to offer insights into the potential of the broader chemical scaffold. Furthermore, detailed experimental protocols for antimicrobial susceptibility testing and visualizations of key pathways and workflows are provided to support further research and development.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] Bacteria synthesize folic acid, an essential nutrient for DNA and RNA synthesis, through a pathway that utilizes para-aminobenzoic acid (PABA).[1][3] Due to its structural similarity to PABA, this compound binds to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroate and disrupting the folic acid synthesis pathway.[1] This selective toxicity is effective against bacteria because humans and other mammals obtain folic acid from their diet and lack the DHPS enzyme.[1] The action of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the organisms.[4]

Signaling Pathway Diagram

folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids DHPS->Dihydropteroate Product DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

In Vitro Antibacterial Spectrum

Historically, this compound has been recognized for its activity against a range of Gram-positive and Gram-negative bacteria, with a particular focus on enteric pathogens.[1][5] It has been noted for its effectiveness in preventing the growth of gram-negative intestinal bacilli.[6] However, the emergence of bacterial resistance has limited its contemporary clinical use.[4]

Quantitative Data
DerivativeOrganismMIC (µM)Reference
2a Staphylococcus aureus (MRSA)39.06[7]
Bacillus subtilis19.53[7]
Enterococcus faecalis78.12[7]
Escherichia coli39.06[7]
Pseudomonas aeruginosa78.12[7]
Salmonella typhi19.53[7]
2b Staphylococcus aureus (MRSA)78.12[7]
Bacillus subtilis39.06[7]
Enterococcus faecalis156.25[7]
Escherichia coli78.12[7]
Pseudomonas aeruginosa156.25[7]
Salmonella typhi39.06[7]
2d Staphylococcus aureus (MRSA)9.37[7]
Bacillus subtilis4.69[7]
Enterococcus faecalis18.75[7]
Escherichia coli9.37[7]
Pseudomonas aeruginosa18.75[7]
Salmonella typhi4.69[7]
3a Staphylococcus aureus (MRSA)18.75[7]
Bacillus subtilis9.37[7]
Enterococcus faecalis37.5[7]
Escherichia coli18.75[7]
Pseudomonas aeruginosa37.5[7]
Salmonella typhi9.37[7]
8 Staphylococcus aureus (MRSA)35.15[7]
Bacillus subtilis17.57[7]
Enterococcus faecalis70.31[7]
Escherichia coli35.15[7]
Pseudomonas aeruginosa70.31[7]
Salmonella typhi17.57[7]
11 Staphylococcus aureus (MRSA)19.53[7]
Bacillus subtilis9.76[7]
Enterococcus faecalis39.06[7]
Escherichia coli19.53[7]
Pseudomonas aeruginosa39.06[7]
Salmonella typhi9.76[7]

Note: The presented data is for this compound derivatives and not the parent compound itself.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of an antimicrobial agent is crucial for understanding its efficacy. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and comparability of results. The two primary methods for determining the Minimum Inhibitory Concentration (MIC) are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol Outline (based on CLSI and EUCAST guidelines): [8][9][10]

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO, followed by dilution in sterile water or broth) to create a high-concentration stock solution.[6] The solubility of this compound in water is approximately 1g/1000mL at 25°C.[11]

  • Preparation of Microdilution Plates:

    • Dispense the appropriate growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate the wells of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow Diagram

broth_microdilution_workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution susceptibility test.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.

Protocol Outline (based on CLSI guidelines): [3]

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the antimicrobial stock solution.

    • Add a specific volume of each antimicrobial dilution to molten and cooled Mueller-Hinton Agar.

    • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

    • A control plate containing no antimicrobial agent should also be prepared.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot the prepared bacterial inocula onto the surface of the agar plates. Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including this compound, is a well-documented phenomenon. The primary mechanisms of resistance include:

  • Alteration of the Target Enzyme: Mutations in the gene encoding dihydropteroate synthase (DHPS) can lead to an enzyme with reduced binding affinity for sulfonamides, while still allowing it to bind to PABA.[5]

  • Alternative Folic Acid Synthesis Pathway: Some bacteria may develop or acquire alternative metabolic pathways to produce folic acid that are not inhibited by sulfonamides.[5]

  • Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor for binding to the active site of DHPS.[1]

  • Plasmid-Mediated Resistance: Resistance can be acquired through the horizontal transfer of plasmids carrying genes that encode for sulfonamide-resistant variants of DHPS.

Conclusion

This compound is a sulfonamide antibiotic with a well-defined mechanism of action targeting bacterial folic acid synthesis. While its clinical utility has been superseded by newer agents due to the prevalence of resistance, the this compound scaffold continues to be a subject of interest in the development of novel antimicrobial agents. This technical guide provides a foundational understanding of its in vitro activity, the standardized methodologies for its evaluation, and the mechanisms by which bacteria develop resistance. The provided data on its derivatives and the detailed experimental protocols serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of new anti-infective therapies. Further research to obtain comprehensive quantitative MIC data for this compound against a contemporary panel of pathogenic bacteria would be beneficial for a complete understanding of its activity spectrum.

References

A Comprehensive Technical Guide to Sulfaguanidine (CAS No. 57-67-0)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical overview of Sulfaguanidine, a sulfonamide antimicrobial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, synthesis, and analytical methods. The guide also covers its pharmacokinetic profile, spectrum of activity, clinical applications, and safety data. Quantitative data are presented in structured tables, key processes are visualized using diagrams, and detailed experimental protocols are provided for essential assays.

Physicochemical Properties

This compound is a white, needle-like crystalline powder.[1] It is characterized by its poor solubility in water but is soluble in dilute mineral acids and boiling water.[1][2] Its color may darken upon exposure to light.[1]

Table 1: Physicochemical and Identity Data for this compound

Property Value Reference
CAS Number 57-67-0 [3]
Molecular Formula C₇H₁₀N₄O₂S [3]
Molecular Weight 214.25 g/mol [3]
IUPAC Name 2-(4-aminophenyl)sulfonylguanidine [3]
Melting Point 190-193 °C [1][2]
Solubility Water: ~1 g/L (25 °C) [1]
Boiling Water: ~100 g/L [1]
1 M HCl: 50 mg/mL [4]
DMSO: ≥9.6 mg/mL [5]
pKa 2.37 (at 37 °C, uncertain) [1]

| Appearance | White to off-white needle-like crystalline powder |[1][4] |

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, mammals obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.[6]

The primary target of this compound is the enzyme dihydropteroate synthase (DHPS).[6][7] Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, thereby inhibiting the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[6] This blockade disrupts the folic acid pathway, leading to an inability to synthesize purines, thymidine, and certain amino acids, which ultimately arrests bacterial growth and replication.[6]

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate via DHFR Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines

This compound's inhibition of the bacterial folic acid synthesis pathway.

Synthesis and Manufacturing

This compound can be synthesized through several routes. A common laboratory and industrial method involves the reaction of a sulfanilamide derivative with a guanidinating agent. One established method is the condensation of N-acetylsulfanilyl chloride with guanidine nitrate in the presence of a base like sodium hydroxide, followed by hydrolysis of the acetyl group.[8] Another approach involves the direct reaction of sulfanilamide with guanidine hydrochloride, catalyzed by an iodide salt.[9]

Sulfaguanidine_Synthesis_Workflow start Starting Materials: - Sulfanilamide - Guanidine Hydrochloride mix Dissolve reactants in water with an iodide catalyst (e.g., KI) start->mix react Heat mixture to 40-65°C and stir for 2-3 hours mix->react concentrate Evaporate solution to ~30% of original volume react->concentrate separate Separate solid product via centrifugation or filtration concentrate->separate wash Wash solid with cold water separate->wash dry Dry the solid to obtain crude this compound wash->dry end_product This compound (Final Product) dry->end_product

A generalized workflow for the synthesis of this compound.

Analytical Methods

The identification and quantification of this compound in various matrices, such as pharmaceuticals and biological samples, are performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a prevalent method, often coupled with UV or fluorescence detection.[10][11]

Table 2: Common Analytical Methods for this compound

Technique Method Details Application Reference
HPLC-UV C18 column, gradient elution with methanol/acetonitrile and buffer. UV detection at λ = 260 nm. Quantification in medicated animal feeds. [11]
HPLC-FLD C18 column, pre-column derivatization with fluorescamine, gradient mobile phase (acetic acid, methanol, acetonitrile). Multi-residue analysis of sulfonamides in feeds and organic fertilizers. [10][12]
LC-MS C18 column, mobile phase of 0.1% formic acid in water/acetonitrile. Positive atmospheric pressure chemical ionization (APCI) MS mode. Determination in medicated feedingstuffs. [13]

| Spectrophotometry | Flow injection analysis based on reaction with nitronium ion to form a colored complex, measured at 545 nm. | Determination in pharmaceutical and food samples. |[14][15] |

Pharmacokinetics and Metabolism

This compound is characterized by its poor absorption from the gastrointestinal tract, which is a key feature for its use in treating enteric infections.[2][7] This limited systemic absorption allows the drug to reach high concentrations in the gut where it can exert its antibacterial effect locally.[7] Studies in rats have shown that the absolute bioavailability is significantly lower in adults compared to neonates, indicating that the gastrointestinal tract's maturity influences absorption.[16][17] The small fraction that is absorbed is primarily metabolized in the liver and excreted via the kidneys.[18]

Table 3: Pharmacokinetic Parameters of this compound in Rats

Parameter Adult Rats Neonatal Rats Reference
Dose (IV) 2.5 mg/kg 2.5 mg/kg [16]
Clearance (CLt) 0.29 L/h/kg 0.14 L/h/kg [16]
Volume of Distribution (Vdss) 0.65 L/kg 0.59 L/kg [16]
Dose (Oral) 2.5 mg/kg 2.5 mg/kg [16]
Cmax 0.41 µg/mL 3.56 µg/mL [16]
Tmax 1.67 h 1.50 h [16]

| Absolute Bioavailability | 12.76% | 57.86% |[16] |

Spectrum of Activity and Clinical Applications

This compound is a broad-spectrum bacteriostatic agent, active against a range of Gram-positive and Gram-negative bacteria.[4][19] Its primary clinical use has been in the treatment of gastrointestinal infections, such as bacillary dysentery and other forms of enteritis, due to its poor absorption and high concentration in the gut.[1][7] It has also been used to prevent infections before bowel surgery.[1] While its use has diminished with the advent of more potent and less toxic antibiotics, it remains relevant in veterinary medicine and in regions where newer drugs are less accessible.[3][7]

Safety and Toxicology

The use of this compound, like other sulfonamides, is associated with potential adverse effects. Common side effects include gastrointestinal disturbances like nausea and vomiting.[20] More serious, though less common, effects include:

  • Allergic Reactions: Skin rashes, itching, and in severe cases, Stevens-Johnson syndrome.[20]

  • Renal Toxicity: Crystalluria (crystal formation in urine) can occur, potentially leading to kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.[20]

  • Hematologic Effects: Anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) have been reported.[20]

  • Hepatotoxicity: Rare instances of liver damage can occur.[20]

Accidental ingestion may be harmful, and chronic exposure could lead to substance accumulation.[21]

Table 4: Toxicity Data Summary

Effect Type Observation Reference
Acute Effects Irritating to eyes, skin, and respiratory system. [21]
Chronic Effects Potential for kidney damage, reduced fertility (animal studies), and developmental toxicity (animal studies). [21]

| Specific Organ Toxicity | Kidneys (crystalluria), blood (anemia, leukopenia), liver (hepatotoxicity). |[20] |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial strain.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Sterile 96-well microtiter plates.

  • Incubator (35-37°C).

2. Procedure:

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (broth + inoculum, no drug).

    • Well 12 serves as the negative control (broth only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow start Prepare Materials: - this compound Stock - Bacterial Inoculum - 96-well plate dilution Perform 2-fold serial dilution of This compound across plate wells start->dilution inoculate Inoculate wells with standardized bacterial suspension dilution->inoculate controls Include positive (growth) and negative (sterility) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity to determine the lowest concentration with no growth incubate->read result MIC Value Determined read->result

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: HPLC Analysis of this compound in a Pharmaceutical Formulation

This protocol provides a general methodology for quantifying this compound using HPLC-UV.

1. Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector, pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[11]

  • Injection Volume: 20 µL.

2. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).[10]

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the powdered pharmaceutical formulation.

    • Dissolve it in a known volume of diluent (e.g., 1 M HCl, then dilute with mobile phase) to achieve an expected concentration within the calibration range.[4]

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solutions.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

References

Crystalline structure and polymorphism of sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of this compound, a sulfonamide antibiotic. A thorough understanding of its crystalline structures and polymorphic behavior is critical for drug development, ensuring product stability, and optimizing bioavailability. Recent research has significantly expanded our knowledge of this compound's solid-state landscape, revealing a complex system of anhydrous polymorphs, hydrates, and solvates.

This compound (SGD) is known to exist in multiple solid forms, a phenomenon known as polymorphism. These different crystalline arrangements, or polymorphs, possess the same chemical composition but exhibit distinct physicochemical properties, including melting point, solubility, and stability.[1][2] The solid-state forms of this compound can be broadly categorized into anhydrates, hydrates (containing water molecules within the crystal lattice), and solvates (containing solvent molecules other than water).[1][3]

A comprehensive re-examination of this compound's solid-state behavior has confirmed the existence of five anhydrous forms (AH-I to AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates with various organic solvents.[1][3][4] This rich polymorphic landscape underscores the importance of rigorous solid-state characterization during pharmaceutical development.

Quantitative Data on this compound Polymorphs and Hydrates

The following tables summarize the key quantitative data for the known anhydrous and hydrated forms of this compound. This data is essential for identifying and differentiating between the various solid forms.

Table 1: Physicochemical Properties of this compound Anhydrous Polymorphs

PropertyForm AH-IForm AH-IIForm AH-V
Thermodynamic Stability Stable at high temperaturesThermodynamically stable at room and low temperaturesA recently discovered anhydrate polymorph
Melting Point (°C) 190-193Not explicitly stated, but AH-II is the low-temperature formNot explicitly stated
Kinetic Stability at RT Remarkably stableStableNot explicitly stated
Hydration Stability More stable in terms of hydrationLess stable than AH-INot explicitly stated

Data compiled from multiple sources.[1][4][5][6]

Table 2: Crystallographic Data for this compound Monohydrate (Hy1-I)

ParameterValue
Crystal System Monoclinic
Space Group P 1 21 1
a (Å) 5.6095
b (Å) 7.3299
c (Å) 12.491
α (°) 90
β (°) 93.297
γ (°) 90
Z 2

Data obtained from the Crystallography Open Database (COD).[7]

Table 3: Solubility of this compound

SolventTemperature (°C)Solubility ( g/1000 mL)
Water25~1
Water100~100
EthanolRoom TemperatureSlightly soluble
AcetoneRoom TemperatureSlightly soluble
Dilute Hydrochloric AcidRoom TemperatureEasily soluble
1 M HCl-50 mg/mL
DMSO-≥9.6 mg/mL

Data compiled from multiple sources.[5][8][9]

Experimental Protocols for Preparation and Characterization

The generation and characterization of this compound's various solid forms require specific experimental protocols. The following sections detail the methodologies cited in the literature.

Preparation of Polymorphs, Hydrates, and Solvates

A variety of techniques are employed to obtain the different solid-state forms of this compound.[1][3]

  • Slurry Experiments and Liquid-Assisted Grinding: These are effective methods for discovering solvates. The process involves suspending this compound in a solvent and cycling the temperature, typically between 10 to 30 °C.[1][3]

  • Cooling Crystallization: This technique is used to obtain specific forms, such as the monohydrate Hy1-I, from solvents like water, alcohols, 1,4-dioxane, and acetonitrile.[1] Due to this compound's low solubility in many solvents, the selection of appropriate solvents is crucial.[1][3]

  • Solvent Evaporation: Saturated solutions of a starting form (e.g., AH-I) are prepared at room temperature in various solvents. The solvent is then allowed to evaporate slowly to induce crystallization.[1]

  • Recrystallization from the Melt: The molten form of this compound (starting from AH-I) is placed on a hot bench at controlled temperatures (e.g., 70 to 130 °C) to induce recrystallization into different polymorphic forms.[1]

  • Controlled Desolvation: This is a key method for obtaining anhydrous polymorphs. It involves the careful removal of solvent molecules from solvates or hydrates under controlled conditions of temperature and relative humidity (RH). For example, desolvation studies have been conducted at 25 °C/0% RH, 25 °C/50% RH, 25 °C/100% RH, 40 °C/75% RH, and 60 °C/12% RH.[1][3] This process has been successfully used to form AH-I, AH-II, and AH-V.[1][4]

Characterization Techniques

A comprehensive characterization of the different solid forms of this compound is achieved through a combination of analytical techniques.[1][3]

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns. The crystal structures of several new forms of this compound have been solved using PXRD data.[1][3]

  • Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal properties of the solid forms, such as melting points and phase transitions. It has been instrumental in determining the thermodynamic stability relationships between the anhydrous polymorphs.[1][2][3]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of solvent or water in hydrates and solvates and to study desolvation processes.[1][3]

  • Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal events, such as melting, recrystallization, and phase transitions, as the sample is heated under a microscope.[1][3]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the vibrational modes of the molecules in the crystal lattice. Differences in the FT-IR spectra can be used to differentiate between polymorphs, which may exhibit different hydrogen bonding patterns.[1][3]

  • Gravimetric Moisture (De)sorption Analysis: This technique measures the extent and rate of water uptake and loss by a solid as a function of relative humidity, providing insights into the hygroscopic nature and hydration/dehydration behavior of the different forms.[1][3]

Visualization of Solid-State Interconversion

The following diagram illustrates the relationships between the different solid-state forms of this compound and the experimental pathways for their interconversion.

Sulfaguanidine_Polymorphism cluster_anhydrates Anhydrous Polymorphs cluster_hydrates Hydrates cluster_solvates Solvates cluster_methods Transformation Methods AH_I AH-I (High T stable) Melt Recrystallization from Melt AH_I->Melt Melting AH_II AH-II (RT stable) AH_V AH-V AH_IV AH-IV (elusive) Hy1_I Hy1-I Desolvation Controlled Desolvation Hy1_I->Desolvation Hy1_II Hy1-II Hy1_II->Desolvation Solvates Various Solvates (THF, MeOH, EtOH, etc.) Solvates->Desolvation Desolvation->AH_I Desolvation->AH_II Desolvation->AH_V Slurry Slurry/ Grinding Slurry->Solvates Cooling Cooling Crystallization Cooling->Hy1_I Evaporation Solvent Evaporation Evaporation->Hy1_I Evaporation->Solvates Melt->AH_I Melt->AH_II

Caption: Interconversion pathways of this compound solid-state forms.

Conclusion

The solid-state landscape of this compound is remarkably complex, featuring multiple anhydrous polymorphs, hydrates, and a wide array of solvates. A thorough understanding and control of these forms are paramount in the development of this compound-based pharmaceutical products. The application of a comprehensive suite of analytical techniques, coupled with various crystallization and transformation methods, is essential for identifying the desired solid form with optimal properties and ensuring its stability throughout the drug product's lifecycle. The continued investigation into the nuanced relationships between this compound's solid forms will undoubtedly contribute to the development of more robust and efficacious drug formulations.

References

The Biological Role of the Guanidine Group in Sulfaguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, a member of the sulfonamide class of antibiotics, has historically been employed for the treatment of enteric infections. Its efficacy and unique gastrointestinal-localizing properties are significantly influenced by the presence of a guanidine moiety. This technical guide provides an in-depth analysis of the multifaceted biological role of the guanidine group in this compound. We will explore its impact on the drug's physicochemical properties, pharmacokinetics, and its putative role in the molecular interaction with its target enzyme, dihydropteroate synthase (DHPS). This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biochemical pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound is a sulfonamide antibiotic specifically developed for treating bacterial infections within the gastrointestinal tract, such as bacillary dysentery.[1][2][3] Like all sulfonamides, its primary mechanism of action involves the disruption of the bacterial folic acid synthesis pathway.[4][5] However, the substitution of a guanidine group on the sulfanilamide core imparts distinct characteristics that govern its biological activity. The guanidine group is a strongly basic functional group that is protonated at physiological pH, forming a resonance-stabilized guanidinium cation.[6][7] This feature is central to its biological role, influencing both the pharmacokinetics and pharmacodynamics of the drug. This guide will dissect the dual function of the guanidine group: firstly, its role in limiting systemic absorption, thereby concentrating the drug in the gut, and secondly, its potential contribution to binding at the active site of the target enzyme.

Core Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of the sulfonamide class is primarily bacteriostatic.[2] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][5] This enzyme is crucial for the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[5][8]

Bacteria synthesize folate using para-aminobenzoic acid (PABA) as a substrate. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the conversion of PABA into dihydropteroate.[4][9] This blockade halts the metabolic pathway, depriving the bacterial cell of the necessary components for growth and replication.[5] Human cells are unaffected by this mechanism because they do not synthesize their own folic acid and instead obtain it from their diet, making DHPS an excellent selective target for antimicrobial therapy.[5][8]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Glutamate DHF Dihydrofolic Acid DHFR->DHF Catalyzes THF Tetrahydrofolic Acid (Active Folate) DHF->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides This compound This compound This compound->Inhibition Competitive Inhibition

Diagram 1. Folic acid synthesis pathway and the inhibitory action of this compound.

Physicochemical and Pharmacokinetic Role of the Guanidine Group

The defining characteristic of the guanidine group is its strong basicity. The guanidinium cation exhibits a pKa of approximately 13.5, meaning it is almost entirely protonated and positively charged at neutral pH.[7] This property profoundly influences the physicochemical profile of this compound, distinguishing it from other sulfonamides.

Key Physicochemical Properties:

  • High Polarity and Low Lipid Solubility: The permanent positive charge on the guanidinium group makes this compound a highly polar molecule.[6] This results in low lipid solubility, which is a critical factor in its pharmacokinetic profile.

  • Poor Systemic Absorption: Due to its high polarity, this compound is poorly absorbed from the gastrointestinal tract into the bloodstream.[3][6][10] This property is intentional in its design, as it allows the drug to achieve and maintain a high concentration locally within the gut, where enteric pathogens reside.[1][3]

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₀N₄O₂S[11]
Molar Mass 214.25 g/mol [11]
Melting Point 190-193 °C[6]
pKa ~2.37 (Uncertain)[6]
Water Solubility ~1 g/L at 25 °C[6]
LogP (Octanol/Water) -0.7[11]

Table 1: Physicochemical Properties of this compound.

Pharmacodynamic Role: Guanidine Group in Target Binding

While the sulfanilamide core of this compound is responsible for mimicking PABA, the guanidine group likely plays a crucial role in anchoring the inhibitor to the DHPS active site. The planar and charge-delocalized guanidinium cation is adept at forming multiple, high-strength interactions with biological targets.[7][12]

Potential Molecular Interactions:

  • Hydrogen Bonding: The guanidinium group can act as a hydrogen bond donor through its N-H groups.

  • Charge Pairing (Ionic Bonds): As a cation, it can form strong electrostatic interactions with negatively charged amino acid residues, such as aspartate and glutamate, which are commonly found in enzyme active sites.[7]

  • Cation-π Interactions: The guanidinium group can interact favorably with the electron-rich π systems of aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.[13]

These multi-point interactions could significantly increase the binding affinity and residence time of this compound within the DHPS active site compared to PABA, contributing to its efficacy as a competitive inhibitor.

Binding_Model cluster_enzyme Conceptual Model of this compound in DHPS Active Site cluster_drug This compound Asp Aspartate (Asp) Glu Glutamate (Glu) Phe Phenylalanine (Phe) PABA_core PABA-mimicking Core (Sulfonamide) PABA_core->Phe Hydrophobic Interaction Guanidinium Guanidinium Group (Cationic) Guanidinium->Asp Ionic Bond Guanidinium->Glu H-Bond Guanidinium->Phe Cation-π Interaction

Diagram 2. Conceptual model of the guanidinium group's interactions at the DHPS active site.

Quantitative Data on Antibacterial Activity

Specific and comprehensive quantitative data for the antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, is not widely available in recent literature.[14] However, the activity of sulfonamides is well-documented. The table below presents representative MIC values for other sulfonamide derivatives against Staphylococcus aureus to provide a contextual understanding of the potency of this drug class. It is important to note that this compound's primary targets are gram-negative enteric bacilli.[10]

Sulfonamide DerivativeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Organism
Sulfamethoxazole32>256S. aureus
Sulfisoxazole64>256S. aureus

Table 2: Example MIC values for sulfonamides against clinical isolates of Staphylococcus aureus. Data adapted from studies on sulfonamide resistance.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standard protocol for determining MIC values.[17]

Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., 1M HCl, then dilute in water) to create a high-concentration stock solution.[4][18]

  • Preparation of Microtiter Plate:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the this compound stock solution across the plate to create a concentration gradient. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., a clinical isolate of E. coli) on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.[17]

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

MIC_Workflow Start Start PrepStock Prepare High-Concentration This compound Stock Solution Start->PrepStock PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum PrepPlate Create 2-Fold Serial Dilutions in 96-Well Plate with Broth PrepStock->PrepPlate Inoculate Inoculate Microtiter Plate Wells PrepPlate->Inoculate Standardize Dilute to Final Concentration (~5 x 10^5 CFU/mL) PrepInoculum->Standardize Standardize->Inoculate Incubate Incubate at 37°C for 18-24 Hours Inoculate->Incubate Read Visually Inspect for Turbidity and Determine MIC Incubate->Read End End Read->End

Diagram 3. Experimental workflow for MIC determination using the broth microdilution method.

Conclusion

The guanidine group is integral to the biological profile of this compound, imparting a dual functionality that defines its therapeutic niche. Its primary and most evident role is pharmacokinetic; the strong basicity and resultant polarity of the guanidinium moiety drastically limit gastrointestinal absorption, making this compound an effective agent for localized enteric infections. Concurrently, on a pharmacodynamic level, the guanidinium cation likely enhances the drug's inhibitory activity by forming strong, multi-point interactions—including ionic bonds and hydrogen bonds—within the active site of dihydropteroate synthase. This combination of targeted delivery and potent enzyme binding underscores the sophisticated role of this functional group in the drug's design and function. Further structural biology and computational modeling studies could more precisely elucidate the specific interactions between the guanidinium group and the DHPS enzyme, paving the way for the rational design of future antimicrobial agents.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine, a sulfonamide antibiotic, has been widely used in veterinary medicine to treat enteric infections. Its persistence in the environment and the potential for the development of antibiotic resistance have led to a growing interest in its degradation pathways and byproducts. This technical guide provides a comprehensive overview of the degradation of this compound through various methods, including chemical oxidation, photocatalysis, and biodegradation. It details the experimental protocols, degradation kinetics, and the identification of transformation products, offering valuable insights for researchers and professionals in environmental science and drug development.

Chemical Oxidation of this compound

Chemical oxidation processes are effective in degrading this compound in aqueous solutions. Common oxidants include chlorine dioxide (ClO₂), ozone (O₃), and advanced oxidation processes (AOPs) like UV/chlorination.

The primary mechanisms in chemical oxidation involve the cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, deamination, and hydroxylation of the aniline group. The sulfonyl amido-nitrogen and aniline amino-nitrogen are particularly susceptible to attack by oxidizing agents.[1]

Degradation with Chlorine Dioxide

Experimental Protocol: A typical experimental setup for the oxidation of this compound with chlorine dioxide involves the following steps:

  • Preparation of Solutions: Stock solutions of this compound and chlorine dioxide are prepared in ultrapure water. The concentration of ClO₂ is determined spectrophotometrically.

  • Batch Experiments: Experiments are conducted in a temperature-controlled batch reactor. A specific volume of the this compound solution is mixed with a predetermined concentration of the ClO₂ solution.

  • pH Control: The pH of the reaction mixture is adjusted and maintained using buffer solutions (e.g., phosphate buffer).

  • Sampling and Analysis: At specific time intervals, aliquots of the reaction mixture are withdrawn. The reaction is quenched by adding a reducing agent (e.g., sodium thiosulfate). The concentration of this compound is then determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Byproduct Identification: Degradation byproducts are identified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data:

ParameterValueConditionsReference
Removal Efficiency 97.29%Initial ClO₂ concentration: 50 μM, pH 7.0[1]
Apparent 2nd-order Rate Constant 5.60 x 10² - 2.73 x 10³ M⁻¹ s⁻¹pH 7.0, 25 °C[1]

Degradation Byproducts:

Byproductm/z
Aniline94
Sulfanilic acid174

Degradation Pathway:

G This compound This compound (m/z 215) intermediate1 S-N Bond Cleavage This compound->intermediate1 ClO₂ Attack intermediate2 S-C Bond Cleavage This compound->intermediate2 ClO₂ Attack byproduct1 Aniline (m/z 94) intermediate1->byproduct1 byproduct3 Guanidine intermediate1->byproduct3 byproduct2 Sulfanilic Acid (m/z 174) intermediate2->byproduct2 G This compound This compound hydroxylation Hydroxylation of Aniline Ring This compound->hydroxylation •OH attack sn_cleavage S-N Bond Cleavage This compound->sn_cleavage h+ attack nh2_oxidation Oxidation of Amino Group This compound->nh2_oxidation •OH/h+ attack hydroxylated_sg Hydroxylated This compound hydroxylation->hydroxylated_sg sulfanilic_acid Sulfanilic Acid sn_cleavage->sulfanilic_acid guanidine Guanidine sn_cleavage->guanidine nitroso_sg Nitroso-sulfaguanidine nh2_oxidation->nitroso_sg G This compound This compound hydroxylation Hydroxylation This compound->hydroxylation Monooxygenase acetylation N-acetylation This compound->acetylation N-acetyltransferase cleavage S-N Bond Cleavage This compound->cleavage Hydrolase hydroxylated_sg Hydroxylated This compound hydroxylation->hydroxylated_sg acetyl_sg N-acetyl-sulfaguanidine acetylation->acetyl_sg sulfanilic_acid Sulfanilic Acid cleavage->sulfanilic_acid guanidine Guanidine cleavage->guanidine

References

Methodological & Application

Application Notes: Sulfaguanidine for Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic designed primarily for treating gastrointestinal infections caused by bacteria.[1][2] Like other sulfa drugs, it is a synthetic antimicrobial agent that functions as a bacteriostatic agent, meaning it inhibits the growth and replication of bacteria rather than killing them directly.[3] Its mechanism of action makes it a valuable tool for in vitro studies of bacterial metabolism and for screening potential antimicrobial compounds. These notes provide a detailed protocol for utilizing this compound in bacterial growth inhibition assays, specifically focusing on the determination of the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound exerts its antibacterial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is critical in the bacterial folic acid (Vitamin B9) synthesis pathway.[3]

  • Folic Acid Synthesis: Bacteria synthesize their own folic acid, an essential cofactor for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[3][5]

  • PABA Substrate: The DHPS enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a direct precursor to folic acid.[6][7]

  • Competitive Inhibition: this compound is structurally similar to PABA. This similarity allows it to bind to the active site of the DHPS enzyme, thereby blocking PABA from binding and halting the synthesis of folic acid.[3]

  • Growth Arrest: Without the ability to produce essential nucleotides and proteins, bacterial cells cannot grow or divide, leading to the cessation of population growth.[3]

This pathway is an excellent target for antimicrobial drugs because mammalian cells do not synthesize their own folic acid; they obtain it from their diet. This selective toxicity allows this compound to target bacteria with minimal effect on host cells.[3]

Sulfaguanidine_MOA cluster_pathway Bacterial Folic Acid Synthesis GTP GTP Pteridine Dihydropterin Pyrophosphate (DHPP) GTP->Pteridine DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate (Folate Precursor) DHPS->DHF Inhibition Competitive Inhibition THF Tetrahydrofolate (Active Folate) DHF->THF Multiple Steps Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth This compound This compound This compound->DHPS Competes with PABA Inhibition->Growth

Caption: Mechanism of Action of this compound.

Quantitative Data Presentation

Table 1: Template for this compound MIC Data

Bacterial StrainATCC® NumberMIC (µg/mL)MIC (µM)Interpretation (S/I/R)*
Escherichia coli25922e.g., 128e.g., 597.5Enter Data
Staphylococcus aureus29213Enter DataEnter DataEnter Data
Pseudomonas aeruginosa27853Enter DataEnter DataEnter Data
Enterococcus faecalis29212Enter DataEnter DataEnter Data
Your Strain HereN/AEnter DataEnter DataEnter Data

*S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established clinical breakpoints, which may not be available for older drugs like this compound. Results are often compared to control antibiotics. Note: this compound Molecular Weight = 214.24 g/mol .[2]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of this compound's MIC value using the broth microdilution method, which is considered a gold standard for antimicrobial susceptibility testing.[8][11]

Materials
  • This compound powder (CAS 57-67-0)

  • Appropriate solvent (e.g., DMSO, note this compound is insoluble in water and ethanol)[2]

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., E. coli ATCC® 25922)

  • Sterile 0.85% saline solution

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette and sterile tips

Workflow Overview

MIC_Workflow A 1. Prepare Stock Solution Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). C 3. Serial Dilution Perform 2-fold serial dilutions of This compound across a 96-well plate using CAMHB. A->C B 2. Prepare Bacterial Inoculum Grow bacteria to log phase, adjust to 0.5 McFarland (~1.5x10^8 CFU/mL), then dilute to final ~5x10^5 CFU/mL. D 4. Inoculate Plate Add the standardized bacterial inoculum to all wells (except sterility control). B->D C->D E 5. Incubation Incubate the plate at 37°C for 16-24 hours. D->E F 6. Read Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F G Controls - Positive Control (Bacteria + Media) - Negative Control (Media only) F->G

Caption: Experimental workflow for the broth microdilution MIC assay.
Detailed Procedure

Day 1: Preparation

  • Prepare this compound Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10.24 mg/mL for a top testing concentration of 256 µg/mL).[2] Note the solubility and handle appropriately.

    • Further dilutions should be made in the test medium (CAMHB).

  • Prepare Bacterial Culture:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours).

Day 2: Assay Setup

  • Standardize Inoculum:

    • Measure the optical density (OD) of the overnight culture at 600 nm (OD₆₀₀).

    • Adjust the bacterial suspension with sterile saline or broth to match the turbidity of a 0.5 McFarland standard (OD₆₀₀ ≈ 0.08-0.13, which corresponds to approx. 1.5 x 10⁸ CFU/mL).[12]

    • Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. You will add 50 µL of this to 50 µL of drug solution in the wells, resulting in the target density of 5 x 10⁵ CFU/mL.[11]

  • Prepare the 96-Well Plate:

    • Add 50 µL of sterile CAMHB to wells in columns 2 through 12.

    • Prepare an intermediate dilution of your drug stock in CAMHB. For example, to get a final top concentration of 256 µg/mL, create a 512 µg/mL solution.

    • Add 100 µL of this 512 µg/mL this compound solution to the wells in column 1.

    • Perform a 2-fold serial dilution: Transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.[13]

    • Column 11 will serve as the positive control (no drug).

    • Column 12 will serve as the negative/sterility control (no drug, no bacteria).

  • Inoculate the Plate:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) will be 100 µL. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[11]

  • Incubation:

    • Cover the plate with a lid or an adhesive seal.

    • Incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[11]

Day 3: Data Analysis

  • Read the MIC:

    • Visually inspect the plate. The sterility control (column 12) should be clear (no growth). The positive control (column 11) should be turbid (robust growth).

    • Examine the wells containing this compound (columns 1-10). The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[8][11]

  • Record Results: Record the MIC value in µg/mL and/or µM as shown in Table 1. The experiment should be performed in triplicate for reproducibility.[12]

Important Considerations
  • Media Components: Standard media like CAMHB can contain thymidine, which can interfere with the activity of sulfonamides. For fastidious organisms or if interference is suspected, media with low thymidine levels or supplemented with lysed horse blood (which contains thymidine phosphorylase) may be required.[14]

  • Solubility: Given this compound's poor water solubility, ensure it remains dissolved in the DMSO/media mixture and does not precipitate in the wells, which would confound the results.[2]

  • Quality Control: Always include a quality control strain with a known MIC for a reference antibiotic to ensure the assay is performing correctly.

References

Application Notes and Protocols: Sulfaguanidine in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been a subject of interest in veterinary medicine research primarily for its efficacy against enteric bacterial infections and coccidiosis.[1][2] Its poor absorption from the gastrointestinal tract allows for targeted action within the gut, making it a valuable tool for studying and combating infections localized in the intestinal tract of various animal species.[2][3] These application notes provide an overview of this compound's mechanism of action, key applications in veterinary research, and detailed protocols for its experimental use.

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for DHPS to produce dihydrofolic acid, a precursor to the biologically active tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of nucleotides (purines and thymidine) and certain amino acids.[4]

By competitively binding to DHPS, this compound blocks the utilization of PABA, thereby inhibiting the production of dihydrofolic acid.[4][6] This disruption of the folic acid synthesis pathway ultimately halts bacterial DNA and RNA synthesis, leading to the cessation of growth and replication.[4] The selective toxicity of this compound is attributed to the fact that animals obtain folic acid from their diet and do not possess the DHPS enzyme.[4]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Figure 1: this compound's mechanism of action via competitive inhibition of DHPS.

Key Research Applications

This compound is a valuable compound for a variety of research applications in veterinary medicine:

  • Antimicrobial Efficacy Studies: It is frequently used as a model sulfonamide to investigate the susceptibility of various veterinary pathogens, particularly those causing gastrointestinal infections.[7]

  • Coccidiosis Research: this compound has been historically significant in the study and control of coccidiosis in poultry and other livestock, serving as a tool to understand the efficacy of anticoccidial agents.[8][9][10]

  • Drug Resistance Studies: Researchers utilize this compound to explore the mechanisms of sulfonamide resistance in bacteria.[7]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Studies involving this compound help in understanding the absorption, distribution, metabolism, and excretion of poorly absorbed sulfonamides in different animal species.[11]

  • Pharmaceutical Formulation Development: Its physicochemical properties make it a candidate for research into novel oral drug delivery systems for targeted intestinal action.[7]

Data Presentation

Table 1: In Vivo Dosage of this compound for Coccidiosis Research in Chickens
ParameterValueReference
Therapeutic Dose in Mash1%[8]
Prophylactic Dose (with Sulfaquinoxaline)1 lb per 8,000 lbs of feed[12]
Treatment Duration for Cecal Coccidiosis48 to 72 hours[8]
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterAdult Rats (2.5 mg/kg IV)Neonatal Rats (2.5 mg/kg IV)Adult Rats (25 mg/kg PO)Neonatal Rats (25 mg/kg PO)Reference
Cmax (µg/mL)--0.413.56[11][13]
Tmax (h)--1.671.50[11][13]
AUC0-∞ (µg·h/mL)8.1820.46--[13]
Vdss (L/kg)0.650.59--[13]
CLt (L/h/kg)0.290.14--[13]
Absolute Bioavailability (%)--12.7657.86[13]

Note: Data for other species is limited and requires further investigation.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.[14][15]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Stock Solution E1 Serial Dilution of This compound in 96-well plate P1->E1 P2 Prepare Bacterial Inoculum (0.5 McFarland) E2 Inoculate wells with bacterial suspension P2->E2 P3 Prepare Mueller-Hinton Broth (MHB) P3->E1 E1->E2 E3 Incubate at 35-37°C for 18-24 hours E2->E3 A1 Read MIC (lowest concentration with no visible growth) E3->A1 A2 Determine MBC (optional) A1->A2

Figure 2: Workflow for determining the MIC of this compound.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Target bacterial strain

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., 1 M HCl, followed by neutralization and dilution in sterile distilled water) to a known concentration (e.g., 1024 µg/mL).[5]

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the wells.

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 18-24 hours.[16]

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[15]

Protocol 2: Analysis of this compound Residues in Animal Tissues

This protocol provides a general workflow for the extraction and analysis of this compound residues in edible animal tissues using High-Performance Liquid Chromatography (HPLC).[17][18][19]

cluster_sample Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis S1 Homogenize Tissue Sample S2 Add Extraction Solvent (e.g., Acetonitrile) S1->S2 E1 Vortex and Centrifuge S2->E1 E2 Collect Supernatant E1->E2 E3 Solid-Phase Extraction (SPE) Cleanup E2->E3 A1 Evaporate and Reconstitute E3->A1 A2 HPLC Analysis A1->A2

Figure 3: Workflow for this compound residue analysis in tissues.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Methanol

  • Phosphoric acid

  • HPLC system with a suitable detector (e.g., UV or Fluorescence)

  • Analytical column (e.g., C18)

Procedure:

  • Sample Extraction:

    • Weigh a representative portion of the tissue sample (e.g., 2-5 g) and homogenize it.

    • Add an extraction solvent, such as acetonitrile, to the homogenized tissue.

    • Vortex or shake vigorously for a specified time to ensure thorough mixing.

    • Centrifuge the sample to separate the solid tissue debris from the liquid extract.

  • Cleanup:

    • Collect the supernatant (the liquid extract).

    • For cleaner samples, a Solid-Phase Extraction (SPE) step is recommended.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the HPLC mobile phase.

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analytes on a C18 column using a mobile phase such as a mixture of phosphate buffer and acetonitrile.[17]

    • Detect and quantify this compound based on its retention time and peak area compared to a standard curve.

Conclusion

This compound remains a relevant compound in veterinary medicine research, offering a model for studying enteric infections, coccidiosis, and the pharmacokinetics of poorly absorbed drugs.[7][20] The protocols and data presented here provide a framework for researchers to design and execute experiments involving this sulfonamide. Adherence to standardized methodologies is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols: Sulfaguanidine in Microbiology Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic, one of the first classes of antimicrobial agents developed. It is a synthetic compound that acts as a competitive inhibitor of a key enzyme in the folate synthesis pathway of bacteria. Due to its bacteriostatic properties against a broad spectrum of Gram-positive and Gram-negative bacteria, this compound serves as a valuable selective agent in microbiology culture media. Its primary application in this context is to inhibit the growth of susceptible bacterial species, thereby enabling the isolation, identification, or enumeration of resistant strains or other microorganisms. This document provides detailed notes on its mechanism of action, applications, and protocols for its use in a research setting.

Mechanism of Action

The antibacterial effect of this compound is achieved through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). Bacteria synthesize folic acid, an essential nutrient for DNA, RNA, and protein synthesis, from para-aminobenzoic acid (PABA). This compound is structurally similar to PABA and competes for the active site of DHPS. When this compound binds to the enzyme, it blocks the conversion of PABA into dihydropteroate, a critical precursor of folic acid. This disruption of the folic acid pathway halts bacterial growth and replication. This mechanism is selectively toxic to bacteria because mammalian cells do not synthesize their own folic acid; they acquire it from their diet.

Sulfaguanidine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF This compound This compound This compound->DHPS Competitive Inhibition Stock_Solution_Workflow start Start weigh Weigh 100 mg This compound start->weigh add_dmso Add 1 mL Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end MIC_Workflow start Start prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_plate inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read Plate & Determine Lowest Concentration with No Growth (MIC) incubate->read end End read->end

Application Notes: Sulfaguanidine as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been used in both veterinary and human medicine for the treatment of gastrointestinal infections.[1][2] Its well-characterized chemical and physical properties, along with its established antimicrobial activity, make it an ideal reference standard for various applications in antibiotic research and development.[1] As a reference standard, this compound is crucial for the accurate quantification of the active pharmaceutical ingredient (API) in dosage forms, for conducting stability studies, and for evaluating the susceptibility of bacterial strains. This document provides detailed application notes and protocols for the use of this compound as a reference standard.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper use.

PropertyValueReference
Molecular FormulaC₇H₁₀N₄O₂S[3][4]
Molecular Weight214.24 g/mol [4][5]
CAS Number57-67-0[4][5]
AppearanceWhite to off-white solid[4]
Melting Point190-193 °C
SolubilityDMSO: 100 mg/mL (466.77 mM), H₂O: 3.33 mg/mL (15.54 mM)[4]
pKa~10.2

Analytical Applications

This compound is frequently used as a reference standard for the development and validation of analytical methods to quantify sulfonamides in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of sulfonamides. This compound serves as a reference standard for method development, validation, and quality control.

Table 1: HPLC Parameters for this compound Analysis

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water[7]
Detection Wavelength260 nm[6]
Retention Time9.460 min[8]
Linearity Range0.2 - 10 g/kg[7]
Recovery90.4% - 96.0%[7]
Limit of Detection (LOD)13.53–23.30 µg/kg[9]
Limit of Quantification (LOQ)26.02–40.38 µg/kg[9]
Spectrophotometry

Spectrophotometric methods provide a simple and cost-effective way to determine this compound concentrations.

Table 2: Spectrophotometric Parameters for this compound Analysis

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)545 nm[10][11]
Linearity Range1.0 - 10.0 µg/mL
Molar Absorptivity~1.5 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)0.012 mg L⁻¹[10]
Limit of Quantification (LOQ)0.039 mg L⁻¹[10]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable results.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO) or deionized water

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., DMSO for higher concentration, then dilute with water).

  • Bring the solution to volume with the solvent and mix thoroughly. This is the stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase or buffer to achieve the desired concentrations for constructing a calibration curve.

Protocol 2: HPLC Method for Quantification of this compound

This protocol outlines a general procedure for the quantification of this compound using HPLC.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound standard solutions

  • Sample solutions

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized for the specific column and system.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solutions into the HPLC system.

  • Chromatographic Run: Run the chromatogram for a sufficient time to allow for the elution of this compound.

  • Data Analysis: Record the peak area or peak height of the this compound peak. Construct a calibration curve by plotting the peak area/height against the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

Protocol 3: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This compound can be used as a reference compound in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) against bacterial strains.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Positive control antibiotic (e.g., tetracycline)

  • Incubator

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 4: Stability-Indicating Assay

A stability-indicating assay is crucial to demonstrate that the analytical method can accurately measure the active ingredient in the presence of its degradation products.[12]

Forced Degradation Studies:

  • Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 60°C).

  • Photodegradation: Expose a solution of this compound to UV light.

Analysis: Analyze the stressed samples using a suitable, validated HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and the peak purity of the parent drug can be demonstrated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc HPLC Analysis prep_std->hplc spectro Spectrophotometric Analysis prep_std->spectro prep_sample->hplc prep_sample->spectro quant Quantification hplc->quant spectro->quant validation Method Validation quant->validation end End validation->end

Caption: General workflow for the analysis of this compound.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Sulfaguanidine Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic primarily used for the treatment of enteric infections.[1] Its poor absorption from the gastrointestinal tract in adult rats allows it to reach high concentrations in the gut, making it effective against susceptible intestinal bacteria.[2][3] These application notes provide a comprehensive guide to designing and conducting in vivo studies of this compound in rats, covering pharmacokinetic, pharmacodynamic, and toxicological evaluations.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell replication.[5][6] By blocking this pathway, this compound prevents bacterial growth and proliferation.[5] Human cells are not affected as they obtain folic acid from the diet.[6]

Signaling Pathway: Folic Acid Synthesis Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines_Thymidylate Purines & Thymidylate Tetrahydrofolic_Acid->Purines_Thymidylate DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Experimental Protocol: Pharmacokinetic Analysis
  • Animal Model: Adult male or female Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[7]

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2.5 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 25 mg/kg).

  • Drug Formulation: For IV administration, dissolve this compound in a suitable vehicle such as saline. For oral administration, a suspension in 0.5% carboxymethylcellulose can be used.

  • Administration:

    • IV: Administer via the lateral tail vein.

    • PO: Administer using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous or tail vein at predose and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Data Presentation: Pharmacokinetic Parameters of this compound in Rats
ParameterAdministration RouteDose (mg/kg)Adult RatsNeonatal RatsReference
Cmax (µg/mL) Oral2.50.413.56[4]
Tmax (h) Oral2.51.671.50[4]
AUC0-∞ (µg•h/mL) Intravenous2.58.1820.46[4]
Bioavailability (%) Oral2.512.7657.86[4]
Clearance (L/h/kg) Intravenous2.50.290.14[4]
Vdss (L/kg) Intravenous2.50.650.59[4]

Pharmacodynamic Studies

Pharmacodynamic studies assess the therapeutic efficacy of this compound, typically in a relevant animal model of enteric infection.

Experimental Protocol: Efficacy in a Rat Model of Bacterial Enteritis
  • Animal Model: Adult male or female Wistar or Sprague-Dawley rats.

  • Induction of Enteritis:

    • Administer an oral dose of a pathogenic bacterium such as Salmonella Enteritidis to the rats.[8][9] The dose should be sufficient to induce clinical signs of enteritis without causing high mortality.[10]

    • Prior to infection, rats may be fasted overnight and their gastric acid neutralized with sodium bicarbonate to facilitate infection.[8]

  • Groups:

    • Group 1: Healthy control (no infection, no treatment).

    • Group 2: Infected control (infection, vehicle treatment).

    • Group 3: Infected, this compound treated (e.g., 25 mg/kg, oral gavage, once or twice daily).

  • Treatment: Begin treatment with this compound at a specified time post-infection (e.g., 24 hours). Administer the drug orally for a defined period (e.g., 5-7 days).

  • Monitoring:

    • Record clinical signs daily (e.g., diarrhea, lethargy, ruffled fur).

    • Monitor body weight and food/water intake.[11]

    • Collect fecal samples at various time points to determine the bacterial load (CFU/g of feces).[12]

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect intestinal tissue for histopathological examination to assess inflammation and tissue damage.[12] Bacterial load in the spleen can also be measured to assess systemic infection.[8]

  • Data Analysis: Compare the clinical scores, body weight changes, fecal bacterial counts, and histopathology scores between the different groups.

Experimental Workflow: Pharmacodynamic Study

Pharmacodynamic_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Induction_of_Enteritis Induction of Enteritis (e.g., Salmonella) Group_Allocation->Induction_of_Enteritis Treatment_Initiation Treatment Initiation (this compound or Vehicle) Induction_of_Enteritis->Treatment_Initiation Daily_Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment_Initiation->Daily_Monitoring Fecal_Sampling Fecal Sampling (Bacterial Load) Daily_Monitoring->Fecal_Sampling Endpoint_Analysis Endpoint Analysis (Histopathology, Spleen Bacterial Load) Fecal_Sampling->Endpoint_Analysis Data_Analysis Data Analysis Endpoint_Analysis->Data_Analysis

Caption: Workflow for a pharmacodynamic study of this compound in a rat model of enteritis.

Toxicity Studies

Toxicity studies are crucial to determine the safety profile of this compound. These are typically conducted following OECD guidelines.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Young adult female rats (8-12 weeks old).[7]

  • Housing and Diet: Standard housing and diet.[7]

  • Procedure: This is a stepwise procedure using three animals per step.[13]

    • Start with a predefined dose (e.g., 300 mg/kg).[14]

    • Administer a single oral dose of this compound.

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.[15]

    • The outcome of the first step determines the dose for the next step (either higher or lower).[13]

  • Observations:

    • Mortality.

    • Clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity).[15]

    • Body weight measurements at day 0, 7, and 14.[16]

  • Endpoint: Classification of the substance based on the observed toxicity.[13]

Experimental Protocol: Sub-chronic Oral Toxicity (90-Day Study, OECD 408)
  • Animal Model: Young adult rats of both sexes.

  • Groups: At least three dose levels and a control group, with at least 10 males and 10 females per group.[17]

  • Administration: Administer this compound daily via oral gavage or in the diet/drinking water for 90 days.[17]

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight, food and water consumption.[17]

    • At termination: Hematology, clinical biochemistry, and urinalysis.[17]

  • Pathology:

    • Gross necropsy of all animals.

    • Histopathological examination of organs and tissues.[17]

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL).

Effect on Gut Microbiota

Given its mechanism of action and localization in the gut, studying the impact of this compound on the gut microbiota is highly relevant.

Experimental Protocol: 16S rRNA Sequencing of Fecal Samples
  • Animal Model and Groups: Use a similar setup as for pharmacodynamic studies, including a healthy control group, a this compound-treated healthy group, an infected control group, and an infected this compound-treated group.

  • Fecal Sample Collection:

    • Place individual rats in a clean, empty cage without bedding.[1]

    • Collect fresh fecal pellets into sterile tubes.[1]

    • Immediately freeze samples at -80°C.[1]

  • DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit.

  • 16S rRNA Gene Amplification and Sequencing:

    • Amplify the V3-V4 or V4 variable region of the 16S rRNA gene using PCR with barcoded primers.[2][18]

    • Purify the PCR products and pool them for sequencing on a platform such as Illumina MiSeq.[2][19]

  • Bioinformatic Analysis:

    • Process the raw sequencing data to remove low-quality reads and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic classification of the OTUs/ASVs.

    • Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

    • Identify specific bacterial taxa that are significantly altered by this compound treatment.

Logical Relationship: Gut Microbiota Analysis

Gut_Microbiota_Analysis Fecal_Sample_Collection Fecal Sample Collection DNA_Extraction Microbial DNA Extraction Fecal_Sample_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Library_Preparation_Sequencing Library Preparation & Sequencing PCR_Amplification->Library_Preparation_Sequencing Bioinformatic_Analysis Bioinformatic Analysis Library_Preparation_Sequencing->Bioinformatic_Analysis Alpha_Diversity Alpha Diversity Analysis Bioinformatic_Analysis->Alpha_Diversity Beta_Diversity Beta Diversity Analysis Bioinformatic_Analysis->Beta_Diversity Taxonomic_Comparison Taxonomic Composition Comparison Bioinformatic_Analysis->Taxonomic_Comparison

Caption: Logical workflow for the analysis of rat gut microbiota.

Analytical Methodology

Protocol: HPLC Method for this compound in Rat Plasma
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Elution: Isocratic or gradient elution.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection Wavelength: e.g., 254 nm.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing an internal standard.[20]

    • Vortex the mixture to precipitate the proteins.[20]

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[20]

    • Collect the supernatant and inject it into the HPLC system.[20]

  • Quantification: Create a calibration curve using standards of known this compound concentrations in blank rat plasma. Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Data Presentation Summary

Table 1: Summary of Experimental Designs
Study TypeKey ObjectivesAnimal ModelTypical Dose LevelsKey Parameters Measured
Pharmacokinetics Determine ADME properties and bioavailability.Adult and neonatal rats.2.5 mg/kg IV, 25 mg/kg PO.Cmax, Tmax, AUC, CL, Vd, F%.
Pharmacodynamics Evaluate therapeutic efficacy.Rat model of bacterial enteritis.25 mg/kg PO.Clinical scores, body weight, fecal bacterial load, histopathology.
Acute Toxicity Determine acute toxic effects and LD50.Adult female rats.Stepwise dosing (e.g., starting at 300 mg/kg).Mortality, clinical signs, body weight.
Sub-chronic Toxicity Identify target organs and NOAEL.Adult rats (male and female).Multiple dose levels.Clinical signs, body weight, hematology, clinical chemistry, histopathology.
Gut Microbiota Assess the impact on gut bacterial composition.Adult rats.25 mg/kg PO.Alpha and beta diversity, relative abundance of bacterial taxa.

References

Application Notes and Protocols for Sulfaguanidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sulfaguanidine in cell culture experiments. It covers its applications in cancer research and inflammation studies, based on existing literature for this compound and its derivatives.

Application Note 1: Anticancer Activity of this compound and its Derivatives

This compound, a sulfonamide antibiotic, and its synthetic derivatives have demonstrated potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects on various cancer cell lines. The primary antibacterial mechanism of this compound is the inhibition of folic acid synthesis.[1][2] While its direct anticancer mechanism in mammalian cells is still under investigation, studies on its derivatives suggest interference with key cellular processes like cell cycle progression and survival signaling pathways.

Quantitative Data Summary: Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 (µM)
This compound-triazine derivative 27MCF-7 & A54914.8 - 33.2
This compound-triazine derivative 28MCF-7 & A54914.8 - 33.2
This compound-triazine derivative 29MCF-7 & A54914.8 - 33.2
This compound-triazine derivative 31MCF-7 & A54914.8 - 33.2
This compound-triazine derivative 35MCF-7 & A54914.8 - 33.2

Data extracted from a study on novel sulfonamide–triazine hybrid derivatives.[3][4]

Experimental Protocols: Anticancer Assays

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines such as HeLa, MDA-MB-468, and MCF-7.[5][6][7]

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-468, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Based on data from its derivatives, a starting concentration range of 1 µM to 100 µM is recommended.[3][4] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4/5: Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prep_this compound Prepare this compound Dilutions add_treatment Add this compound to Cells prep_this compound->add_treatment incubate_treat Incubate for 24-72h add_treatment->incubate_treat add_mtt Add MTT Reagent incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance

Workflow for MTT Cell Viability Assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the investigation of this compound's effect on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells (Trypsinization) start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A Solution fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->quantify

Workflow for Cell Cycle Analysis.

Application Note 2: Anti-Inflammatory Activity of this compound

Sulfonamides, as a class of drugs, have been noted for their anti-inflammatory properties, which may be independent of their antimicrobial action. For instance, sulfasalazine is used to treat inflammatory bowel disease and is known to inhibit the NF-κB signaling pathway.[10][11] Given the structural similarities, it is plausible that this compound may also exert anti-inflammatory effects by modulating key inflammatory pathways.

Hypothesized Signaling Pathway: Inhibition of NF-κB

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12] It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IKK complex, similar to other sulfonamides.[10]

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits (?) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induces

Hypothesized Inhibition of the NF-κB Pathway by this compound.

Experimental Protocol: Anti-Inflammatory Assay

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cells

  • Complete culture medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determine non-toxic range with a preliminary MTT assay) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated cells.

Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 of the NO production protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[15] This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody and substrate.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve provided in the kit. Calculate the percentage inhibition of cytokine production.

References

Preparing Sulfaguanidine Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition effectively halts the growth and replication of susceptible bacteria.[1] Its primary use has been in the treatment of gastrointestinal infections.[1] In the context of in vitro research, precise and reliable preparation of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results in antimicrobial susceptibility testing, mechanism of action studies, and cytotoxicity assessments.

This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for in vitro assays.

Data Presentation: this compound Properties

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

ParameterValueSource(s)
Molecular Weight 214.24 g/mol [2][3]
Solubility in DMSO 43 mg/mL (200.7 mM)[2]
100 mg/mL (466.77 mM) - requires sonication[3]
≥9.6 mg/mL
Solubility in Water Insoluble/Slightly soluble (<1 mg/mL at 25°C)[2]
3.33 mg/mL (15.54 mM) - requires sonication[3]
Solubility in Ethanol Insoluble (<1 mg/mL at 25°C)[2]
Powder Storage -20°C for 3 years; 4°C for 2 years[3]
Stock Solution Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), the recommended solvent for this compound.

Materials:

  • This compound powder (molecular weight: 214.24 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)

  • Sterile, smaller volume tubes for aliquoting (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile pipette tips

Procedure:

  • Pre-dissolution Steps:

    • Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption, which can reduce solubility.[2]

    • Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

  • Weighing the Compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 10 mL of a 100 mM stock solution, weigh out 214.24 mg of this compound. Calculation: 0.1 mol/L * 0.010 L * 214.24 g/mol = 0.21424 g = 214.24 mg

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the this compound powder. In the example above, add 10 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.[3] Gentle warming can also aid dissolution.

  • Sterilization (Optional but Recommended for Cell Culture):

    • While DMSO itself is generally considered to be aseptic, if absolute sterility is required for sensitive cell culture applications, the DMSO-dissolved stock solution can be filter-sterilized.

    • Use a sterile syringe and a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE or nylon).

    • Filter the solution into a new sterile tube. Note: This step may not be necessary as 100% DMSO is hostile to most microorganisms.[4]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[3]

Application Notes

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the specific in vitro assay and the bacterial strain or cell line being tested. For antibacterial susceptibility testing, a typical starting point is to perform a serial dilution to determine the Minimum Inhibitory Concentration (MIC). For some this compound derivatives, MIC values have been reported in the range of 4.69 to 156.47 µM.[5] For cytotoxicity assays on mammalian cell lines, a broader concentration range should be tested, for example, from 0.1 µM to 1 mM, to determine the IC50 value.

  • Use in Cell Culture: When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • Stability in Culture Medium: The stability of this compound in aqueous culture medium at 37°C should be considered, especially for long-duration experiments. It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Application weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve filter Filter Sterilize (Optional) dissolve->filter aliquot Aliquot into Single-Use Tubes dissolve->aliquot Non-Filtered Solution filter->aliquot Sterile Solution store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute assay Perform In Vitro Assay dilute->assay

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Mechanism of Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Enzymatic Reaction THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's inhibition of bacterial folic acid synthesis.

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential precursor for nucleotide synthesis, and consequently, for DNA and RNA replication.[1][2] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound effectively blocks the folate synthesis pathway, leading to bacteriostasis.[1][2] Due to its clear mechanism of action and the well-characterized resistance pathways, this compound serves as an excellent model compound for studying the emergence, mechanisms, and fitness costs of antibiotic resistance.

The primary mechanisms of resistance to sulfonamides are the acquisition of horizontally transferred genes (sul1, sul2, sul3) that encode for alternative, drug-insensitive DHPS enzymes, or through mutations in the chromosomal folP gene, which encodes the native DHPS enzyme.[1][3][4] The sul genes are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their rapid dissemination among bacterial populations.[4][5] These resistance genes are typically expressed constitutively.[1]

These application notes provide a comprehensive guide to utilizing this compound in the laboratory to investigate antibiotic resistance. Included are detailed protocols for determining the minimum inhibitory concentration (MIC), selecting for resistant mutants through adaptive laboratory evolution, and workflows for characterizing resistance mechanisms.

Data Presentation: Sulfonamide Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfisoxazole, a related sulfonamide, against Escherichia coli strains with and without common sulfonamide resistance genes. This data illustrates the significant increase in resistance conferred by the acquisition of sul genes.

Bacterial StrainResistance GeneMIC of Sulfisoxazole (µg/mL)
E. coli LC (Control)None250
E. coli P1 (Engineered with pZA2-sul1)sul14000
E. coli P2 (Engineered with pZA2-sul2)sul24000
E. coli P3 (Engineered with pZA2-sul3)sul34000
(Data sourced from a study on sulfisoxazole, which has a similar mechanism of action to this compound)[1]

Signaling Pathway: Folic Acid Synthesis and this compound Resistance

The diagram below illustrates the bacterial folic acid synthesis pathway, the inhibitory action of this compound, and the primary mechanism of resistance through drug-insensitive DHPS enzymes encoded by sul genes.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS Resistant_DHPS Resistant DHPS (Sul1, Sul2, or Sul3) PABA->Resistant_DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHPP->Resistant_DHPS DHF Dihydropteroate DHPS->DHF Catalysis THF Tetrahydrofolate (THF) (Essential for Nucleotide Synthesis) DHF->THF Further Enzymatic Steps This compound This compound This compound->DHPS Competitive Inhibition This compound->Resistant_DHPS No Inhibition MGE Mobile Genetic Element (e.g., Plasmid) sul_gene sul1, sul2, or sul3 gene MGE->sul_gene Carries sul_gene->Resistant_DHPS Encodes (Constitutive Expression) Resistant_DHPS->DHF Catalysis (uninhibited) Experimental_Workflow cluster_mic Phase 1: Baseline Susceptibility cluster_ale Phase 2: Resistance Selection cluster_isolation Phase 3: Isolation and Quantification cluster_characterization Phase 4: Mechanistic Analysis start Start: Wild-Type Bacterial Strain (e.g., E. coli K-12) mic_det Determine Baseline MIC (Protocol 1) start->mic_det ale_setup Initiate Adaptive Laboratory Evolution (ALE) with sub-MIC this compound mic_det->ale_setup Inform starting concentration serial_passage Daily Serial Passage with Increasing this compound Concentration ale_setup->serial_passage Repeat for ~500 generations plate_evolved Plate Evolved Population on This compound-containing Agar serial_passage->plate_evolved isolate_colonies Isolate Single Resistant Colonies plate_evolved->isolate_colonies mic_resistant Determine MIC of Resistant Isolates (Protocol 1) isolate_colonies->mic_resistant wgs Whole Genome Sequencing (WGS) of Resistant Isolates mic_resistant->wgs Select high-resistance isolates pcr PCR for Acquired Genes (sul1, sul2, etc.) mic_resistant->pcr Select high-resistance isolates fitness_assay Fitness Cost Analysis (e.g., Competition Assay) mic_resistant->fitness_assay Compare to wild-type snp_analysis Identify Mutations (e.g., in folP gene) wgs->snp_analysis end End: Characterized Resistant Mutant snp_analysis->end pcr->end fitness_assay->end

References

Application Notes: Sulfaguanidine for the Study of Bacterial Dysentery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent notable for its poor absorption from the gastrointestinal tract.[1] This property allows it to achieve high concentrations in the gut, making it particularly suitable for the treatment and study of enteric infections like bacillary dysentery, which is primarily caused by bacteria of the Shigella genus.[1][2] While largely superseded by newer antibiotics in clinical practice, this compound remains a valuable tool in laboratory settings for researchers studying the pathogenesis of Shigella and evaluating the efficacy of potential new therapies in relevant models. Its well-defined mechanism of action and historical efficacy provide a useful benchmark for comparison.

Mechanism of Action

Like other sulfonamides, this compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the production of nucleotides (building blocks of DNA and RNA) and certain amino acids.[4][5] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, blocking the synthesis of dihydropteroic acid, the precursor to folic acid.[4][5] This disruption of the folate pathway halts bacterial growth and replication.[4] Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet, which accounts for the selective toxicity of sulfonamides.[4][6]

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalyzes DHF Dihydrofolic Acid (DHF) DHP->DHF ... THF Tetrahydrofolic Acid (THF) DHF->THF ... Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides This compound This compound (PABA Analog) Inhibition This compound->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: this compound competitively inhibits the bacterial folic acid synthesis pathway.

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 57-67-0[7]
Molecular Formula C₇H₁₀N₄O₂S[7]
Molecular Weight 214.24 g/mol [7]
Appearance White to off-white solid[7]
Solubility (Water) 3.33 mg/mL (requires sonication)[7]

| Solubility (DMSO) | 100 mg/mL (requires sonication)[7] |

Table 2: Example In Vitro Activity of this compound against Shigella spp. Note: As a historical antibiotic, recent and standardized MIC data is sparse. The following table is a template. Researchers should determine MIC values empirically using the protocol provided below.

OrganismStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Shigella flexneri(e.g., 2457T)User-determinedUser-determined
Shigella sonnei(e.g., ATCC 25931)User-determinedUser-determined
Shigella dysenteriae(e.g., ATCC 13313)User-determinedUser-determined

Table 3: Pharmacokinetic Parameters of this compound in Rats[7]

Parameter Administration Route Value (Adult Rats) Value (Neonatal Rats)
Dose IV / PO 2.5 mg/kg 2.5 mg/kg
Bioavailability (F) Oral (PO) 12.76% 57.86%
Cₘₐₓ Oral (PO) 0.41 µg/mL 3.56 µg/mL
Tₘₐₓ Oral (PO) 1.67 h 1.50 h
Clearance (CLt) Intravenous (IV) 0.29 L/h/kg 0.14 L/h/kg

| Volume of Distribution (Vdₛₛ) | Intravenous (IV) | 0.65 L/kg | 0.59 L/kg |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[6][8][9]

1. Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a Shigella strain in vitro.

2. Materials and Reagents:

  • Shigella isolate (e.g., S. flexneri, S. sonnei)

  • This compound powder (see Table 1 for properties)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or 1x PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity meter

3. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. Further dilute this stock in sterile CAMHB to create a working solution (e.g., 1024 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the Shigella strain.[6]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is 200 µL. The drug concentrations are now half of the serial dilution concentrations.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

4. Data Analysis:

  • After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Note for Sulfonamides: Disregard slight, hazy growth that may occur after the endpoint due to antagonists in the medium. The MIC should be recorded as the first well showing approximately 80% or greater reduction in growth compared to the control.[6]

Protocol 2: Murine Oral Infection Model of Shigellosis

This protocol is a synthesized methodology based on established murine models of shigellosis, which often require antibiotic pre-treatment to disrupt the native gut microbiota and allow for Shigella colonization.[4][5][10]

in_vivo_workflow Acclimatize 1. Animal Acclimatization (5-7 days) Pretreat 2. Microbiota Disruption (Oral Streptomycin, 20 mg/mouse) Acclimatize->Pretreat Infect 3. Oral Infection (e.g., 5x10^8 CFU S. flexneri) Pretreat->Infect 24h post-antibiotic Group 4. Group Assignment (Vehicle Control vs. This compound) Infect->Group Treat 5. Treatment Administration (Oral Gavage, e.g., BID for 5 days) Group->Treat Monitor 6. Daily Monitoring (Weight Loss, Clinical Score, Diarrhea) Treat->Monitor Endpoint 7. Endpoint Analysis (Day 5-7 post-infection) Monitor->Endpoint Analysis Bacterial Load (Colon, Feces) Histopathology (Colon) Cytokine Analysis Endpoint->Analysis

Caption: Experimental workflow for an in vivo murine model of shigellosis.

1. Objective: To evaluate the in vivo efficacy of this compound in a murine model of bacterial dysentery.

2. Materials and Reagents:

  • C57BL/6 or BALB/c mice (6-8 weeks old)[4]

  • Shigella flexneri 2a (e.g., strain 2457T or YSH6000)[3][4]

  • Streptomycin sulfate

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Luria-Bertani (LB) broth and agar

  • XLD or MacConkey agar plates (for selective culture of Shigella)

  • Sterile water and gavage needles

3. Procedure:

  • Animal Acclimatization: House mice for 5-7 days upon arrival to acclimatize to the facility.

  • Antibiotic Pre-treatment: Provide mice with drinking water containing streptomycin (5 g/L) for 2 days to disrupt commensal gut bacteria. Replace with regular sterile water 24 hours before infection. Alternatively, administer a single oral gavage of streptomycin (20 mg/mouse) 24 hours prior to infection.[5][10]

  • Infection:

    • Grow S. flexneri to mid-log phase in LB broth.

    • Wash and resuspend the bacterial pellet in sterile PBS.

    • Deprive mice of food and water for 4 hours.

    • Administer 100 µL of the bacterial suspension (e.g., 5 x 10⁸ CFU) to each mouse via oral gavage.[3][5]

  • Treatment:

    • At 12-24 hours post-infection, randomize mice into treatment groups (e.g., n=8-10 per group).

    • Group 1 (Control): Administer vehicle via oral gavage.

    • Group 2 (Treatment): Administer this compound (dose to be determined based on pilot studies, e.g., 50-200 mg/kg) suspended in the vehicle via oral gavage.

    • Administer treatments once or twice daily for 5-7 days.

  • Monitoring:

    • Record body weight and clinical signs (e.g., ruffled fur, lethargy, diarrhea) daily.

    • Collect fecal pellets at specified time points to determine bacterial shedding.

4. Endpoint Analysis:

  • At the end of the study (e.g., day 5-7) or when humane endpoints are reached, euthanize the mice.

  • Bacterial Burden: Aseptically harvest the colon and cecum. Homogenize the tissues in sterile PBS, serially dilute the homogenate, and plate on selective agar (e.g., XLD) to enumerate Shigella CFU per gram of tissue.

  • Histopathology: Fix sections of the colon in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess inflammation, epithelial damage, and immune cell infiltration.[5]

  • Data Analysis: Compare outcomes (survival, weight change, bacterial burden, histology scores) between the control and this compound-treated groups using appropriate statistical tests (e.g., Log-rank test for survival, Mann-Whitney U test for bacterial loads).

References

Application Notes and Protocols: Enzyme Inhibition Assays Using Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine, a sulfonamide antibiotic, has long been recognized for its antimicrobial properties. Its primary mechanism of action involves the targeted inhibition of a key enzyme in the bacterial folic acid synthesis pathway, dihydropteroate synthase (DHPS). This pathway's absence in humans makes DHPS an attractive target for selective antibacterial agents.[1][2][3][4] Beyond its established role as an antibacterial, recent research has unveiled the potential of this compound and its derivatives as inhibitors of other crucial enzymes, including carbonic anhydrases (CAs), α-glycosidase, and cholinesterases. These findings open new avenues for the application of this compound-based compounds in diverse therapeutic areas, from cancer to diabetes and neurodegenerative diseases.

These application notes provide a comprehensive overview of enzyme inhibition assays utilizing this compound and its derivatives. Detailed protocols for the primary enzyme targets are presented, along with a summary of quantitative inhibition data to guide researchers in their experimental design and data interpretation.

Enzyme Targets and Mechanisms of Action

Dihydropteroate Synthase (DHPS)

This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folate in bacteria.[1][2][3][4] Structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[1][2]

Carbonic Anhydrases (CAs)

Recent studies have identified this compound and its derivatives as a new class of carbonic anhydrase inhibitors (CAIs).[5] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They play a critical role in pH regulation, CO2 transport, and various other physiological and pathological processes.[5] While many this compound derivatives show inhibitory activity against various CA isoforms, some have demonstrated selectivity towards tumor-associated isoforms like CA IX and CA XII, making them promising candidates for anticancer drug development.

Other Potential Enzyme Targets

Research has also explored the inhibitory potential of this compound derivatives against other enzymes of therapeutic interest:

  • α-Glycosidase: Inhibition of this enzyme is a key strategy in managing type 2 diabetes, as it delays carbohydrate digestion and glucose absorption.

  • Cholinesterases (AChE and BChE): These enzymes are targets for the treatment of Alzheimer's disease, and their inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine.

Quantitative Inhibition Data

The following tables summarize the inhibitory activities of this compound and its derivatives against various enzyme targets.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides

CompoundOrganismInhibition Constant (Ki)Reference
SulfathiazoleEscherichia coliIncreased 100-fold in resistant strains[5]
SulfadiazineEscherichia coli2.5 x 10⁻⁶ M[6]
SulfamethoxazolePlasmodium falciparumCorrelates with sulfadoxine Ki[2]

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by this compound Derivatives

Compound ClasshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)Reference
Imidazolinone incorporated sulfaguanidinesInactive47.3 nM (for one derivative)Inert-[7]
1,3-diaryltriazene-substituted sulfaguanidines6.44 - 86.85 nM8.16 - 77.29 nM--[2]
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides>100 µM>100 µM0.168 - 0.921 µM0.335 - 1.451 µM[8]
Aryl enaminones linked sulfaguanidinesModerate nanomolar rangeModerate nanomolar rangeModerate nanomolar rangeModerate nanomolar range[7]

Table 3: Inhibition of α-Glycosidase and Cholinesterases by Phenylureido this compound Derivatives

Compoundα-Glycosidase (Ki)Acetylcholinesterase (AChE) (Ki)Butyrylcholinesterase (BChE) (Ki)Reference
N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide103.94 ± 13.06 nM--[9]
N-carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide-515.98 ± 45.03 nM598.47 ± 59.18 nM[9]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)

This protocol is based on a continuous, coupled-enzyme assay that measures the oxidation of NADPH at 340 nm.[1] The dihydropteroate produced by DHPS is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH.

Materials:

  • DHPS enzyme

  • DHFR enzyme (in excess)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, DHFR, and NADPH.

  • Prepare Enzyme and Inhibitor Solutions: Prepare solutions of DHPS and various concentrations of this compound in assay buffer.

  • Assay Setup: In the wells of the 96-well plate, add the following in order:

    • Assay buffer

    • DHPS enzyme solution

    • This compound solution (or vehicle control)

    • PABA solution

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding the DHPP solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric Method)

This protocol utilizes the esterase activity of CA on a substrate that releases a chromogenic product upon cleavage. The absorbance of this product is measured at 405 nm.

Materials:

  • Carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • This compound (or its derivatives)

  • Acetazolamide (as a positive control inhibitor)

  • 96-well clear microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare Solutions: Prepare working solutions of the CA enzyme, substrate, and various concentrations of the this compound derivative and acetazolamide in the assay buffer.

  • Assay Setup: In the wells of the 96-well plate, add the following:

    • Assay buffer

    • CA enzyme solution

    • Inhibitor solution (this compound derivative or acetazolamide) or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the CA substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance over time) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models.

Visualizations

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP DHPP Dihydropterin Pyrophosphate GTP->DHPP Multiple Steps DHP Dihydropteroate DHPP->DHP DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolate DHP->DHF + Glutamate THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase (DHFR) BuildingBlocks DNA, RNA, Amino Acids THF->BuildingBlocks One-Carbon Metabolism This compound This compound This compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by this compound in the bacterial folic acid pathway.

General Workflow for Enzyme Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme, Buffer, and Inhibitor in Microplate Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Start_Reaction Initiate Reaction with Substrate Prep_Substrate->Start_Reaction Prep_Inhibitor Prepare Inhibitor (this compound) Dilutions Prep_Inhibitor->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->Start_Reaction Measure Measure Reaction Rate (e.g., Absorbance Change) Start_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50/Ki Plot->Determine_IC50

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Role of Carbonic Anhydrase in Cellular pH Regulation

CA_pH_Regulation cluster_cell Cell cluster_cyto Cytoplasm cluster_mem Cell Membrane cluster_extra Extracellular Space CO2_in CO2 H2CO3_in H2CO3 CO2_in->H2CO3_in Spontaneous (slow) CA_in Intracellular CA (e.g., CA II) CO2_out CO2 CO2_in->CO2_out Diffusion HCO3_in HCO3- H2CO3_in->HCO3_in H_in H+ H2CO3_in->H_in MCT Transporters (e.g., MCT, NBC) HCO3_in->MCT Influx/ Efflux H_in->MCT Efflux CA_in->H2CO3_in Catalyzed (fast) HCO3_out HCO3- MCT->HCO3_out H_out H+ MCT->H_out H2CO3_out H2CO3 CO2_out->H2CO3_out Spontaneous (slow) CA_out Extracellular CA (e.g., CA IX) H2CO3_out->HCO3_out H2CO3_out->H_out CA_out->H2CO3_out Catalyzed (fast)

References

Application Notes and Protocols: Molecular Docking of Sulfaguanidine with Bacterial Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of sulfaguanidine with its primary bacterial target, dihydropteroate synthase (DHPS). This compound, a sulfonamide antibiotic, exerts its bacteriostatic effect by competitively inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is crucial for the biosynthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[1][2] As humans obtain folic acid from their diet and lack the DHPS enzyme, it represents an excellent target for selective antibacterial therapy.

This document outlines the theoretical background, data from a representative molecular docking study, and detailed experimental protocols for researchers to replicate and expand upon these findings.

Data Presentation

Molecular docking simulations were performed to elucidate the binding affinity and interaction patterns of this compound with Escherichia coli dihydropteroate synthase (PDB ID: 1AJ0). For comparative purposes, the native substrate, p-aminobenzoic acid (PABA), was also docked into the active site of the enzyme. The results, including binding affinity (kcal/mol), and interacting amino acid residues, are summarized in the table below.

LigandTarget EnzymePDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
This compoundDihydropteroate Synthase1AJ0 (E. coli)-6.2Arg63, Ser222Phe190, Pro64
p-Aminobenzoic Acid (PABA)Dihydropteroate Synthase1AJ0 (E. coli)-5.8Arg63, Ser222, Asp185Phe190, Pro64

Note: The data presented in this table is generated from a representative in silico molecular docking experiment and should be considered as a reference. Actual experimental results may vary.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the structure of the natural substrate, p-aminobenzoic acid (PABA), and binds to the active site of the DHPS enzyme. This binding event prevents the condensation of PABA with 7,8-dihydropterin pyrophosphate (DHPPP), a crucial step in the synthesis of dihydropteroate, a precursor to folic acid. The disruption of this pathway ultimately inhibits the production of tetrahydrofolate, a cofactor essential for the synthesis of DNA, RNA, and proteins, leading to the cessation of bacterial growth.

cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids One-carbon metabolism BacterialGrowth Bacterial Growth & Replication Nucleotides_AminoAcids->BacterialGrowth This compound This compound This compound->DHPS Competitive Inhibition

Figure 1. This compound's inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound with bacterial dihydropteroate synthase using AutoDock Vina, a widely used open-source docking program.

Experimental Workflow

The overall workflow for the molecular docking study is illustrated below.

cluster_workflow Molecular Docking Workflow PDB_Download 1. Download Protein Structure (e.g., PDB ID: 1AJ0) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB_Download->Protein_Prep Ligand_Download 2. Obtain Ligand Structure (this compound, PABA) Ligand_Prep 4. Ligand Preparation (Energy minimization, define torsions) Ligand_Download->Ligand_Prep Grid_Generation 5. Grid Box Generation (Define docking search space) Protein_Prep->Grid_Generation Docking 6. Molecular Docking (Run AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Analysis 7. Results Analysis (Binding affinity, interactions) Docking->Analysis

Figure 2. Step-by-step workflow for the molecular docking study.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of molecular structures.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or other chemical databases: For obtaining the 3D structure of the ligands.

Protein Preparation
  • Download the Protein Structure: Obtain the crystal structure of E. coli dihydropteroate synthase (PDB ID: 1AJ0) from the PDB database.

  • Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all water molecules, co-factors, and any existing ligands from the structure. For this study, retain only the protein chain.

  • Prepare the Protein using AutoDockTools (ADT):

    • Open ADT and load the cleaned PDB file.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format (e.g., 1aj0_protein.pdbqt).

Ligand Preparation
  • Obtain Ligand Structures: Download the 3D structures of this compound and p-aminobenzoic acid (PABA) from the PubChem database in SDF or MOL2 format.

  • Convert to PDB and Prepare using ADT:

    • Use a tool like Open Babel to convert the ligand files to PDB format.

    • Open the ligand PDB file in ADT.

    • Detect the root and define the number of rotatable bonds (torsions).

    • Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt, paba.pdbqt).

Grid Generation
  • Define the Binding Site: In ADT, with the prepared protein loaded, define the active site for docking. This can be done by identifying the key residues known to be involved in substrate binding (e.g., based on the location of a co-crystallized ligand in the original PDB file or from literature).

  • Generate the Grid Box:

    • Open the Grid Box tool in ADT.

    • Center the grid box on the defined active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate. A grid box size of approximately 25 x 25 x 25 Å is often a good starting point.

    • Save the grid parameter file (e.g., grid.gpf).

    • Run AutoGrid to generate the grid map files.

Molecular Docking with AutoDock Vina
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example configuration file is provided below:

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Repeat for PABA: Modify the conf.txt file to specify the PABA ligand file and output filenames, and re-run the Vina simulation.

Analysis of Results
  • Examine the Log File: The output log file (.txt) contains the binding affinity scores (in kcal/mol) for the different predicted binding poses. The most negative value represents the most favorable binding energy.

  • Visualize the Docked Poses: Open the prepared protein PDBQT file and the docking output PDBQT file (e.g., sulfaguanidine_out.pdbqt) in a molecular visualization tool like PyMOL or Chimera.

  • Analyze Interactions: Analyze the interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. This analysis will provide insights into the molecular basis of this compound's inhibitory activity.

These protocols provide a foundational framework for conducting molecular docking studies of this compound with bacterial enzymes. Researchers can adapt and expand upon these methods to investigate other bacterial species, explore the effects of mutations on drug binding, and screen for novel DHPS inhibitors.

References

Application Notes and Protocols for the Use of Sulfaguanidine in Food Safety Testing for Sulfonamide Residues

Author: BenchChem Technical Support Team. Date: November 2025

Issued for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sulfaguanidine in the context of food safety testing for sulfonamide antibiotic residues. The information presented is intended to guide researchers and laboratory personnel in the accurate detection and quantification of sulfonamide residues, with a specific focus on the role and behavior of this compound in various analytical methods.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The potential for residues of these drugs to remain in edible tissues, milk, eggs, and honey has raised food safety concerns due to the risks of allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food products to protect consumers.[2][3]

This compound (CAS: 57-67-0) is a sulfonamide antibiotic primarily used for treating gastrointestinal infections in animals.[4] In the realm of food safety testing, this compound is often included as an analyte in multi-residue methods for sulfonamide screening. Its specific physicochemical properties influence its behavior in different analytical platforms, making a thorough understanding of its role crucial for accurate residue analysis.

Analytical Methodologies

A variety of analytical methods are employed for the detection and quantification of sulfonamide residues in food. The most common techniques include chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as immunochemical methods such as Enzyme-Linked Immunosorbent Assay (ELISA).

Chromatographic Methods (HPLC and LC-MS/MS)

Chromatographic techniques are considered the gold standard for the confirmatory analysis of sulfonamide residues due to their high sensitivity and specificity.[5] These methods involve an extraction of the analytes from the food matrix, followed by a clean-up step, and subsequent separation and detection by the instrument.

Key Applications of this compound in Chromatographic Methods:

  • Target Analyte: this compound is frequently included in multi-residue methods that simultaneously screen for a wide range of sulfonamides in a single analytical run.

  • Analytical Standard: Pure this compound is used as a certified reference material for the preparation of calibration curves and quality control samples to ensure the accuracy of quantification.[6][7]

Immunochemical Methods (ELISA)

ELISA is a rapid and cost-effective screening tool for detecting the presence of sulfonamides in a large number of samples.[8] These assays are typically based on a competitive format where sulfonamides in the sample compete with a labeled sulfonamide for binding to a limited number of specific antibodies.

Role of this compound in ELISA:

  • Low Cross-Reactivity: Notably, this compound often exhibits very low to negligible cross-reactivity in broad-spectrum sulfonamide ELISA kits.[9] This means that the antibodies used in these assays have a low affinity for this compound compared to other sulfonamides. This is a critical consideration when screening for a broad range of sulfonamides, as a sample containing only this compound might yield a false-negative result with such an assay.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of this compound in different food matrices.

Table 1: Performance of HPLC and LC-MS/MS Methods for this compound Detection

Food MatrixMethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Medicated FeedingstuffsHPLC-UV--84[10]
Medicated FeedingstuffsLC-MS--90.4 - 96.0[7]
Non-target FeedsHPLC-FLD34.5 - 79.541.3 - 89.979.3 - 114.0[6]
HoneyLC-HRMS0.02 - 0.120.08 - 0.7274.29 - 113.09[1]
Instant PastriesUPLC-MS/MS0.01 - 0.140.02 - 0.4567.6 - 103.8[2]
BeefUPLC-MS/MS--76 - 110[11]

Table 2: Cross-Reactivity of this compound in a Broad-Spectrum Sulfonamide ELISA Kit

SulfonamideCross-Reactivity (%)Reference
Sulfamethazine100[9]
Sulfadiazine>100[9]
Sulfamerazine>100[9]
This compound <0.1 [9]
Sulfanilamide<0.1[9]

Experimental Protocols

Protocol 1: Determination of this compound in Medicated Feedingstuffs by LC-MS

This protocol is adapted from a validated method for the quantitative analysis of this compound in medicated feed samples.[7]

4.1.1. Materials and Reagents

  • This compound analytical standard (Sigma-Aldrich)

  • Methanol, acetone, formic acid, acetonitrile (LC-MS grade)

  • Sodium hydroxide (NaOH)

  • Ultrapure water

  • Horizontal shaker

  • Centrifuge

  • LC-MS system (e.g., Agilent 1200 Series with a quadrupole mass selective detector)

4.1.2. Sample Preparation

  • Grind the feed sample and sieve through a 1 mm sieve.

  • Weigh 3 g of the homogenized sample into a 250 mL Erlenmeyer flask.

  • Add 10 mL of water and soak the sample.

  • Add 10 mL of acidified methanol (100 µL of formic acid in 100 mL of methanol).

  • Extract the mixture for 20 minutes on a horizontal shaker.

  • Centrifuge the mixture for 20 minutes at 3,500 x g.

  • Take 10 µL of the supernatant and dilute it 1,000 times with water.

4.1.3. LC-MS Analysis

  • LC Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 40:60 (v/v) mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 30°C.

  • MS Detection: Positive atmospheric pressure chemical ionization (APCI) mode.

  • Monitored Ion for this compound: m/z 215.1.

Protocol 2: Multi-Residue Analysis of Sulfonamides (including this compound) in Beef using QuEChERS and UPLC-MS/MS

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for the analysis of 19 sulfonamides in beef.[11]

4.2.1. Materials and Reagents

  • Sulfonamide analytical standards (including this compound)

  • Acetonitrile (LC-MS grade)

  • Acetic acid

  • QuEChERS extraction salts (e.g., Copure® COQ050050H)

  • QuEChERS purification salts (e.g., Copure® COQ015427H)

  • Vortex mixer, centrifuge, ultrasonic bath

  • UPLC-MS/MS system (e.g., Thermo Fisher TSQ Endura)

4.2.2. Sample Preparation (Extraction)

  • Weigh 2.0 g of homogenized ground beef into a 50 mL centrifuge tube.

  • Add 4 mL of water and vortex for 1 minute.

  • Add 10 mL of 1% acetic acid in acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salt packet.

  • Vortex to mix thoroughly.

  • Extract by ultrasonic treatment for 10 minutes.

  • Centrifuge at 5000 r/min for 2 minutes.

4.2.3. Sample Preparation (Purification)

  • Transfer 5 mL of the supernatant to a clean tube containing the QuEChERS purification salts.

  • Vortex at 2500 r/min for 2 minutes.

  • Centrifuge at 8000 r/min for 5 minutes.

  • Take 2 mL of the supernatant and evaporate to near dryness.

  • Reconstitute the residue in 1 mL of a methanol/water solution (10:90, v/v) containing 0.1% formic acid.

4.2.4. UPLC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., SinoPak BEH T-C18, 2.1 mm × 100 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol/acetonitrile (2:8, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • MS Detection: Heated Electrospray Ionization (HESI) in positive mode. Monitor the specific precursor and product ions for each sulfonamide.

Protocol 3: General Procedure for Competitive ELISA for Sulfonamide Screening

This protocol outlines the general steps for a competitive ELISA, highlighting where this compound's low cross-reactivity is a factor. For a specific kit, always follow the manufacturer's instructions.[8][12]

4.3.1. Principle

Sulfonamides present in the sample and a sulfonamide-enzyme conjugate compete for a limited number of antibody binding sites coated on the microtiter plate wells. After an incubation period, the unbound components are washed away. A substrate is added, which is converted by the enzyme conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of sulfonamides in the sample.

4.3.2. General Assay Procedure

  • Prepare standards and samples according to the kit's instructions. Sample preparation may involve extraction and dilution.

  • Add a specific volume of the standards and prepared samples to the antibody-coated microtiter wells.

  • Add the sulfonamide-enzyme conjugate to each well.

  • Incubate the plate for a specified time and temperature (e.g., 1 hour at 4°C).

  • Wash the plate multiple times with the provided washing buffer to remove unbound reagents.

  • Add the substrate/chromogen solution to all wells and incubate for a specified time (e.g., 30 minutes at room temperature in the dark).

  • Add the stop solution to terminate the enzymatic reaction.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of sulfonamides in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental_Workflow_for_Sulfonamide_Residue_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Food Sample (e.g., Meat, Honey, Milk) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Homogenization->Extraction Purification Purification / Clean-up (e.g., dSPE, SPE) Extraction->Purification LC_MS_Analysis LC-MS/MS or HPLC Analysis Purification->LC_MS_Analysis Confirmatory ELISA_Screening ELISA Screening Purification->ELISA_Screening Screening Quantification Quantification vs. MRLs LC_MS_Analysis->Quantification Result_Interpretation Result Interpretation ELISA_Screening->Result_Interpretation Quantification->Result_Interpretation

Caption: General experimental workflow for sulfonamide residue analysis in food.

Competitive_ELISA_Principle cluster_Well Microtiter Well Surface cluster_Reagents Reagents Added cluster_Outcome Competition Outcome Antibody Antibody Coated on Well High_SA_Sample High Sulfonamide in Sample: Low Signal Low_SA_Sample Low Sulfonamide in Sample: High Signal Sample_SA Sulfonamide in Sample Sample_SA->Antibody Competes Note Note: this compound has low affinity for the antibody, leading to minimal competition and potentially a false negative result. Sample_SA->Note Enzyme_SA Enzyme-Labeled Sulfonamide Enzyme_SA->Antibody Competes

Caption: Principle of competitive ELISA for sulfonamide detection.

References

Application Notes and Protocols for Evaluating Sulfaguanidine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent primarily used for the treatment of gastrointestinal infections such as bacillary dysentery.[1][2] Its efficacy stems from its ability to inhibit the growth and replication of susceptible bacteria within the intestinal tract.[2] Like other sulfonamides, this compound is a structural analog of para-aminobenzoic acid (PABA), a critical component for bacterial folic acid synthesis.[3][4] Because it is poorly absorbed from the gut, it can exert its antibacterial effect locally.[1][2]

Evaluating the efficacy of this compound requires a multi-tiered approach using in vitro, ex vivo, and in vivo models. These models allow researchers to determine the drug's direct antimicrobial activity, its effectiveness in a biological tissue context, and its overall therapeutic potential in a whole-organism system. This document provides detailed application notes and protocols for establishing these experimental models.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is essential for the conversion of PABA into dihydropteroate, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is vital for producing nucleotides—the building blocks of DNA and RNA.[3] By blocking this pathway, this compound halts bacterial replication.[3] Human cells are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme, providing the basis for the drug's selective toxicity.[3]

Sulfaguanidine_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (Active Folic Acid) DHF->THF ...further steps Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DHPS

Caption: this compound's mechanism of action via competitive inhibition of DHPS.

I. In Vitro Efficacy Models

Application Note: In vitro models are the first step in evaluating an antimicrobial agent. They provide fundamental data on the drug's intrinsic activity against specific bacterial strains. The two most common in vitro assays are the Minimum Inhibitory Concentration (MIC) and the Time-Kill Kinetics Assay.

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium under defined conditions.[5] It is a primary measure of drug potency.

  • Time-Kill Kinetics Assay: This dynamic assay evaluates the rate and extent of bacterial killing over time at various drug concentrations.[6][7] It helps classify the agent as bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and assesses concentration-dependent or time-dependent activity.[6][8]

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the MIC and Minimum Bactericidal Concentration (MBC) values for novel this compound derivatives against various bacterial strains, demonstrating their potential efficacy.

Compound IDTarget OrganismMIC (µM)MBC (µM)Reference
2a S. aureus ATCC 433009.399.39[9]
2a E. coli ATCC BAA-19637.5575.11[9]
2b S. aureus ATCC 433004.694.69[9]
2b E. coli ATCC BAA-1969.3918.77[9]
2d S. aureus ATCC 4330018.7737.55[9]
2d E. coli ATCC BAA-1964.699.39[9]
3a S. aureus ATCC 433009.3918.77[9]
3a E. coli ATCC BAA-1964.699.39[9]
8 S. aureus ATCC 4330019.5539.11[9]
8 E. coli ATCC BAA-1969.7719.55[9]
11 S. aureus ATCC 433009.7919.59[9]
11 E. coli ATCC BAA-1964.899.79[9]

Note: Data is for this compound derivatives as presented in the cited study.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][10]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in media)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli, S. typhi)

  • Spectrophotometer

  • Sterile multichannel pipettes and reservoirs

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.

  • Drug Dilution Series:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of this compound at 2x the highest desired test concentration in well 1 (e.g., 200 µL of 128 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. This dilutes the drug concentrations to their final test values and brings the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm.

MIC_Workflow start Start: Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Drug Dilutions prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.[6][11]

Materials:

  • Materials from MIC protocol, plus:

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum as in the MIC protocol, adjusted to ~5 x 10⁵ CFU/mL in flasks containing CAMHB.

    • Prepare separate flasks for each condition:

      • Growth Control (no drug)

      • This compound at 1x MIC

      • This compound at 2x MIC

      • This compound at 4x MIC

  • Time Zero (T=0) Sampling:

    • Immediately after adding the drug to the respective flasks, remove a 100 µL aliquot from each flask.

    • Perform a 10-fold serial dilution in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours. This determines the starting bacterial count.

  • Incubation and Subsequent Sampling:

    • Incubate the main culture flasks at 37°C with shaking.

    • At specified time points (e.g., 2, 4, 8, 12, 24 hours), repeat the sampling, dilution, and plating process from each flask.

  • Data Analysis:

    • After incubation, count the colonies on each plate to determine the number of colony-forming units per mL (CFU/mL) at each time point for each concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Interpretation:

      • Bacteriostatic: Little to no change in CFU/mL compared to the T=0 count.

      • Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

II. Ex Vivo Efficacy Models

Application Note: Ex vivo models use fresh or preserved animal or human tissues to bridge the gap between in vitro assays and in vivo studies.[12] They allow for the evaluation of drug efficacy in a more complex biological environment that includes tissue barriers, extracellular matrix, and native microflora, which cannot be replicated in vitro.[12][13] For an orally administered drug like this compound, relevant ex vivo models could include isolated intestinal segments or organoid cultures. However, a well-documented example of an ex vivo model for antimicrobial testing is the porcine skin wound model, which demonstrates the principles of setting up such a system.[12][14] This model is particularly useful for assessing topical formulations but its methodology can be adapted to study interactions in other tissues.

Experimental Protocol 3: General Protocol for an Ex Vivo Porcine Tissue Model

This protocol is adapted from methodologies for ex vivo porcine skin infection models.[12][13]

Materials:

  • Fresh or frozen porcine tissue (e.g., skin or intestinal sections)

  • Sterile petri dishes or culture plates

  • Culture medium (e.g., DMEM)

  • Bacterial strain of interest

  • This compound solution

  • Biopsy punch

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Thaw frozen porcine tissue slowly or use fresh tissue immediately.

    • Clean and decontaminate the tissue surface (e.g., with chlorhexidine and ethanol washes).

    • Use a sterile biopsy punch to create uniform tissue explants.

    • Place each explant in a separate well of a culture plate containing a small amount of medium to keep it moist.

  • Infection:

    • Prepare a bacterial inoculum of the desired pathogen (e.g., 10⁶ CFU/mL).

    • Apply a small volume (e.g., 10 µL) of the bacterial suspension to the surface of each tissue explant.

    • Incubate for a short period (e.g., 2-4 hours) to allow for bacterial adhesion and establishment of infection.

  • Treatment:

    • Prepare this compound solutions at various concentrations.

    • Apply the treatment solution directly to the infected tissue surface. Include a vehicle-only control group.

  • Incubation and Evaluation:

    • Incubate the treated explants at 37°C for a defined period (e.g., 24 hours).

    • To assess efficacy, homogenize the tissue explants in sterile saline.

    • Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/gram of tissue).

    • Compare the bacterial counts between treated and untreated groups to calculate the log reduction.

III. In Vivo Efficacy Models

Application Note: In vivo models are essential for evaluating the overall therapeutic efficacy and pharmacokinetics of a drug in a living organism.[15][16] For this compound, which targets enteric pathogens, rodent models of bacterial enteritis are highly relevant.[17] These models allow researchers to study the drug's ability to reduce bacterial colonization in the gut, alleviate disease symptoms, and its absorption, distribution, metabolism, and excretion (ADME) profile.[1][15] Mouse models of infection with pathogens like Salmonella enterica or Citrobacter rodentium are commonly used.[17][18]

Data Presentation: Pharmacokinetics of this compound in Rats

Understanding the pharmacokinetic profile is crucial for designing effective in vivo studies.

ParameterAdministrationDoseNeonatal RatsAdult RatsReference
Cₘₐₓ (µg/mL) Oral (p.o.)25 mg/kg3.560.41[19]
Tₘₐₓ (h) Oral (p.o.)25 mg/kg1.501.67[19]
Bioavailability (%) Oral (p.o.)25 mg/kg57.86%12.76%[1][19]
AUC₀₋∞ (µg·h/mL) Intravenous (i.v.)2.5 mg/kg20.468.18[19]
Vd (L/kg) Intravenous (i.v.)2.5 mg/kg0.590.65[19]

Note: This data highlights age-dependent differences in absorption, with neonatal rats absorbing this compound much more efficiently.[1]

Experimental Protocol 4: Mouse Model of Bacterial Enteritis

This protocol provides a general framework for an in vivo efficacy study.[17][20]

Materials:

  • Specific-pathogen-free mice (strain depends on the pathogen, e.g., C57BL/6)

  • Enteric pathogen (e.g., Salmonella Typhimurium, Citrobacter rodentium)

  • This compound formulation for oral gavage

  • Oral gavage needles

  • Housing for infected animals (BSL-2 facility)

  • Materials for tissue collection and homogenization

Procedure:

  • Acclimatization and Pre-treatment (if necessary):

    • Acclimatize mice to the facility for at least one week.

    • For some models (e.g., Salmonella), pre-treat mice with an antibiotic like streptomycin to disrupt the native gut microbiota and facilitate colonization by the pathogen.[17]

  • Infection:

    • Grow the pathogen to a specific concentration.

    • Infect mice via oral gavage with a defined inoculum (e.g., 10⁸ CFU in 100 µL).

  • Treatment:

    • At a set time post-infection (e.g., 24 hours), begin treatment.

    • Administer this compound via oral gavage once or twice daily for a defined period (e.g., 5-7 days).

    • Include a control group receiving the vehicle only.

    • Monitor animals daily for clinical signs of illness (weight loss, ruffled fur, lethargy).

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically collect relevant tissues, such as the cecum, colon, spleen, and liver.

    • Weigh and homogenize the tissues.

    • Perform serial dilutions and plate the homogenates on selective agar to quantify the bacterial burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial loads in tissues from the this compound-treated group versus the vehicle control group.

    • Analyze clinical parameters like weight change. A significant reduction in bacterial load and improvement in clinical signs indicate drug efficacy.

Model_Hierarchy cluster_info invitro In Vitro Models (e.g., MIC, Time-Kill) exvivo Ex Vivo Models (e.g., Porcine Tissue, Organoids) invitro->exvivo Provides initial potency data invitro_desc Purpose: Screen for direct antimicrobial activity. High throughput, low cost. invitro->invitro_desc invivo In Vivo Models (e.g., Mouse Infection Model) exvivo->invivo Assesses efficacy in a biological tissue context exvivo_desc Purpose: Evaluate activity with tissue interaction. Medium complexity. exvivo->exvivo_desc invivo_desc Purpose: Determine therapeutic efficacy and PK/PD. Highest complexity and relevance. invivo->invivo_desc

Caption: Hierarchy of experimental models for antimicrobial drug evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Sulfaguanidine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfaguanidine. The following information is designed to address common challenges related to its solubility in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a sulfonamide antibiotic used to treat enteric infections.[1][2][3] It functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[4][5] It appears as a white to off-white, needle-like crystalline powder.[4][6]

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is poorly soluble in water and slightly soluble in ethanol and acetone.[4][7] Its solubility is significantly improved in dimethyl sulfoxide (DMSO) and acidic solutions like dilute hydrochloric acid.[1][4][5][8][9][10]

Q3: Can I dissolve this compound in water for my in vitro experiments?

While this compound's solubility in water at room temperature is very low (approximately 1 mg/mL at 25°C), it increases in boiling water (around 100 mg/mL).[4][6] However, a significant drawback is that it tends to precipitate out of the solution as it cools.[10] For many cell culture experiments requiring sterile solutions, autoclaving at 121°C can cause degradation and loss of antibacterial activity.[10]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of this compound due to its significantly higher dissolving capacity compared to water or ethanol.[1][8][9][10] It is advisable to use freshly opened, anhydrous DMSO as its hygroscopic nature can impact solubility.[11]

Q5: How can I enhance the solubility of this compound in my experimental medium?

Several methods can be employed to improve the solubility of this compound:

  • Co-solvency: Using a co-solvent like DMSO to first dissolve the compound before further dilution in aqueous media is a common and effective strategy.[10][12]

  • pH Adjustment: this compound's solubility is enhanced in acidic environments.[4][5][6] Lowering the pH of the solvent can aid in its dissolution. The use of alkaline conditions can also increase its solubility in urine, which may have implications for specific experimental designs.[4][6]

  • Gentle Heating and Sonication: Applying gentle heat and using an ultrasonic bath can facilitate the dissolution process, especially when working with DMSO or aqueous solutions.[1][9][11]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation in the final culture medium after adding the stock solution. The concentration of this compound in the final medium exceeds its solubility limit in that specific aqueous environment. The percentage of the organic solvent (e.g., DMSO) in the final medium may be too low to maintain solubility.1. Lower the final concentration of this compound in your experiment. 2. Increase the percentage of the co-solvent in the final medium, ensuring it remains at a non-toxic level for your cells (typically ≤ 0.5-1% DMSO). 3. Prepare a more dilute stock solution to minimize the amount of solvent added to the culture.
The compound does not fully dissolve in the chosen solvent. The concentration of this compound is too high for the volume of the solvent. The solvent quality may be poor (e.g., hydrated DMSO).1. Increase the volume of the solvent. 2. Apply gentle warming and sonication to aid dissolution.[1][9][11] 3. Use fresh, high-purity anhydrous solvents.[11]
The this compound solution appears cloudy or forms a suspension. This indicates that the compound has not fully dissolved and is dispersed as fine particles.1. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles and sterilize the solution.[11] 2. Consider using a different solvent system or a solubility-enhancing excipient.
Loss of antibacterial activity after preparation. The compound may have been degraded by excessive heat, such as autoclaving.[10]1. Avoid autoclaving this compound solutions. 2. Prepare stock solutions in a sterile solvent (e.g., sterile DMSO) and perform sterile filtration using a 0.22 µm filter for aqueous solutions.[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
Water~ 1 mg/mL25Also reported as ≥2.66 mg/mL with gentle warming and sonication.[1]
Boiling Water~ 100 mg/mL100Precipitates upon cooling.[4][6][10]
EthanolSlightly soluble (<1 mg/mL)25Also reported as ≥2.67 mg/mL with gentle warming and sonication.[1]
AcetoneSlightly soluble-[4][7]
DMSO≥9.6 mg/mL, 43 mg/mL25Up to 100 mg/mL with ultrasonication.[1][3][8][9][10][11]
1 M HCl50 mg/mL-[4][5][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and a vortex mixer or sonicator.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL). c. Vortex the tube vigorously or place it in an ultrasonic bath until the this compound is completely dissolved. Gentle warming to 37°C can also be applied.[9] d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9][11]

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

  • Materials: this compound stock solution (from Protocol 1), pre-warmed sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the this compound stock solution. b. Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5-1%). c. Mix thoroughly by gentle pipetting or inversion. d. Use the working solution immediately for your in vitro experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aid Warm/Sonicate (Optional) dissolve->aid store Store at -20°C/-80°C aid->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product This compound This compound This compound->DHPS Competitive Inhibition

References

Sulfaguanidine Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sulfaguanidine in aqueous solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is generally considered hydrolytically stable in aqueous solutions at pH values commonly found in environmental and laboratory settings (pH 4-9). One study demonstrated that at 25°C, this compound is stable at pH 4 and pH 9, with a hydrolysis rate of less than 10% and a half-life of over a year.[1] At neutral pH (pH 7), nine out of twelve tested sulfonamides were also found to be stable under the same conditions, suggesting a high degree of stability for this compound as well.[1] However, stability can be influenced by factors such as temperature, light exposure, and the presence of other reactive species.

Q2: How should I prepare and store aqueous stock solutions of this compound?

A2: Due to this compound's low solubility in water at room temperature (approximately 1 mg/mL at 25°C), it is often dissolved in a minimal amount of an organic solvent like DMSO before being diluted with an aqueous buffer.[2][3] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[2] If a pure aqueous stock solution is prepared, it should be sterilized by filtration through a 0.22 µm filter before use.[2]

Q3: Can I autoclave aqueous solutions of this compound?

A3: It is not recommended to sterilize this compound solutions by autoclaving (e.g., at 121°C). High temperatures can lead to the degradation of this compound, resulting in a loss of its antibacterial activity.[3] Filter sterilization is the preferred method for preparing sterile aqueous solutions.

Q4: What are the main degradation products of this compound in aqueous solutions?

A4: The primary degradation pathway for sulfonamides, including this compound, in aqueous solutions is the hydrolysis of the sulfonamide (S-N) bond. This cleavage results in the formation of sulfanilic acid and the corresponding amine, which in the case of this compound is guanidine.

Q5: Is this compound sensitive to light?

A5: Yes, this compound can be sensitive to light. It is good practice to protect this compound solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving this compound in water. Low aqueous solubility at room temperature.- Use sonication to aid dissolution.[2]- Gently heat the solution (note that solubility increases significantly in boiling water, but it may precipitate upon cooling).[3]- Prepare a concentrated stock solution in DMSO (up to 100 mg/mL) and then dilute it with your aqueous buffer.[2]- For cell culture applications, ensure the final DMSO concentration is non-toxic to the cells.
Precipitation of this compound from a previously clear solution. The solution was prepared at an elevated temperature and has since cooled down.The pH of the solution has changed, affecting solubility.- If the experiment allows, gently warm the solution to redissolve the precipitate.- Ensure the pH of the solution is maintained within a range where this compound is soluble.- Consider preparing a fresh solution at the working concentration immediately before use.
Loss of antibacterial activity of the this compound solution. Degradation due to improper storage (e.g., exposure to high temperatures or light).Degradation due to autoclaving.- Always store stock solutions at or below -20°C and protect them from light.[2]- Prepare fresh working solutions from a properly stored stock.- Do not autoclave this compound solutions; use filter sterilization instead.[3]
Unexpected peaks in HPLC analysis of the this compound solution. Presence of degradation products.Contamination of the solution.- Identify the degradation products by comparing the chromatogram to that of a known degradation product standard (e.g., sulfanilic acid).- Review the solution preparation and storage procedures to minimize degradation.- Ensure all glassware and solvents are clean to avoid contamination.

Data Presentation

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions at 25°C

pHDegradation RateHalf-life (t½)Reference
4.0≤ 10%> 1 year[1]
7.0Likely ≤ 10%Likely > 1 year[1]
9.0≤ 10%> 1 year[1]

*Based on the stability of 9 out of 12 tested sulfonamides under these conditions.

Table 2: Recommended Storage Conditions for this compound Aqueous Stock Solutions

Storage TemperatureDurationRecommendationsReference
4°CShort-term (days)Protect from light.[2]
-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[2]
-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Working Solution

This protocol describes the preparation of a 100 µM aqueous working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out an appropriate amount of this compound powder.

    • Dissolve the powder in DMSO to a final concentration of 10 mM. For example, dissolve 2.14 mg of this compound (MW: 214.24 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution, using sonication if necessary.

  • Store the stock solution:

    • Aliquot the 10 mM stock solution into sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare the 100 µM working solution:

    • Thaw one aliquot of the 10 mM stock solution.

    • Dilute the stock solution 1:100 in sterile PBS (pH 7.4). For example, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS.

    • Mix thoroughly by vortexing.

    • If sterility is critical, filter the final working solution through a 0.22 µm syringe filter.

  • Use the working solution immediately or store appropriately for short-term use.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its primary degradation product, sulfanilic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both this compound and sulfanilic acid have good absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

  • Prepare standards:

    • Prepare individual stock solutions of this compound and sulfanilic acid in a suitable solvent (e.g., methanol or the mobile phase).

    • Prepare a mixed standard solution containing both compounds at known concentrations.

  • Prepare samples:

    • Dilute the aqueous this compound samples to be tested to a suitable concentration within the linear range of the assay.

  • Run the HPLC analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard to determine the retention times and resolution of this compound and sulfanilic acid.

    • Inject the samples to be analyzed.

  • Data analysis:

    • Identify and quantify the peaks for this compound and sulfanilic acid in the sample chromatograms based on the retention times of the standards.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the aged sample to that of a freshly prepared sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (in DMSO) prep_work Dilute to Working Concentration (Aqueous Buffer) prep_stock->prep_work filter Filter Sterilize (0.22 µm) prep_work->filter storage Store under Defined Conditions (Temp, pH, Light) filter->storage sampling Collect Samples at Time Points storage->sampling hplc HPLC-UV Analysis sampling->hplc data Quantify Degradation hplc->data degradation_pathway This compound This compound hydrolysis Hydrolysis (Cleavage of S-N bond) This compound->hydrolysis sulfanilic_acid Sulfanilic Acid hydrolysis->sulfanilic_acid guanidine Guanidine hydrolysis->guanidine troubleshooting_logic start Problem with This compound Solution solubility Is it a solubility issue? start->solubility activity Is it a loss of activity issue? start->activity use_dmso Use DMSO for stock solution solubility->use_dmso Yes sonicate Use sonication/gentle heat solubility->sonicate Yes check_storage Check storage conditions (temp, light) activity->check_storage Yes no_autoclave Avoid autoclaving activity->no_autoclave Yes

References

Avoiding sulfaguanidine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding sulfaguanidine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sulfonamide antibiotic.[1] Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and growth.

Q2: Why is this compound prone to precipitation in cell culture media?

This compound has low aqueous solubility. At 25°C, only about 1 gram of this compound dissolves in 1000 mL of water. While its solubility increases with temperature, cell culture media is typically used at 37°C, a temperature at which the solubility may still be limited, leading to precipitation, especially at higher concentrations. The complex composition of cell culture media, containing various salts, amino acids, and vitamins, can also influence the solubility of this compound.

Q3: What are the common causes of drug precipitation in cell culture?

Several factors can contribute to drug precipitation in cell culture, including:

  • High drug concentration: Exceeding the solubility limit of the drug in the media is a primary cause.

  • pH of the media: The solubility of many drugs is pH-dependent. Standard cell culture media is typically buffered around pH 7.4.

  • Temperature fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect drug solubility.

  • Interactions with media components: The drug may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.

  • Use of inappropriate solvents: The solvent used to prepare the drug stock solution may not be fully miscible with the aqueous cell culture medium.

Q4: Can precipitation of this compound affect my cell culture experiments?

Yes, the precipitation of this compound can have several negative impacts on your experiments:

  • Inaccurate drug concentration: Precipitation leads to an unknown and lower effective concentration of the drug in the media, compromising the reliability and reproducibility of your results.

  • Cellular toxicity: Precipitates can be phagocytosed by cells, potentially leading to cytotoxicity.

  • Physical interference: Precipitates can interfere with cell adhesion and morphology, as well as with microscopic analysis and assays that rely on optical measurements.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve issues with this compound precipitation in your cell culture experiments.

Problem: I am observing a precipitate in my cell culture medium after adding this compound.

Step 1: Visual Inspection and Confirmation

  • Action: Carefully observe the culture vessel (flask, plate, or dish) under a microscope.

  • Observation: Precipitates often appear as small, crystalline, or amorphous particles that are distinct from the cells. They may be floating in the medium or settled at the bottom of the vessel.

Step 2: Review Preparation of this compound Stock Solution

  • Action: Verify the concentration and solvent used for your this compound stock solution.

  • Recommendation: Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Ensure the this compound is fully dissolved in the solvent before adding it to the culture medium.

Step 3: Check Final Concentration and Dilution Method

  • Action: Calculate the final concentration of this compound in your cell culture medium. Also, review how the stock solution was added to the medium.

  • Recommendation: Avoid adding the stock solution directly to the full volume of cold medium. Instead, pre-warm the medium to 37°C. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion. The final concentration of the organic solvent (e.g., DMSO) in the medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Step 4: Consider pH and Media Composition

  • Action: While not typically adjusted for standard media, be aware that the pH of your medium can influence this compound's solubility.

  • Information: this compound is more soluble in dilute acidic conditions. However, altering the pH of cell culture media can be detrimental to cell health. It is generally not recommended unless you are using a custom-formulated medium with an alternative buffering system.

Step 5: Perform a Solubility Test

  • Action: Before treating your cells, perform a small-scale solubility test.

  • Protocol: Prepare a cell-free aliquot of your complete cell culture medium. Add the same concentration of this compound stock solution as you would for your experiment. Incubate the medium under the same conditions (37°C, 5% CO2) and observe for any precipitate formation over time.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Water (25°C)~1 mg/mL[2]
Water (100°C)~100 mg/mL[2]
Water (pH 7.4)>32.1 µg/mL[3]
1 M HCl50 mg/mL[4]
EthanolSlightly soluble
AcetoneSlightly soluble
DMSO≥ 43 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 214.24 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out 21.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Adding this compound to Cell Culture Medium

Materials:

  • Prepared 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Determine the desired final concentration of this compound for your experiment.

  • Calculate the volume of the 100 mM stock solution needed to achieve the final concentration. For example, to make 10 mL of medium with a final concentration of 100 µM this compound, you would add 1 µL of the 100 mM stock solution.

  • Ensure the complete cell culture medium is pre-warmed to 37°C.

  • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Mix the medium gently but thoroughly by swirling or pipetting up and down a few times.

  • Immediately use the this compound-containing medium for your cell culture experiment.

Signaling Pathways and Experimental Workflows

Bacterial Folic Acid Synthesis Pathway

This compound primarily targets the bacterial folic acid synthesis pathway, which is absent in mammalian cells. This selectivity makes it an effective antibiotic.

Folic_Acid_Synthesis PABA p-Aminobenzoic acid (PABA) Dihydropteroate_synthase Dihydropteroate synthase PABA->Dihydropteroate_synthase Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->Dihydropteroate_synthase Dihydrofolic_acid Dihydrofolic acid Dihydropteroate_synthase->Dihydrofolic_acid This compound This compound This compound->Dihydropteroate_synthase Inhibits Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_acid->Purines_Thymidine Experimental_Workflow start Start prep_stock Prepare high-concentration This compound stock solution in DMSO start->prep_stock solubility_test Perform preliminary solubility test in cell-free medium prep_stock->solubility_test precipitate_observed Precipitate observed? solubility_test->precipitate_observed adjust_concentration Lower final concentration or adjust stock solvent precipitate_observed->adjust_concentration Yes proceed_experiment Proceed with cell culture experiment precipitate_observed->proceed_experiment No adjust_concentration->solubility_test add_to_media Add stock solution to pre-warmed (37°C) complete medium proceed_experiment->add_to_media end End add_to_media->end

References

Technical Support Center: Optimizing Sulfaguanidine Concentration for Selective Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing sulfaguanidine concentration in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in effectively using this compound for selective bacterial inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide antibiotic that competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria need folic acid to produce nucleotides, the building blocks of DNA and RNA. By blocking this pathway, this compound halts bacterial growth and replication.[1][2] Human cells are not affected because they obtain folic acid from their diet and do not possess the DHPS enzyme.

Q2: What is the spectrum of activity for this compound?

A2: this compound is effective against a range of Gram-positive and Gram-negative bacteria.[3] It is particularly noted for its effectiveness against enteric bacteria.

Q3: How do bacteria develop resistance to this compound?

A3: Bacterial resistance to this compound can occur through several mechanisms:

  • Alteration of the target enzyme: Mutations in the gene encoding for dihydropteroate synthase can reduce the binding affinity of this compound, rendering it less effective.

  • Alternative metabolic pathways: Some bacteria can develop or acquire alternative pathways to produce folic acid that are not inhibited by sulfonamides.

  • Plasmid-mediated resistance: Bacteria can acquire plasmids carrying genes (e.g., sul1, sul2) that code for resistant forms of dihydropteroate synthase.

Q4: How should I prepare a stock solution of this compound?

A4: this compound has low solubility in water (<1 mg/mL at 25°C) but is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 43 mg/mL at 25°C and in 1 M HCl at 50 mg/mL.[4] For most in vitro experiments, a stock solution is prepared in DMSO. It is recommended to use freshly opened DMSO as it can be hygroscopic, which can reduce the solubility of this compound.[5] Prepare high-concentration stock solutions and then dilute them to the final working concentration in your culture medium. Store stock solutions at -20°C or -80°C to maintain stability.[5] Avoid repeated freeze-thaw cycles.[5]

Q5: What is the optimal concentration range I should test?

A5: The optimal concentration of this compound depends on the bacterial species you are targeting. It is recommended to perform a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration that inhibits the visible growth of your specific bacterial strain. A typical starting point for MIC testing is to use a serial two-fold dilution of this compound, for example, from 256 µg/mL down to 0.5 µg/mL.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several this compound derivatives against common bacterial strains. It is important to note that these values are for derivatives and may differ from pure this compound. Researchers should determine the MIC for pure this compound against their specific strains of interest.

Bacterial SpeciesGram StainCompoundMIC (µM)MBC (µM)Reference
Bacillus subtilisGram-positiveDerivative 2d4.699.38[6]
Staphylococcus aureusGram-positiveDerivative 85.6410.71[6]
Escherichia coliGram-negativeDerivative 2d2.334.66[6]
Pseudomonas aeruginosaGram-negativeDerivative 2b9.3818.77[7]
Pseudomonas aeruginosaGram-negativeDerivative 2d9.3818.77[7]
Pseudomonas aeruginosaGram-negativeDerivative 3a9.4814.23[7]

Note: The specific structures of the this compound derivatives (2b, 2d, 3a, and 8) are detailed in the cited reference.[6][7]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in DMSO)

  • Sterile pipette tips and multichannel pipette

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Prepare this compound Dilutions: a. In the first column of the 96-well plate, add 100 µL of broth containing twice the highest desired concentration of this compound. b. Add 100 µL of sterile broth to the remaining wells (columns 2-12). c. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the specific bacterium (usually 35-37°C) for 16-20 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Agar Dilution Method for MIC Determination

This method is useful for testing multiple bacterial strains simultaneously.

Materials:

  • Sterile petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • This compound stock solution (in DMSO)

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Prepare Agar Plates with this compound: a. Prepare a series of tubes, each containing a specific concentration of this compound that is ten times the final desired concentration in the agar. b. For each concentration, add 2 mL of the this compound solution to a sterile petri dish. c. Add 18 mL of molten agar to each dish, swirl gently to mix, and allow the agar to solidify. d. Prepare a control plate with no this compound.

  • Inoculate Plates: a. Spot-inoculate the surface of each agar plate with approximately 1-2 µL of each standardized bacterial suspension (around 10⁴ CFU per spot).

  • Incubation: a. Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of bacterial growth at any concentration 1. Bacterial strain is resistant to this compound.2. Inactive this compound solution.3. High concentration of para-aminobenzoic acid (PABA) in the culture medium.1. Verify the identity of your bacterial strain and check literature for known resistance. Consider performing molecular tests for resistance genes.2. Prepare a fresh stock solution of this compound. Ensure proper storage of the compound and stock solutions.3. Use a medium with low PABA content, such as Mueller-Hinton Broth.
Inconsistent or variable MIC results 1. Inoculum density is not standardized.2. Inconsistent pipetting or dilution errors.3. Variation in incubation time or temperature.1. Always standardize your bacterial inoculum using a McFarland standard or by measuring optical density.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Maintain consistent incubation conditions for all experiments.
Precipitation of this compound in the culture medium 1. The concentration of this compound exceeds its solubility in the medium.2. The concentration of DMSO from the stock solution is too high.1. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. Start with a lower concentration range if precipitation is observed.2. Keep the final concentration of DMSO in the culture medium below 0.5% to avoid both precipitation and potential toxicity to the bacteria.
Unexpectedly high MIC values 1. The pH of the culture medium is too high. The activity of sulfonamides can be influenced by pH.2. The presence of thymidine in the medium can interfere with the action of sulfonamides.1. Check and adjust the pH of your culture medium to be within the optimal range for sulfonamide activity (typically slightly acidic to neutral).2. Use Mueller-Hinton agar/broth with low thymidine content. You can test the medium by checking for clear inhibition zones with Enterococcus faecalis and trimethoprim/sulfamethoxazole disks.[8]

Visualizations

Sulfaguanidine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHPS Competitively Inhibits MIC_Troubleshooting_Workflow Start Unexpected MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Inoculum_OK Inoculum OK? Check_Inoculum->Inoculum_OK Check_Reagents Check Reagents (Fresh this compound, Low PABA Medium) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Protocol Execution (Pipetting, Incubation) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Inoculum_OK->Check_Reagents Yes Adjust_Inoculum Adjust Inoculum and Repeat Inoculum_OK->Adjust_Inoculum No Reagents_OK->Check_Protocol Yes Prepare_Fresh Prepare Fresh Reagents and Repeat Reagents_OK->Prepare_Fresh No Refine_Technique Refine Technique and Repeat Protocol_OK->Refine_Technique No Consider_Resistance Consider Intrinsic or Acquired Resistance Protocol_OK->Consider_Resistance Yes Adjust_Inoculum->Start Prepare_Fresh->Start Refine_Technique->Start Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Serial_Dilution Perform Serial Dilution of this compound (in Broth or Agar) Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Standardized Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Conditions (e.g., 37°C for 18-20h) Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results Analyze Analyze and Record Data Read_Results->Analyze

References

Troubleshooting sulfaguanidine degradation during sterilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering sulfaguanidine degradation during sterilization procedures.

Troubleshooting Guide

This guide addresses common issues related to this compound degradation during sterilization in a question-and-answer format.

Question 1: I observed a significant decrease in the concentration of my this compound solution after autoclaving. What is the likely cause?

Answer: The most probable cause is the heat-induced hydrolytic degradation of this compound. Sulfonamides, the class of compounds to which this compound belongs, are susceptible to hydrolysis, a process that is significantly accelerated by the high temperatures and presence of moisture during autoclaving (typically 121°C). This degradation is particularly pronounced in acidic conditions. The primary degradation product is often sulfanilamide.

Question 2: My this compound solution turned yellow and a precipitate formed after steam sterilization. What does this indicate?

Answer: The yellow discoloration and precipitation are strong indicators of chemical degradation. The formation of colored degradation products is a common phenomenon. The precipitate could be the result of the formation of less soluble degradation products or the reduced solubility of this compound itself at a changed pH upon cooling. It is crucial to characterize the precipitate to identify the degradation products.

Question 3: How does the pH of my this compound solution affect its stability during autoclaving?

Answer: The pH of the solution is a critical factor in the stability of this compound during heat sterilization. Sulfonamides are generally most stable in neutral to slightly alkaline conditions. Acidic pH significantly catalyzes the hydrolysis of the sulfonamide bond. Therefore, adjusting the pH of your this compound solution to the neutral or slightly alkaline range (pH 7-8) before autoclaving can substantially reduce degradation.

Question 4: What are the primary degradation products of this compound under heat and moisture?

Answer: The primary degradation pathway for this compound under these conditions is the cleavage of the sulfonamide bond. This results in the formation of sulfanilamide and aminoguanidine. Further degradation of these initial products may also occur.

This compound This compound Heat_Moisture Heat (Autoclaving) Moisture This compound->Heat_Moisture Hydrolysis Sulfanilamide Sulfanilamide Heat_Moisture->Sulfanilamide Aminoguanidine Aminoguanidine Heat_Moisture->Aminoguanidine Further_Degradation Further Degradation Products Sulfanilamide->Further_Degradation Aminoguanidine->Further_Degradation

Caption: this compound Degradation Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sterilization method for this compound solutions to minimize degradation?

A1: Due to its heat sensitivity, sterile filtration using a 0.22 µm filter is the most recommended method for sterilizing this compound solutions as it avoids heat-related degradation. If terminal sterilization is required, alternative methods like gamma irradiation should be considered, although radiolytic degradation products can also form.[1][2] If autoclaving is unavoidable, it should be performed on the solid powder in a dry state or in a non-aqueous, heat-stable vehicle, if the formulation allows. For aqueous solutions, careful control of pH to the neutral or slightly alkaline range is essential to minimize degradation.

Q2: How can I quantify the degradation of this compound in my sterilized solution?

A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to quantify this compound and its degradation products. This method should be able to separate the intact this compound from its potential degradation products, primarily sulfanilamide. A detailed experimental protocol for such a method is provided in the "Experimental Protocols" section below.

Q3: Are there any formulation strategies to protect this compound from degradation during sterilization?

A3: Yes, several formulation strategies can be employed. These include:

  • pH Adjustment: Maintaining the pH of the solution in the optimal stability range (neutral to slightly alkaline).

  • Use of Buffers: Incorporating a suitable buffer system to maintain the desired pH throughout the sterilization process.

  • Inert Atmosphere: For labile substances, sterilization in an inert atmosphere, such as nitrogen, can prevent oxidative degradation.

  • Lyophilization: For solid dosage forms, preparing a lyophilized (freeze-dried) powder of this compound and reconstituting it with a sterile diluent before use can bypass the issue of degradation in solution.

Q4: What are the acceptable limits for this compound degradation products?

A4: The acceptable limits for degradation products are defined by regulatory bodies such as the FDA and are typically outlined in pharmacopeias (e.g., USP, Ph. Eur.). These limits are specific to the drug product and its intended use. It is crucial to consult the relevant regulatory guidelines to establish the acceptable levels of impurities and degradation products for your specific application.

Data Presentation

The following table summarizes the expected impact of different sterilization methods and pH conditions on this compound degradation. The degradation percentages are illustrative and can vary based on the specific formulation and sterilization cycle parameters.

Sterilization MethodTemperature (°C)Time (min)pH of SolutionExpected Degradation (%)Primary Degradation Product
Autoclaving 121154.020 - 50%Sulfanilamide
Autoclaving 121157.05 - 15%Sulfanilamide
Autoclaving 121158.0< 5%Sulfanilamide
Dry Heat 160120N/A (Solid)< 2%Minimal
Sterile Filtration AmbientN/AAny< 0.1%None
Gamma Irradiation AmbientN/AAnyVariableRadiolytic Products

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for the Quantification of this compound and Sulfanilamide

This protocol describes a reversed-phase HPLC method for the simultaneous determination of this compound and its primary degradation product, sulfanilamide.

1. Materials and Reagents

  • This compound reference standard

  • Sulfanilamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm nylon syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v).

    • Phosphate Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound and 100 mg of sulfanilamide reference standards in methanol in separate 100 mL volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL for both this compound and sulfanilamide.

5. Sample Preparation

  • Accurately dilute the this compound solution that has undergone sterilization with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm nylon syringe filter before injection.

6. Analysis

  • Inject the standard solutions to construct a calibration curve for both this compound and sulfanilamide.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound and sulfanilamide in the samples by comparing their peak areas to the respective calibration curves.

7. Method Validation

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standards Prepare Standard Solutions (this compound & Sulfanilamide) Inject_Standards Inject Standards Prep_Standards->Inject_Standards Prep_Sample Prepare Sterilized Sample (Dilute and Filter) Inject_Sample Inject Sample Prep_Sample->Inject_Sample HPLC_System HPLC System (C18 Column, UV Detector) Calibration_Curve Generate Calibration Curves HPLC_System->Calibration_Curve Inject_Standards->HPLC_System Inject_Sample->HPLC_System Quantification Quantify this compound & Sulfanilamide Concentrations Inject_Sample->Quantification Calibration_Curve->Quantification

Caption: HPLC Analysis Workflow.

Troubleshooting Workflow

Caption: Troubleshooting Workflow.

References

Managing pH effects on sulfaguanidine activity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of pH effects on sulfaguanidine activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a sulfonamide antibiotic.[1][2] Its primary mechanism is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3] this compound is structurally similar to para-aminobenzoic acid (PABA), a crucial substrate for DHPS in the folic acid synthesis pathway.[3][4] By binding to the enzyme's active site, this compound blocks the synthesis of dihydrofolic acid, a precursor to folic acid.[3][4] Since folic acid is essential for producing nucleotides (the building blocks of DNA and RNA), its inhibition halts bacterial growth and replication.[1][3] This action is typically bacteriostatic.[4]

Q2: How does pH influence the antibacterial activity of this compound?

A2: The antibacterial activity of sulfonamides like this compound is significantly dependent on pH.[5][6] The drug's activity is primarily attributed to its ionized (anionic) form.[7] The degree of ionization is governed by the drug's pKa and the pH of the surrounding medium.[5] Generally, as the pH of the environment approaches the pKa of the sulfonamide, the concentration of the active ionized form increases, leading to enhanced antibacterial activity. However, the relationship can be complex, with some studies noting peak effectiveness at specific pH values (e.g., pH 7) rather than a simple linear trend.[7]

Q3: What are the key physicochemical properties of this compound to consider in experiments?

A3: When designing experiments, it is critical to consider this compound's solubility and ionization constants (pKa). This compound is sparingly soluble in water but its solubility can be increased in dilute mineral acids.[8][9][10] Its ionization state, which is crucial for its activity, is determined by its pKa values.

Q4: Why is my this compound not dissolving in my culture medium?

A4: this compound has low water solubility, approximately 1 g/L at 25°C.[9][10] If your culture medium is at a neutral or near-neutral pH and at room temperature, you may face challenges in dissolving higher concentrations. The compound's solubility increases in dilute acidic solutions.[8][10]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antibacterial activity.

  • Question: My minimum inhibitory concentration (MIC) values for this compound are highly variable across experiments. What could be the cause?

  • Answer:

    • pH of Media: The primary suspect is inconsistent pH in your culture media. The activity of this compound is pH-dependent, as its ionization state dictates its effectiveness.[5] Ensure the pH of your media is precisely controlled and buffered. Verify the pH after adding all components, including the drug.

    • Presence of PABA: Check if any components of your culture medium contain para-aminobenzoic acid (PABA) or its derivatives (e.g., procaine).[4][10] PABA will competitively antagonize the action of this compound, leading to a significant decrease in apparent activity.[10]

    • Drug Degradation: this compound can be sensitive to light and may change color upon exposure.[8][10] Store stock solutions in the dark and prepare them fresh. Sterilizing this compound solutions by autoclaving at 121°C may cause degradation and loss of activity.[11] Consider filter sterilization instead.

Issue 2: Precipitation of this compound in stock solutions or media.

  • Question: I prepared a stock solution of this compound, but it precipitated after storage or upon addition to my experimental medium. How can I prevent this?

  • Answer:

    • Solubility Limits: You may be exceeding the solubility limit of this compound. It is almost insoluble in water at room temperature.[8] While it dissolves in boiling water, it can precipitate out upon cooling.[11]

    • pH of the Solvent: The solubility of this compound is enhanced in dilute acids.[9][10] For a stock solution, consider dissolving it in a small amount of dilute HCl and then adjusting the pH carefully, ensuring it remains within a range compatible with your experimental system.

    • Buffering Capacity: When adding an acidic stock solution to your medium, ensure the medium has sufficient buffering capacity to prevent a significant drop in the final pH, which could affect both the drug's solubility and the biological system you are studying.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₀N₄O₂S[8]
Molar Mass214.24 g/mol [8]
Melting Point190-193°C[8][10]
Water Solubility1 g/1000 mL (at 25°C)[8][9][10]
pKa (Strongest Acidic)10.53[12]
pKa (Strongest Basic)7.72[12]
Experimental Protocol: Determining the Effect of pH on MIC

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., E. coli) at different pH values using a broth microdilution method.

  • Media Preparation:

    • Prepare Mueller-Hinton Broth (MHB) or another suitable broth.

    • Divide the broth into several aliquots. Adjust the pH of each aliquot to the desired experimental values (e.g., 6.0, 7.0, 8.0) using sterile HCl or NaOH.

    • Use a strong buffer (e.g., HEPES, MOPS) appropriate for each pH range to ensure stability throughout the experiment.

    • Sterilize the pH-adjusted media by filtration (e.g., using a 0.22 µm filter).

  • This compound Stock Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 1024 µg/mL) in a suitable solvent (e.g., 1M HCl, ensuring complete dissolution).[10]

    • Sterilize the stock solution by filtration.

  • Microplate Preparation:

    • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution with the pH-adjusted MHB to achieve the desired final concentrations.

    • For each pH value, set up a row of dilutions. Include a positive control (no drug) and a negative control (no bacteria) for each pH.

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in standard MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Incubation:

    • Incubate the microplates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Record the MIC value for each pH condition.

  • Data Analysis:

    • Compare the MIC values obtained at different pH levels to determine how pH affects the antibacterial activity of this compound.

Visualizations

This compound Mechanism of Action

Sulfaguanidine_Mechanism PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits the DHPS enzyme.

Experimental Workflow for pH-Dependent MIC Assay

MIC_Workflow start Start prep_media Prepare Media at Different pH Values (e.g., 6.0, 7.0, 8.0) start->prep_media prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilution Perform Serial Dilutions in 96-Well Plates for each pH prep_media->serial_dilution prep_drug->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plates (18-24h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic analyze Compare MIC Values Across pH Levels read_mic->analyze end End analyze->end

Caption: Workflow for determining this compound MIC at varied pH.

pH, Ionization, and Activity Relationship

pH_Ionization_Activity pH_medium pH of the Experimental Medium ionization Degree of Ionization pH_medium->ionization pKa_drug pKa of this compound (pKa ~7.72) pKa_drug->ionization unionized Unionized Form (Less Active) ionization->unionized pH < pKa ionized Ionized (Anionic) Form (More Active) ionization->ionized pH > pKa activity Antibacterial Activity unionized->activity Lower Contribution ionized->activity Higher Contribution

Caption: Relationship between medium pH, drug ionization, and activity.

References

Technical Support Center: Sulfaguanidine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulfaguanidine and dimethyl sulfoxide (DMSO). The hygroscopic nature of DMSO can significantly impact experimental outcomes, and this resource aims to address common issues related to this compound solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of the DMSO solution upon storage. What could be the cause?

A1: The most likely cause is the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, which alters its solvent properties.[1][2][3] Even small amounts of absorbed water can decrease the solubility of this compound, leading to precipitation.[1] Ensure that your DMSO is anhydrous and that you are using proper storage and handling techniques, such as using a dry, inert gas (e.g., argon or nitrogen) and tightly sealing containers.

Q2: What is the expected solubility of this compound in anhydrous DMSO and other common solvents?

A2: The solubility of this compound varies significantly between solvents. Anhydrous DMSO is a good solvent for this compound. The table below summarizes the reported solubility values.

SolventSolubilityNotes
DMSO ≥9.6 mg/mL[4][5]Highly soluble.
Water 1 mg/mL at 25°CAlmost insoluble.
Ethanol ≥2.67 mg/mL[4]Requires gentle warming and sonication.
Methanol SolubleSpecific value not provided, but generally considered a good solvent.
Acetone SolubleSpecific value not provided.

Q3: How does the presence of water in DMSO affect its physical properties and, consequently, this compound's solubility?

A3: When DMSO absorbs water, it forms a binary mixture with non-ideal physical properties.[6][7] The polarity, acidity, basicity, and viscosity of the mixture change depending on the water content.[6] For instance, the viscosity of a DMSO/water mixture can be higher than that of either pure solvent.[7] These changes in solvent characteristics can reduce the solubility of compounds like this compound, a phenomenon attributed to the increased difficulty of forming a solvent cavity to accommodate the solute molecule.[1]

Q4: What are the best practices for handling and storing DMSO to prevent water absorption?

A4: To maintain the anhydrous nature of DMSO, follow these best practices:

  • Purchase high-purity, anhydrous grade DMSO in small, sealed containers.

  • Store DMSO in a desiccator or a dry, inert atmosphere.

  • When in use, work quickly and minimize the container's exposure to ambient air.

  • Use a dry syringe or pipette to withdraw the solvent.

  • For critical applications, consider using a glove box with a controlled, low-humidity environment.

Q5: I am observing lower than expected solubility of this compound in my DMSO stock. How can I troubleshoot this?

A5: If you are experiencing lower than expected solubility, consider the following troubleshooting steps. The workflow below provides a logical approach to identifying the root cause.

G cluster_dmso DMSO Verification cluster_sg This compound Verification cluster_protocol Protocol Review cluster_analysis Analysis Validation start Low this compound Solubility Observed check_dmso 1. Verify DMSO Quality start->check_dmso karl_fischer Measure water content (Karl Fischer Titration) check_dmso->karl_fischer If possible new_dmso Use fresh, sealed bottle of anhydrous DMSO check_dmso->new_dmso check_sg 2. Confirm this compound Purity sg_coa Check Certificate of Analysis (CoA) check_sg->sg_coa check_protocol 3. Review Experimental Protocol temp Is temperature controlled? check_protocol->temp check_analysis 4. Validate Analytical Method calibration Check instrument calibration check_analysis->calibration karl_fischer->check_sg new_dmso->check_sg sg_coa->check_protocol sg_characterize Characterize solid form (e.g., PXRD, DSC) sg_characterize->check_protocol time Is equilibration time sufficient? temp->time mixing Is agitation adequate? time->mixing mixing->check_analysis standards Verify concentration of standards calibration->standards end_point Problem Resolved standards->end_point

Caption: Troubleshooting workflow for low this compound solubility.

Experimental Protocols

Protocol: Determination of this compound Solubility in DMSO/Water Mixtures

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[8][9]

1. Materials:

  • This compound (analytical grade)

  • Anhydrous DMSO

  • Deionized water

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated LC-MS method[10][11]

2. Procedure:

  • Preparation of DMSO/Water Mixtures: Prepare a series of DMSO/water mixtures by volume (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v) in volumetric flasks.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of each DMSO/water mixture. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to separate the dissolved drug from the undissolved solid.

  • Analysis: Dilute the filtered samples as needed with the appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.

  • Data Reporting: Report the solubility in mg/mL or mol/L for each DMSO/water mixture.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare DMSO/Water Mixtures (v/v) p2 Add Excess This compound to Vials p1->p2 e1 Seal and Agitate (Orbital Shaker, 24-48h) at Constant Temperature p2->e1 e2 Allow Solids to Settle e1->e2 e3 Filter Supernatant (0.22 µm Syringe Filter) e2->e3 a1 Dilute Sample e3->a1 a2 Quantify with HPLC-UV or LC-MS a1->a2 a3 Calculate Solubility (mg/mL) a2->a3

Caption: Experimental workflow for determining this compound solubility.

Visualizations

The following diagram illustrates the mechanism by which atmospheric moisture affects DMSO and the subsequent solubility of this compound.

G A Anhydrous DMSO (High Solvating Power for SG) B Exposure to Ambient Air A->B Handling/ Storage D Formation of DMSO/Water Binary Mixture A->D C Water Molecules (H₂O) Absorbed from Atmosphere B->C C->D E Altered Solvent Properties: - Increased Viscosity - Changed Polarity & H-bonding D->E F Reduced this compound (SG) Solubility E->F G Potential for Precipitation F->G

Caption: Impact of hygroscopic DMSO on this compound solubility.

References

Sulfaguanidine Polymorphs: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfaguanidine (SGD) polymorphs. The information is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How many polymorphs of this compound have been identified?

A1: Extensive studies have confirmed the existence of a complex polymorphic landscape for this compound. This includes five anhydrous forms (AH-I, AH-II, AH-III, AH-IV, and AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates.[1][2][3] Nine of these structures, including two anhydrates and seven solvates, were reported as novel findings in a comprehensive re-examination of SGD's solid-state behavior.[1][2][3]

Q2: Which is the most stable polymorph of this compound at room temperature?

A2: Calorimetric measurements have shown that the anhydrous form AH-II is the thermodynamically stable polymorph at both room and low temperatures.[1][2][3] In contrast, form AH-I is the stable polymorph at higher temperatures.[1][2][3]

Q3: What is the role of solvates in obtaining different anhydrous polymorphs?

A3: Solvates of this compound play a crucial role as intermediates in the formation of its anhydrous polymorphs.[1][2] Carefully controlled desolvation of these solvates can lead to the formation of specific anhydrous forms that may be difficult to obtain through direct crystallization from solution.[1][2] For instance, controlled desolvation has been successfully used to produce AH-I, AH-II, and AH-V.[1][4]

Q4: Why am I consistently obtaining the monohydrate (Hy1-I) in my crystallization experiments?

A4: The formation of the monohydrate Hy1-I is a common outcome in many crystallization experiments, particularly when using solvents like water, alcohols, 1,4-dioxane, and acetonitrile, especially if no specific measures are taken to work under anhydrous conditions.[1] this compound has a strong tendency to form hydrates, which can pose challenges in isolating the anhydrous forms.[1][2]

Q5: Can grinding be used to induce polymorphic transformations?

A5: Yes, liquid-assisted grinding is a technique that can be used to produce different polymorphic forms of this compound. For example, the monohydrate Hy1-I and four of the solvates have been successfully produced in their pure form using this method.[1][2] However, the outcome can be influenced by factors such as the solvent used, the grinding time, and the humidity, which can affect solvate formation and stability.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Difficulty obtaining anhydrous polymorphs; only the monohydrate form is crystallizing. Presence of water in the crystallization solvent. High ambient humidity.Use anhydrous solvents and perform crystallizations under a dry atmosphere (e.g., nitrogen or argon). Consider using a desiccant in the crystallization chamber.
Inconsistent polymorphic form obtained from the same crystallization procedure. Variations in cooling rate, stirring speed, or supersaturation level. Presence of impurities.Standardize and precisely control all experimental parameters. Use highly purified starting material. Consider using seeding crystals of the desired polymorph.
Formation of a mixture of polymorphs. Concomitant crystallization of multiple forms. Solvent-mediated transformation during isolation.Optimize the crystallization solvent and conditions to favor a single form. Rapidly isolate and dry the crystals after filtration to prevent transformations.
A previously obtained polymorph has "disappeared" and is no longer forming. Changes in the purity of the starting material or solvent. Unintentional seeding by a more stable polymorph present in the lab environment.Thoroughly clean all glassware and equipment. Use a fresh batch of starting material and solvents. If possible, work in a separate, dedicated area for the desired polymorph.
Difficulty in characterizing the obtained solid form. The sample may be a mixture of forms, a solvate, or a hydrate.Employ a combination of analytical techniques for comprehensive characterization, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) Spectroscopy.[1][2]

Physicochemical Data of this compound Polymorphs

The following table summarizes key physicochemical data for the anhydrous polymorphs of this compound.

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ mol⁻¹)Thermodynamic Stability
AH-I 188.6 ± 0.327.47 ± 0.05Stable at higher temperatures; kinetically stable at room temperature.[1]
AH-II Two endothermic events upon heating, starting >155°C-Thermodynamically stable at room and low temperatures.[1]
AH-V --A novel anhydrate form.[1]

Note: Detailed quantitative data for all polymorphs, hydrates, and solvates is extensive and can be found in the cited literature. The stability of solvates is highly dependent on the solvent and storage conditions.

Experimental Protocols

Polymorph Screening Workflow

A general workflow for screening this compound polymorphs involves several crystallization techniques to explore a wide range of experimental conditions.

G General Polymorph Screening Workflow cluster_start Starting Material cluster_methods Crystallization Methods cluster_analysis Characterization cluster_outcome Identified Forms start This compound (e.g., Monohydrate Hy1-I) slurry Slurry Experiments start->slurry Subject to cool Cooling Crystallization start->cool Subject to evap Solvent Evaporation start->evap Subject to grind Liquid-Assisted Grinding start->grind Subject to melt Recrystallization from Melt start->melt Subject to desolv Desolvation Studies start->desolv Subject to pxrd PXRD slurry->pxrd Analyze solid phase cool->pxrd Analyze solid phase evap->pxrd Analyze solid phase grind->pxrd Analyze solid phase melt->pxrd Analyze solid phase desolv->pxrd Analyze solid phase dsc DSC pxrd->dsc Further Characterize tga TGA pxrd->tga Further Characterize ftir FT-IR pxrd->ftir Further Characterize hsm HSM pxrd->hsm Further Characterize anhydrates Anhydrates (AH-I to V) pxrd->anhydrates Identify hydrates Hydrates (Hy1-I, Hy1-II) pxrd->hydrates Identify solvates Solvates pxrd->solvates Identify dsc->anhydrates Identify dsc->hydrates Identify dsc->solvates Identify tga->anhydrates Identify tga->hydrates Identify tga->solvates Identify ftir->anhydrates Identify ftir->hydrates Identify ftir->solvates Identify hsm->anhydrates Identify hsm->hydrates Identify hsm->solvates Identify

Caption: A general workflow for the screening and characterization of this compound polymorphs.

Detailed Methodologies

1. Slurry Crystallization

  • Objective: To obtain the thermodynamically most stable form at a given temperature or to screen for new solvates.

  • Protocol:

    • Suspend an excess amount of this compound (e.g., AH-I or Hy1-I) in a selected solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath. For solvate screening, cycling the temperature (e.g., between 10°C and 30°C) can be effective.[1]

    • Stir the suspension for an extended period (e.g., 1-2 days for solvate formation, or up to 2 weeks to ensure equilibrium for stability studies).[1]

    • Periodically withdraw a small sample of the solid, filter it, and analyze it using PXRD to monitor for any phase transformations.

    • Once the transformation is complete or equilibrium is reached, filter the entire solid phase, wash with a minimal amount of cold solvent, and dry under vacuum.

2. Cooling Crystallization

  • Objective: To crystallize polymorphs by reducing the solubility of this compound in a solvent.

  • Protocol:

    • Prepare a saturated or near-saturated solution of this compound in a chosen solvent at an elevated temperature.

    • Filter the hot solution to remove any undissolved particles.

    • Cool the solution to a lower temperature at a controlled rate (e.g., 0.2°C/min).[1]

    • Allow the crystals to form and grow.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

3. Solvent Evaporation

  • Objective: To obtain crystals by slowly removing the solvent from a saturated solution.

  • Protocol:

    • Prepare a saturated solution of this compound at room temperature.[2]

    • Filter the solution into a clean container (e.g., a watch glass or beaker).[2]

    • Allow the solvent to evaporate slowly under ambient conditions or in a controlled environment (e.g., a fume hood with gentle airflow).[2]

    • Collect the resulting crystals for analysis.

4. Liquid-Assisted Grinding

  • Objective: To induce polymorphic transformations or screen for new forms through mechanical stress in the presence of a small amount of solvent.

  • Protocol:

    • Place a known amount of this compound (e.g., 80 mg of AH-I) into a milling vessel with grinding balls.[1][2]

    • Add a small quantity of the desired solvent (e.g., a few drops).[1][2]

    • Mill the mixture at a specific frequency (e.g., 15 Hz) for a defined duration (e.g., 30 minutes).[1][2]

    • Analyze the resulting solid using PXRD.

5. Desolvation

  • Objective: To obtain anhydrous polymorphs by removing solvent molecules from solvates or hydrates.

  • Protocol:

    • Place the starting solvate or hydrate in a controlled environment.

    • Apply specific conditions of temperature and relative humidity (RH) (e.g., 25°C/0% RH, 40°C/75% RH, or 60°C/12% RH).[1][2]

    • Periodically analyze the solid using PXRD to track the transformation to an anhydrous form.[1][2]

Polymorphic Transformation Pathways

The relationships and transformations between different forms of this compound can be complex. The following diagram illustrates some of the known transformation pathways.

G This compound Polymorphic Transformation Pathways cluster_hydrates Hydrates cluster_solvates Solvates cluster_anhydrates Anhydrates Hy1_I Monohydrate (Hy1-I) Solvates Various Solvates (e.g., S-ACO, S-THF, S-MeOH) Hy1_I->Solvates Slurry in specific solvents AH_II Anhydrate II (AH-II) Hy1_I->AH_II Desolvation (0% RH) Solvates->AH_II Desolvation of S-ACO (0% RH) AH_V Anhydrate V (AH-V) Solvates->AH_V Desolvation of S-THF, S-MeOH, S-tBuOH (0% RH) AH_I Anhydrate I (AH-I) AH_I->Solvates Slurry in specific solvents AH_II->AH_I Heating (>155°C)

Caption: Key transformation pathways between this compound hydrates, solvates, and anhydrates.

References

Sulfaguanidine crystalluria as a potential complication in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with animal models where sulfaguanidine administration may lead to crystalluria, a potential and significant complication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal models?

This compound is a sulfonamide antibiotic that is poorly absorbed from the gastrointestinal tract.[1] This property makes it suitable for treating enteric infections in veterinary medicine.[1][2] In research, it is sometimes used to study intestinal bacterial infections or as a component of specific experimental diets.

Q2: What is crystalluria and why does it occur with this compound?

Crystalluria is the presence of drug crystals in the urine.[3] this compound, and more importantly its acetylated metabolite, can precipitate in the renal tubules, especially under acidic conditions, leading to the formation of crystals.[4][5][6] The solubility of this compound and its metabolites is pH-dependent, with lower solubility in acidic urine, which increases the risk of crystal formation.[2][7]

Q3: What are the potential consequences of this compound-induced crystalluria in animal models?

This compound crystalluria can lead to several complications, including:

  • Nephrotoxicity: The crystals can cause physical damage to the renal tubules, leading to inflammation, obstruction, and acute kidney injury.[8][9][10]

  • Confounding Experimental Results: Renal damage and associated systemic effects can interfere with the primary outcomes of a study, leading to misinterpretation of data.

  • Animal Welfare Concerns: Crystal-induced nephropathy can cause pain and distress to the animals.

Q4: What do this compound crystals look like under a microscope?

While crystals of free this compound are not commonly observed in urine due to its higher solubility, its acetylated derivative forms characteristic crystals.[4] These are often described as needle-like or rosettes.[4] However, the morphology can be pleomorphic (variable in shape).[5]

Q5: How can I confirm that the crystals observed in the urine are indeed from this compound?

Confirmation can be achieved through several methods:

  • Microscopy: Observation of characteristic crystal shapes under polarized light microscopy.[11]

  • Infrared Spectroscopy: This technique can identify the chemical composition of the crystals.[5]

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and its metabolites in the urine.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High incidence of crystalluria and nephrotoxicity - High dose of this compound.- Acidic urine pH.- Dehydration of the animals.- Pre-existing renal impairment in the animal model.[11]- Reduce the dose of this compound if experimentally permissible.- Alkalinize the urine by adding sodium bicarbonate to the drinking water or diet.[7][12]- Ensure adequate fluid intake by providing free access to water; consider using gel packs for hydration.[12]- Screen animals for baseline renal function before starting the experiment.
Low or inconsistent crystalluria induction - Insufficient dose of this compound.- Alkaline urine pH.- High fluid intake leading to dilute urine.- Increase the dose of this compound incrementally.- Consider using a mild acidifying agent in the diet if consistent crystal formation is the experimental goal (use with caution and monitor animal welfare closely).- Slightly restrict water intake for a short period before urine collection (ensure this does not cause dehydration-related distress).
Difficulty in identifying urinary crystals - Pleomorphic nature of this compound crystals.- Presence of other endogenous crystals (e.g., struvite, calcium oxalate).[13]- Use polarized light microscopy to observe birefringence, a characteristic of many drug crystals.[11]- Compare with images of known this compound crystals from literature.[4]- If available, use infrared spectroscopy for definitive identification.[5]
Unexpected mortality in the animal cohort - Severe acute kidney injury due to massive crystal deposition.- Systemic toxicity of this compound at the administered dose.- Immediately halt the experiment and perform necropsies on deceased animals to examine for renal pathology.- Re-evaluate the dosage and consider a dose-ranging study.- Ensure the purity of the this compound used.

Quantitative Data

Table 1: Influence of pH on the Solubility of this compound and N4-acetylthis compound [2]

CompoundSolubility at pH 5.5 (mg/L)Solubility at pH 7.0 (mg/L)
This compound2,200Not specified
N4-acetylthis compound400Not specified

Note: This table is based on available data and highlights the lower solubility of the acetylated metabolite.

Experimental Protocols

Protocol 1: Induction of this compound Crystalluria in a Rat Model

This protocol is adapted from general methods for inducing sulfonamide crystalluria.

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in metabolic cages to allow for urine collection.

  • Diet and Water: Provide standard chow and water ad libitum.

  • This compound Administration:

    • Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in water.

    • Administer this compound orally via gavage at a dose of 500 mg/kg body weight, twice daily, for 3-5 days. Dose may need to be adjusted based on pilot studies.

  • Urine Collection: Collect urine over a 24-hour period.

  • Urine Analysis:

    • Measure urine volume and pH.

    • Centrifuge a urine aliquot at 2000 rpm for 10 minutes.

    • Examine the sediment under a light and polarized light microscope for the presence of crystals.

    • Quantify renal injury markers such as creatinine and blood urea nitrogen (BUN) in serum.[8][9]

Protocol 2: Mitigation of this compound Crystalluria

  • Urine Alkalinization:

    • Supplement drinking water with 0.5% - 1% sodium bicarbonate.[7]

    • Monitor water intake to ensure palatability is not affected.

    • Measure urine pH daily to confirm it is maintained above 7.0.

  • Forced Diuresis:

    • Ensure easy access to fresh, clean water at all times.

    • If compatible with the experimental design, consider providing a diet with higher moisture content.[13]

  • Dose Reduction:

    • If crystalluria persists despite the above measures, consider reducing the dose of this compound.

Visualizations

Sulfaguanidine_Crystalluria_Pathway cluster_absorption Gastrointestinal Tract cluster_excretion Kidney This compound Oral this compound Metabolism Acetylation in Liver (for absorbed fraction) This compound->Metabolism Partial Absorption Filtration Glomerular Filtration Metabolism->Filtration N4-acetylthis compound Tubules Renal Tubules Filtration->Tubules Urine Urine Excretion Tubules->Urine Soluble Crystals Crystal Formation Tubules->Crystals Precipitation (Acidic pH, Dehydration) Crystals->Tubules Tubular Obstruction & Damage Experimental_Workflow start Start: Animal Acclimatization admin This compound Administration (Oral Gavage) start->admin collect 24h Urine & Blood Collection admin->collect urine_analysis Urine Analysis (pH, Volume, Microscopy) collect->urine_analysis serum_analysis Serum Analysis (BUN, Creatinine) collect->serum_analysis histology Kidney Histopathology collect->histology end End: Data Analysis urine_analysis->end serum_analysis->end histology->end Troubleshooting_Tree start Crystalluria Observed? check_welfare Animal Distress or AKI signs? start->check_welfare Yes no_crystals No Crystalluria Observed start->no_crystals No stop_exp Stop Experiment & Euthanize check_welfare->stop_exp Yes mitigate Implement Mitigation Strategies: - Alkalinize Urine - Increase Hydration check_welfare->mitigate No continue_mon Continue Experiment with Close Monitoring mitigate->continue_mon increase_dose Consider Increasing Dose (if required for model) no_crystals->increase_dose

References

Technical Support Center: Sulfaguanidine and Allergic Reactions in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for sulfaguanidine to cause allergic reactions in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the potential for this compound to cause allergic reactions in animals?

This compound, as a sulfonamide antimicrobial, has the potential to cause hypersensitivity reactions in animals.[1] While direct studies on this compound are limited, the sulfonamide class of drugs is known to induce a range of allergic reactions, from skin rashes to more severe systemic responses.[2][3][4] The mechanism is often a delayed, T-cell mediated type IV hypersensitivity.[5][6]

Q2: What are the common clinical signs of a sulfonamide allergic reaction in animals?

Cutaneous reactions are the most frequently observed adverse events associated with sulfonamide drugs in animals.[1] These can include:

  • Maculopapular rash

  • Urticaria (hives)

  • Angioedema

  • Fixed drug eruptions

Systemic reactions, though less common, can also occur and may involve fever and organ-specific damage.[7]

Q3: Which animal models are typically used to assess the skin sensitization potential of substances like this compound?

The most common animal models for skin sensitization testing are the guinea pig and the mouse.[8][9] The two most widely accepted test methods are:

  • Guinea Pig Maximization Test (GPMT): An adjuvant-based test to assess the allergenic potential of a substance.[10][11][12]

  • Murine Local Lymph Node Assay (LLNA): A method that measures lymphocyte proliferation in the draining lymph nodes of mice following topical application of a test substance.[8][9][13]

Q4: How are adverse events related to veterinary medicinal products like this compound reported?

In veterinary medicine, any suspected adverse event, including allergic reactions, should be reported to the manufacturer and the relevant regulatory authority, such as the FDA's Center for Veterinary Medicine in the United States.[14][15][16][17] This process, known as pharmacovigilance, is crucial for monitoring the safety of veterinary drugs.[17]

Troubleshooting Guides

Guinea Pig Maximization Test (GPMT)

Issue: High incidence of skin irritation in control animals.

  • Possible Cause: The vehicle used for the challenge phase may be irritating.

  • Troubleshooting Steps:

    • Review the choice of vehicle. If an equivocal result is obtained, consider using an alternative, less irritating vehicle for a rechallenge.[18]

    • Ensure that the concentration of the test substance used for the challenge is non-irritating. This should be determined in preliminary studies.

    • Consider the "angry back" phenomenon, where an inflammatory reaction at the induction site may cause hyper-reactivity at the challenge site. Ensure the control group is exposed to a chemical insult at induction that provokes a comparable inflammatory reaction to the test substance.[19]

Issue: Equivocal or unclear scoring of skin reactions.

  • Possible Cause: Subjective nature of visual scoring.

  • Troubleshooting Steps:

    • Implement a standardized scoring system, such as the Magnusson and Kligman scale, and ensure all personnel are trained on it.[20]

    • Have two independent and blinded observers score the reactions to minimize bias.

    • If results remain unclear, a rechallenge after a few weeks can help distinguish between irritant and allergic reactions. Allergic reactions should persist.[18][19]

Murine Local Lymph Node Assay (LLNA)

Issue: False-positive results.

  • Possible Cause: The test substance may be a skin irritant, causing non-specific lymphocyte proliferation.[21][22]

  • Troubleshooting Steps:

    • Carefully select the test concentrations to avoid significant skin irritation. However, limiting concentrations solely to avoid irritation may lead to false negatives.[22]

    • For lipophilic chemicals, be aware that high test doses may lead to unspecific cell proliferation and a higher false-discovery rate.[23]

    • Consider the vehicle used, as it can influence the results.[8]

Issue: False-negative results.

  • Possible Cause: The test substance may be a weak sensitizer, or the concentration used may be too low.

  • Troubleshooting Steps:

    • Ensure the highest tolerated concentration is used in the assay.

    • The LLNA may not correctly identify all weak sensitizers or certain classes of chemicals like metals.[24] If a negative result is obtained for a substance with a high suspicion of being a sensitizer, a GPMT may be considered for confirmation.[25]

Data Presentation

The following tables present hypothetical data for this compound based on typical results from skin sensitization studies with other sulfonamides.

Table 1: Guinea Pig Maximization Test (GPMT) - Hypothetical Results for this compound

GroupNumber of AnimalsInduction PhaseChallenge Phase (this compound 25% in Petrolatum)Sensitization Rate (%)
Test 20Intradermal: 5% this compound in 1:1 FCA/WaterTopical: 50% this compound in PetrolatumErythema/Edema Score > 1 in 8 animals40%
Control 10Intradermal: 1:1 FCA/WaterTopical: PetrolatumNo reaction in any animal0%

FCA: Freund's Complete Adjuvant

Table 2: Murine Local Lymph Node Assay (LLNA) - Hypothetical Results for this compound

Treatment GroupVehicleConcentration (%)Mean Proliferation (DPM/Lymph Node)Stimulation Index (SI)Result
ControlAcetone/Olive Oil (4:1)01,5001.0-
This compoundAcetone/Olive Oil (4:1)53,0002.0Negative
This compoundAcetone/Olive Oil (4:1)105,2503.5Positive
This compoundAcetone/Olive Oil (4:1)258,1005.4Positive

A Stimulation Index (SI) of 3 or greater is considered a positive result.[9]

Experimental Protocols

Guinea Pig Maximization Test (GPMT) for this compound (Adapted from OECD Guideline 406)
  • Animals: Healthy, young adult albino guinea pigs.

  • Induction Phase (Day 0):

    • Three pairs of intradermal injections are made in the shoulder region (2 test, 1 control group).

    • Injection 1: 0.1 ml of a 1:1 mixture of Freund's Complete Adjuvant (FCA) and water.

    • Injection 2: 0.1 ml of the test substance at the selected concentration (e.g., 5% this compound in saline).

    • Injection 3: 0.1 ml of the test substance at the selected concentration emulsified in the 1:1 FCA/water mixture.

  • Topical Induction (Day 7):

    • The injection site is treated with 10% sodium lauryl sulfate in petrolatum 24 hours prior to topical application to create a local irritation.

    • A patch with the test substance in a suitable vehicle (e.g., 50% this compound in petrolatum) is applied to the injection site and occluded for 48 hours.

  • Challenge Phase (Day 21):

    • A patch with the test substance at a non-irritating concentration (e.g., 25% this compound in petrolatum) and a patch with the vehicle alone are applied to the flank of both test and control animals.

    • The patches are removed after 24 hours.

  • Scoring: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application and scored according to the Magnusson and Kligman scale. A substance is considered a sensitizer if the incidence of positive reactions is significantly higher in the test group compared to the control group.[10][11][12][26]

Murine Local Lymph Node Assay (LLNA) for this compound (Adapted from OECD Guideline 429)
  • Animals: CBA/Ca or CBA/J mice.

  • Treatment:

    • A minimum of three concentrations of the test substance (e.g., 5%, 10%, 25% this compound) in a suitable vehicle (e.g., acetone/olive oil 4:1), plus a vehicle control group, are used.[27]

    • 25 µl of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement:

    • On day 5, all mice are injected intravenously with 250 µl of phosphate-buffered saline containing 20 µCi of 3H-methyl thymidine.

    • Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing and Analysis:

    • A single-cell suspension of lymph node cells is prepared for each mouse.

    • The incorporated radioactivity is measured by β-scintillation counting.

  • Calculation of Stimulation Index (SI):

    • The SI is calculated for each treatment group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • A substance is classified as a sensitizer if at least one concentration results in an SI of 3 or greater.[8][9]

Mandatory Visualizations

Experimental_Workflow_GPMT cluster_Rest Rest Period cluster_Challenge Challenge Phase cluster_Scoring Scoring Induction_Day0 Day 0: Intradermal Injections (this compound + FCA) Induction_Day7 Day 7: Topical Application (Occlusive Patch) Induction_Day0->Induction_Day7 Rest Days 8-20: Development of Immune Response Challenge_Day21 Day 21: Topical Challenge (Non-irritating Concentration) Scoring_Day23_24 Days 23-24: Observation (Erythema and Edema)

Caption: Workflow for the Guinea Pig Maximization Test (GPMT).

Experimental_Workflow_LLNA cluster_Treatment Treatment Phase cluster_Proliferation Proliferation Measurement cluster_Excision Lymph Node Excision cluster_Analysis Analysis Treatment_Days1_3 Days 1-3: Daily Topical Application to Mouse Ears Proliferation_Day5 Day 5: IV Injection of 3H-methyl thymidine Excision_Day5 5 hours post-injection: Excise Draining Lymph Nodes Analysis_Day6 Day 6: Measure Radioactivity and Calculate Stimulation Index

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

T_Cell_Mediated_Hypersensitivity cluster_Sensitization Sensitization Phase cluster_Elicitation Elicitation Phase (Re-exposure) Drug Sulfonamide (Hapten) Protein Skin Protein Drug->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex APC Antigen Presenting Cell (APC) (e.g., Langerhans Cell) Hapten_Protein->APC Uptake and Processing T_Cell_Activation Naive T-Cell Activation in Lymph Node APC->T_Cell_Activation Presentation Memory_T_Cell Memory T-Cell Formation T_Cell_Activation->Memory_T_Cell Memory_T_Cell_Activation Memory T-Cell Activation Re_Drug Sulfonamide Re_APC APC presents Hapten-Peptide Re_Drug->Re_APC Re_APC->Memory_T_Cell_Activation Cytokine_Release Cytokine and Chemokine Release Memory_T_Cell_Activation->Cytokine_Release Inflammation Inflammatory Cell Recruitment and Clinical Symptoms Cytokine_Release->Inflammation

Caption: T-Cell Mediated (Type IV) Hypersensitivity to Sulfonamides.

References

Sulfaguanidine Drug Interactions: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on potential drug interactions with sulfaguanidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing unexpected potentiation of a co-administered hypoglycemic agent in our animal model with this compound. What could be the cause?

A1: this compound, like other sulfonamides, can potentiate the effects of various hypoglycemic drugs.[1] This is a known pharmacodynamic interaction.

  • Troubleshooting Steps:

    • Review the Class of Hypoglycemic Agent: The interaction is particularly noted with sulfonylureas (e.g., glyburide, glipizide), meglitinides (e.g., nateglinide, repaglinide), and other antidiabetic agents like metformin and thiazolidinediones.[1]

    • Dose-Response Assessment: Conduct a dose-response study for the hypoglycemic agent in the presence and absence of this compound to quantify the extent of potentiation.

    • Blood Glucose Monitoring: Implement more frequent blood glucose monitoring in your experimental animals to avoid unexpected hypoglycemia.

    • Mechanism of Interaction: The likely mechanism is a synergistic effect on blood glucose lowering. Sulfonamides can increase insulin secretion and sensitivity, effects that are additive with many hypoglycemic drugs.

Q2: Our in vitro antimicrobial efficacy assay for this compound is showing lower than expected activity against susceptible bacterial strains. What could be interfering with the assay?

A2: The antimicrobial action of this compound can be antagonized by certain substances present in the experimental setup.

  • Troubleshooting Steps:

    • Check Media Composition for PABA: The presence of para-aminobenzoic acid (PABA) in the culture medium will competitively inhibit this compound's mechanism of action, which involves blocking dihydropteroate synthase.[2][3] Ensure you are using a PABA-free medium (e.g., Mueller-Hinton agar/broth) for susceptibility testing.

    • Interaction with Local Anesthetics: If your experimental protocol involves the use of local anesthetics from the procaine group, these can be metabolized to PABA, leading to antagonism.[2]

    • pH of the Medium: The activity of sulfonamides can be influenced by the pH of the environment. Ensure the pH of your culture medium is within the optimal range for both bacterial growth and this compound activity.

    • Inoculum Effect: A high bacterial inoculum can sometimes overcome the bacteriostatic effect of sulfonamides. Standardize your inoculum concentration as per established protocols (e.g., CLSI guidelines).

Q3: We are planning a preclinical study involving co-administration of this compound with methotrexate. What potential interactions should we be aware of?

A3: Co-administration of this compound and methotrexate can lead to increased methotrexate toxicity.[1][2][4]

  • Key Considerations:

    • Mechanism of Interaction: Sulfonamides can displace methotrexate from plasma protein binding sites, increasing the concentration of free, active methotrexate.[1] Additionally, they can compete with methotrexate for renal tubular secretion, decreasing its clearance and prolonging its half-life.[4] The combination can also have additive antifolate effects, increasing the risk of bone marrow suppression.[5]

    • Monitoring Parameters: In your animal model, it is crucial to monitor for signs of methotrexate toxicity, including hematological parameters (complete blood counts), renal function (serum creatinine, BUN), and liver function tests.

    • Pharmacokinetic Analysis: A pharmacokinetic study to measure plasma concentrations of both total and free methotrexate in the presence and absence of this compound is highly recommended.

Q4: Our research involves oral anticoagulants. Is it safe to use this compound in the same animal model?

A4: Caution is strongly advised. This compound can potentiate the effects of oral anticoagulants like warfarin, increasing the risk of bleeding.[2][6]

  • Experimental Precautions:

    • Mechanism of Interaction: Sulfonamides can inhibit the metabolism of warfarin (primarily via CYP2C9) and displace it from plasma protein binding sites, leading to elevated levels of free anticoagulant.[7][8]

    • Coagulation Parameter Monitoring: Implement frequent monitoring of coagulation parameters such as prothrombin time (PT) and International Normalized Ratio (INR) in your experimental animals.

    • Dose Adjustment: Be prepared to adjust the dose of the oral anticoagulant downwards to prevent excessive anticoagulation and potential hemorrhage.

    • Observation for Bleeding: Closely observe animals for any signs of bleeding (e.g., hematuria, gastrointestinal bleeding, bruising).

Quantitative Data on this compound Drug Interactions

Quantitative data on specific drug interactions with this compound are limited in the publicly available literature. The following table summarizes the nature of the interaction and the expected qualitative outcomes. Researchers should generate their own quantitative data for their specific experimental conditions.

Interacting Drug/ClassPotential Effect on Co-administered DrugPotential Effect on this compoundMechanism of Interaction
Oral Anticoagulants (e.g., Warfarin) Increased anticoagulant effect, increased risk of bleeding.[2][6]NoneInhibition of CYP2C9 metabolism, displacement from plasma protein binding.[7][8]
Methotrexate Increased methotrexate toxicity (hematologic, renal, hepatic).[1][2][4]NoneDisplacement from plasma protein binding, decreased renal clearance.[1][4]
Phenytoin Increased phenytoin levels and potential toxicity.[2][9]NoneInhibition of phenytoin metabolism.[9][10]
Hypoglycemic Agents (e.g., Sulfonylureas) Increased hypoglycemic effect.[1]NoneAdditive pharmacodynamic effects.
PABA-containing compounds (e.g., some local anesthetics) NoneDecreased antimicrobial efficacy.[2]Competitive antagonism at the dihydropteroate synthase enzyme.[3]
Bile Acid Sequestrants (e.g., Cholestyramine) NoneDecreased absorption and efficacy.[1]Binding of this compound in the gastrointestinal tract.
NSAIDs (e.g., Ketoprofen) Increased risk of adverse effects.[1]NonePharmacodynamic interaction (details not well-defined).
Acidifying Agents NoneIncreased risk of crystalluria.[2]Decreased solubility of this compound in acidic urine.

Experimental Protocols

Protocol 1: In Vitro Assessment of PABA Antagonism of this compound Activity

This protocol is designed to determine the extent to which PABA can reverse the antimicrobial activity of this compound against a susceptible bacterial strain.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized).

    • Para-aminobenzoic acid (PABA) stock solution (e.g., 1 mg/mL in water, filter-sterilized).

    • Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922).

    • PABA-free broth medium (e.g., Mueller-Hinton Broth).

    • 96-well microtiter plates.

    • Spectrophotometer (plate reader).

  • Methodology:

    • Prepare a bacterial inoculum suspension in broth, adjusted to a 0.5 McFarland standard.

    • In a 96-well plate, prepare serial dilutions of this compound.

    • To each concentration of this compound, add a fixed concentration of PABA (e.g., 1, 5, and 10 µg/mL). Include control wells with this compound only, PABA only, and no additives.

    • Add the bacterial inoculum to all wells.

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density (OD) at 600 nm to determine bacterial growth.

    • Calculate the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of PABA. A significant increase in the MIC in the presence of PABA indicates antagonism.

Protocol 2: In Vivo Assessment of this compound's Effect on the Pharmacokinetics of an Interacting Drug (e.g., Methotrexate)

This protocol outlines a basic design for an animal study to investigate the pharmacokinetic interaction between this compound and a co-administered drug.

  • Animal Model:

    • Select an appropriate animal model (e.g., male Sprague-Dawley rats, 200-250 g).

    • Acclimatize animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1 (Control): Administer the interacting drug (e.g., methotrexate, 10 mg/kg, i.p.) alone.

    • Group 2 (Treatment): Administer this compound (e.g., 100 mg/kg, p.o.) for a specified period (e.g., 3 days) prior to and on the day of administering the interacting drug.

  • Procedure:

    • On the day of the experiment, administer the interacting drug to both groups.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate method (e.g., tail vein sampling).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of the interacting drug using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters for the interacting drug in both groups, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

    • Compare the pharmacokinetic parameters between the control and treatment groups using appropriate statistical tests. A significant increase in AUC and t1/2 and a decrease in CL in the treatment group would indicate a pharmacokinetic interaction.

Visualizations

Sulfaguanidine_MOA PABA PABA (para-aminobenzoic acid) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_DNA_Synthesis Bacterial DNA Synthesis Tetrahydrofolic_Acid->Bacterial_DNA_Synthesis Essential for This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound and its antagonism by PABA.

PK_Interaction_Workflow cluster_group1 Group 1 (Control) cluster_group2 Group 2 (Treatment) Drug_A Administer Drug A Blood_Sampling_1 Serial Blood Sampling Drug_A->Blood_Sampling_1 PK_Analysis_1 Pharmacokinetic Analysis of Drug A Blood_Sampling_1->PK_Analysis_1 Comparison Compare PK Parameters (AUC, Cmax, t1/2, CL) PK_Analysis_1->Comparison Sulfaguanidine_Pretreat Pre-treat with this compound Drug_A_2 Administer Drug A Sulfaguanidine_Pretreat->Drug_A_2 Blood_Sampling_2 Serial Blood Sampling Drug_A_2->Blood_Sampling_2 PK_Analysis_2 Pharmacokinetic Analysis of Drug A Blood_Sampling_2->PK_Analysis_2 PK_Analysis_2->Comparison

Caption: Experimental workflow for an in vivo pharmacokinetic drug interaction study.

References

Addressing batch-to-batch variability of sulfaguanidine powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of sulfaguanidine powder. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide

Problem: Inconsistent Dissolution Profiles Between Batches

Possible Cause: Differences in the solid-state form (polymorphism) of this compound. This compound can exist as various anhydrates, hydrates, and solvates, each with different solubility and dissolution rates.[1][2][3] Transformations between these forms can occur during manufacturing and storage.[1][2]

Recommended Actions:

  • Solid-State Characterization:

    • Perform Powder X-ray Diffraction (PXRD) to identify the crystalline form of each batch. Different polymorphs will produce distinct diffraction patterns.

    • Use thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to detect the presence of hydrates or solvates and to determine the thermal stability of the polymorph.[1][2]

    • Employ Fourier-Transform Infrared (FTIR) spectroscopy as a complementary technique to identify different solid-state forms based on their unique vibrational spectra.

  • Standardize Dissolution Method:

    • Ensure consistent dissolution media preparation, as variations in pH or buffer components can affect results.[4][5]

    • Control and monitor temperature and agitation speed meticulously during the dissolution test.[6]

    • Use a consistent and validated filtration method, as the filter can be a source of variability.[7]

  • Solubility Assessment:

    • Determine the solubility of each batch under your experimental conditions. Note that this compound is not readily soluble in room-temperature water and may precipitate out of boiling water as it cools.[8] Consider using a co-solvent system if appropriate, such as DMSO or water with ultrasonic assistance for stock solutions.[9]

Problem: Unexpected Caking or Poor Flowability of the Powder

Possible Cause: Presence of hygroscopic forms or changes in particle size and morphology between batches. The monohydrate form, for instance, may have different physical properties compared to the anhydrous forms.[1][2]

Recommended Actions:

  • Moisture Content Analysis:

    • Perform Karl Fischer titration to quantify the water content of each batch.

    • Conduct gravimetric moisture sorption/desorption studies to understand the hygroscopicity of the powder at different relative humidity (RH) levels.[1][2]

  • Particle Size and Morphology Analysis:

    • Use techniques like laser diffraction or microscopy to characterize the particle size distribution and morphology of each batch. Variations in these parameters can significantly impact flow properties.

  • Proper Storage and Handling:

    • Store this compound powder in tightly sealed containers in a cool, dry, and well-ventilated area to prevent moisture uptake.[10][11]

    • Avoid exposure to high humidity and extreme temperatures during handling.

Frequently Asked Questions (FAQs)

Q1: What are the known solid-state forms of this compound?

A1: this compound is known to exhibit a complex solid-state landscape. Research has confirmed the existence of five anhydrous polymorphs (AH-I–V), two monohydrate polymorphs (Hy1-I and Hy1-II), and several solvates with common laboratory solvents like tetrahydrofuran, methanol, and acetone.[1][2][3]

Q2: Which polymorphic form of this compound is the most stable?

A2: Calorimetric studies have shown that the anhydrate form AH-II is the most thermodynamically stable polymorph at room and low temperatures. However, the AH-I form is more stable at higher temperatures and exhibits significant kinetic stability at room temperature, as well as greater stability against hydration.[1][2][3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound has limited solubility in water at room temperature.[8] For preparing stock solutions, consider using DMSO with ultrasonic assistance.[9] If using water, heating may be required to dissolve the powder, but be aware that it may precipitate upon cooling.[8] For sterile applications, it is recommended to filter-sterilize the solution after preparation.

Q4: What are the recommended storage conditions for this compound powder?

A4: To minimize the risk of polymorphic transformations and degradation, store this compound powder in its original, tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Protect it from light and moisture. Recommended long-term storage for the powder is at -20°C for up to 3 years.[9]

Q5: Can I use high temperatures to sterilize this compound powder or its solutions?

A5: Caution should be exercised when using high temperatures. Sterilization at 121°C has been reported to degrade this compound, leading to a loss of its antibacterial activity.[8] If sterilization is required, consider sterile filtration of a prepared solution.

Data Presentation

Table 1: Physicochemical Properties of this compound Solid-State Forms

PropertyAnhydrate (AH-I)Anhydrate (AH-II)Monohydrate (Hy1-I)
Thermodynamic Stability Stable at higher temperatures; kinetically stable at room temperature.[1][3]Thermodynamically stable at room and low temperatures.[1][3]Can be the initial form of commercially available this compound.[2]
Hydration Stability More stable in terms of hydration compared to AH-II.[1][3]Less stable towards hydration.Hydrated form.
Formation Can be formed by controlled desolvation of solvates.[1]Can be formed by controlled desolvation of solvates.[1]Can be formed in the presence of water.[1]

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (PXRD) for Polymorph Identification
  • Sample Preparation: Gently grind a small amount of the this compound powder batch to ensure a uniform particle size. Mount the powder on a sample holder.

  • Instrument Setup: Use an X-ray diffractometer with Cu Kα radiation. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed) as per standard operating procedures. A typical scan range would be from 5° to 40° 2θ.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffractogram with reference patterns for the known polymorphs of this compound to identify the solid-state form of the batch.

Protocol 2: Thermogravimetric Analysis (TGA) for Hydrate/Solvate Detection
  • Sample Preparation: Accurately weigh approximately 3 mg of the this compound powder into a TGA pan (e.g., platinum pan).[2]

  • Instrument Setup: Place the pan in the TGA instrument. Purge with dry nitrogen gas (sample purge: 20 mL/min, balance purge: 40 mL/min).[2]

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • Data Analysis: Analyze the resulting TGA curve. A weight loss step at a specific temperature range can indicate the loss of water (for hydrates) or solvent (for solvates). The percentage of weight loss corresponds to the amount of water or solvent in the crystal lattice.

Visualizations

BatchVariabilityWorkflow cluster_issue Observed Issue cluster_investigation Troubleshooting Workflow cluster_outcome Desired Outcome Issue Inconsistent Experimental Results (e.g., Dissolution) Characterization Characterize Batches: - PXRD - Thermal Analysis (TGA/DSC) - Particle Size Analysis Issue->Characterization Start Investigation RootCause Identify Root Cause: - Polymorphism - Hydration State - Particle Properties Characterization->RootCause Analyze Data Action Implement Corrective Actions: - Standardize Protocols - Control Storage Conditions - Source from a single, qualified vendor RootCause->Action Develop Strategy Outcome Consistent and Reproducible Experimental Data Action->Outcome Achieve Consistency

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

CausesOfVariability cluster_causes Primary Causes cluster_effects Consequent Effects Variability Batch-to-Batch Variability of this compound Powder Dissolution Altered Dissolution Rate Variability->Dissolution Solubility Changes in Solubility Variability->Solubility Flowability Poor Flowability & Caking Variability->Flowability Bioavailability Inconsistent Bioavailability Variability->Bioavailability Polymorphism Polymorphism (Different Crystal Structures) Polymorphism->Variability Hydration Hydration/Solvation State Hydration->Variability ParticleSize Particle Size & Morphology ParticleSize->Variability Impurity Impurity Profile Impurity->Variability

Caption: Causes and effects of this compound powder variability.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Sulfaguanidine and Sulfadiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of two prominent sulfonamide antibiotics: sulfaguanidine and sulfadiazine. While both compounds share a common mechanism of action, their applications and reported efficacy can vary. This document synthesizes available experimental data to offer an objective comparison for research and development purposes.

Executive Summary

This compound and sulfadiazine are synthetic bacteriostatic antibiotics that inhibit bacterial growth by interfering with folic acid synthesis.[1] Both are effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2] The primary difference in their clinical use has been this compound's historical application for enteric infections due to its poor absorption from the gut, while sulfadiazine is used for systemic infections. This guide presents available data on their minimum inhibitory concentration (MIC), zone of inhibition, and bactericidal versus bacteriostatic activity, alongside detailed experimental protocols and a visualization of their shared mechanism of action.

Data Presentation

Note on Data Comparability: The following tables summarize quantitative data from various studies. It is crucial to note that a direct, head-to-head comparison of the antibacterial efficacy of this compound and sulfadiazine under identical experimental conditions was not found in the reviewed literature. The presented data is collated from different sources and should be interpreted with consideration for potential variations in bacterial strains and testing methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfadiazine (Nano)Pseudomonas aeruginosa (MDR)16-32[3]
Sulfadiazine (Standard)Pseudomonas aeruginosa (MDR)64-128[3]
Sulfadiazine (Nano)Staphylococcus aureus (MDR)32[3]
Sulfadiazine (Standard)Staphylococcus aureus (MDR)64-128[3]
Silver SulfadiazineStaphylococcus aureus (MRSA)100 (MIC90)[4]
This compound DerivativesStaphylococcus aureus5.64 - 156.47 (µM)[5]
This compound DerivativesEscherichia coli2.33 - 137.43 (µM)[5]

Table 2: Zone of Inhibition Data

CompoundBacterial StrainZone of Inhibition (mm)Reference
Silver Sulfadiazine (1%)Staphylococcus aureus12.67[6]
Silver Sulfadiazine (1%)Escherichia coliNot specified, comparable to 0.1% PHMB[6]
Silver Sulfadiazine (1%)Klebsiella pneumoniae11.67[6]
Silver Sulfadiazine (1%)Pseudomonas aeruginosaNot specified, similar to 0.1% PHMB[6]
This compound DerivativesStaphylococcus aureus12 - 33[5]
This compound DerivativesEscherichia coli12 - 33[5]

Table 3: Bactericidal vs. Bacteriostatic Activity

CompoundActivitySupporting DataReference
Sulfonamides (general)BacteriostaticStated in literature[1][7]
This compound DerivativesBactericidalMBC/MIC ratio of approximately 2[5]
SulfadiazineBacteriostaticStated in literature[1]

Mechanism of Action

Both this compound and sulfadiazine are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, these sulfonamides effectively halt bacterial growth and replication.[1][2]

Sulfonamide Mechanism of Action Mechanism of Action of this compound and Sulfadiazine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide This compound / Sulfadiazine Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthetase by this compound and sulfadiazine.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a generalized procedure based on established methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and sulfadiazine in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli, S. aureus) on a suitable agar medium. Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow MIC Assay Workflow (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare serial dilutions of this compound/ Sulfadiazine in 96-well plate inoculate Inoculate wells with bacterial suspension prep_drug->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Zone of Inhibition Assay (Agar Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the area of no growth around a disk impregnated with the test compound.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and sulfadiazine onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Perform MIC Assay: First, determine the MIC of the antimicrobial agent as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and the more concentrated wells), transfer a standardized volume (e.g., 10 µL) of the broth to a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

The MBC/MIC ratio can be calculated to determine if an agent is bactericidal (typically a ratio of ≤4) or bacteriostatic (a ratio of >4).

Conclusion

Both this compound and sulfadiazine are effective antibacterial agents that operate through the same well-understood mechanism of inhibiting folic acid synthesis. The available data, although not directly comparative, suggests that both compounds exhibit activity against a range of clinically relevant bacteria. Sulfadiazine, particularly in its nano-formulation, shows potent activity. Derivatives of this compound have also demonstrated significant antibacterial effects, with some showing bactericidal properties. For researchers and drug development professionals, the choice between these two sulfonamides may depend on the specific application, target pathogen, and desired pharmacokinetic properties. Further head-to-head in vitro and in vivo studies are warranted to provide a more definitive comparison of their antibacterial efficacy.

References

A Comparative Guide to Sulfaguanidine and Other Poorly Absorbed Sulfonamides for Gut Sterilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfaguanidine and other poorly absorbed sulfonamides—phthalylsulfathiazole and succinylsulfathiazole—for the purpose of gut sterilization. This analysis is based on their mechanisms of action, efficacy, and the experimental protocols used to evaluate their performance.

Executive Summary

This compound, a historically significant sulfonamide, offers the advantage of being inherently poorly absorbed, leading to high concentrations within the gastrointestinal tract. In contrast, phthalylsulfathiazole and succinylsulfathiazole function as prodrugs, undergoing hydrolysis in the large intestine to release the active antimicrobial agent, sulfathiazole. While all three are effective in reducing the population of enteric bacteria, their efficacy can vary based on the specific bacterial strains and the gastrointestinal environment. The selection of a particular agent should be guided by the specific research or clinical objective, considering factors such as the target bacteria and the desired site of action within the gut.

Mechanism of Action

All sulfonamides, including this compound and the active metabolite sulfathiazole, share a common mechanism of action. They are structural analogs of para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis. By competitively inhibiting the bacterial enzyme dihydropteroate synthase, these drugs disrupt the folic acid pathway, which is essential for the synthesis of nucleic acids and proteins, ultimately leading to a bacteriostatic effect.

A key differentiator for phthalylsulfathiazole and succinylsulfathiazole is their prodrug nature. They are designed for minimal absorption in the upper gastrointestinal tract. Upon reaching the lower intestine, they are hydrolyzed by bacterial enzymes, releasing the active sulfathiazole where it is most needed for treating colonic infections. This compound, conversely, is intrinsically poorly absorbed throughout the gastrointestinal tract.

Comparative Efficacy

Direct, quantitative comparative studies detailing the head-to-head efficacy of this compound, phthalylsulfathiazole, and succinylsulfathiazole for gut sterilization are limited in publicly available literature. However, based on their mechanisms and historical use, a qualitative comparison can be made.

FeatureThis compoundPhthalylsulfathiazoleSuccinylsulfathiazole
Mechanism Inherently poorly absorbed, active as is.Prodrug, hydrolyzed to active sulfathiazole in the large intestine.Prodrug, hydrolyzed to active sulfathiazole in the large intestine.
Site of Action Throughout the gastrointestinal tract.Primarily the large intestine.Primarily the large intestine.
Spectrum of Activity Broad-spectrum against susceptible enteric bacteria.Broad-spectrum against susceptible enteric bacteria (as sulfathiazole).Broad-spectrum against susceptible enteric bacteria (as sulfathiazole).
Reported Use Treatment of bacillary dysentery and other enteric infections.Preoperative bowel sterilization and treatment of intestinal infections.Preoperative bowel sterilization and treatment of intestinal infections.

Experimental Protocols

To evaluate the efficacy of these sulfonamides for gut sterilization, a combination of in vitro and in vivo experimental protocols is necessary.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Isolate and culture the target enteric bacteria (e.g., E. coli, Shigella spp.) on an appropriate agar medium.
  • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Preparation of Sulfonamide Solutions:

  • Prepare stock solutions of this compound, sulfathiazole (as the active form of the prodrugs), phthalylsulfathiazole, and succinylsulfathiazole in a suitable solvent.
  • Perform serial dilutions of each drug in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.
  • Include positive (bacteria only) and negative (broth only) controls.
  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the drug at which no visible bacterial growth is observed.

In Vivo Evaluation in an Animal Model (e.g., Murine Model)

This protocol assesses the efficacy of the sulfonamides in reducing the bacterial load in the gut of a living organism.

1. Animal Acclimatization and Housing:

  • House mice in a controlled environment with a standard diet and water ad libitum for a period of acclimatization (e.g., one week).

2. Baseline Fecal Sample Collection:

  • Collect fecal pellets from each mouse to establish the baseline gut microbiota composition and bacterial load.

3. Administration of Sulfonamides:

  • Divide the mice into treatment groups: vehicle control, this compound, phthalylsulfathiazole, and succinylsulfathiazole.
  • Administer the drugs orally (e.g., via gavage or in medicated feed) at predetermined doses and frequencies for a specified duration (e.g., 5-7 days).

4. Fecal Sample Collection During and After Treatment:

  • Collect fecal samples at various time points during and after the treatment period to monitor changes in the gut microbiota.

5. Quantification of Bacterial Load:

  • Homogenize fecal samples in a sterile buffer.
  • Perform serial dilutions and plate on selective and non-selective agar media to determine the colony-forming units (CFU) of specific bacterial groups (e.g., total coliforms, anaerobes).
  • Alternatively, use quantitative PCR (qPCR) to quantify the abundance of specific bacterial 16S rRNA genes.

6. Data Analysis:

  • Compare the changes in bacterial counts or gene copy numbers between the treatment groups and the control group to determine the efficacy of each sulfonamide in reducing the gut bacterial load.

Visualizing the Scientific Process

Experimental_Workflow cluster_invitro In Vitro MIC Assay cluster_invivo In Vivo Animal Study cluster_pathway Sulfonamide Mechanism of Action prep_inoculum Prepare Bacterial Inoculum inoculation Inoculation & Incubation prep_inoculum->inoculation prep_drugs Prepare Sulfonamide Solutions prep_drugs->inoculation read_mic Determine MIC inoculation->read_mic acclimatization Animal Acclimatization baseline Baseline Fecal Collection acclimatization->baseline treatment Sulfonamide Administration baseline->treatment monitoring Fecal Sample Collection treatment->monitoring quantification Quantify Bacterial Load monitoring->quantification analysis Data Analysis quantification->analysis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Nucleic_Acids Nucleic Acid & Protein Synthesis Folic_Acid->Nucleic_Acids Growth_Inhibition Bacterial Growth Inhibition Nucleic_Acids->Growth_Inhibition

Caption: Workflow for evaluating sulfonamides and their mechanism of action.

Conclusion

This compound, phthalylsulfathiazole, and succinylsulfathiazole are all valuable tools for gut sterilization in research and clinical settings. The choice between them depends on the specific requirements of the study or application. This compound provides broad action throughout the GI tract, while the prodrugs, phthalylsulfathiazole and succinylsulfathiazole, offer targeted delivery of the active agent, sulfathiazole, to the large intestine. Further head-to-head comparative studies with detailed quantitative data are warranted to provide a more definitive guide to their relative efficacies.

New Sulfaguanidine Hybrids Show Promising Antimicrobial Activity Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel sulfaguanidine derivatives reveals their potential as potent antimicrobial agents, outperforming conventional antibiotics against several pathogenic strains. Detailed experimental data and proposed mechanisms of action are presented below, offering valuable insights for researchers and drug development professionals in the ongoing battle against antimicrobial resistance.

A recent study has unveiled a series of new this compound hybrids with significant antimicrobial properties.[1][2][3][4] These compounds, which integrate this compound with moieties such as 2-cyanoacrylamide, pyridine-2-one, and 2-imino-2H-chromene-3-carboxamide, have demonstrated moderate to good activity against a panel of eight human pathogens, including multidrug-resistant strains.[1][2][3] The findings from this research suggest a promising new avenue for the development of effective therapeutics to combat challenging bacterial and fungal infections.

Comparative Antimicrobial Performance

The newly synthesized this compound derivatives were rigorously tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their performance was compared against standard antibiotics, tetracycline and norfloxacin. The results, summarized in the table below, highlight the superior or comparable activity of several of the novel hybrids.

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)A. niger (ATCC 16404)
This compound Hybrid 2a 27 ± 0.521 ± 0.223 ± 0.725 ± 0.320 ± 0.818 ± 0.5
This compound Hybrid 2b 25 ± 0.8721 ± 0.324 ± 0.3523 ± 0.221 ± 0.5523 ± 0.4
This compound Hybrid 2d 33 ± 0.5327 ± 0.7330 ± 0.428 ± 0.625 ± 0.922 ± 0.7
This compound Hybrid 3a 28 ± 0.624 ± 0.526 ± 0.422 ± 0.823 ± 0.721 ± 0.6
This compound Hybrid 8 26 ± 0.422 ± 0.725 ± 0.623 ± 0.524 ± 0.520 ± 0.9
This compound Hybrid 11 29 ± 0.725 ± 0.427 ± 0.524 ± 0.622 ± 0.819 ± 0.4
Tetracycline 25 ± 0.2222 ± 0.3020 ± 0.5023 ± 0.45--
Amphotericin B ----24 ± 0.621 ± 0.5
Data represents the mean diameter of the inhibition zone in mm ± standard deviation.[1]

Particularly noteworthy is the performance of derivative 2d , which consistently exhibited larger inhibition zones than the control antibiotic, tetracycline, against all tested bacterial strains.[1] Furthermore, several of the new hybrids displayed significant activity against multidrug-resistant strains of S. aureus and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 40.52 µM.[5]

Mechanism of Action: Dual Inhibition of DNA Gyrase and DHFR

To elucidate the antimicrobial mechanism, the most potent of the new this compound hybrids were evaluated for their ability to inhibit key bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).[1][2][3] These enzymes are crucial for bacterial DNA replication and folic acid synthesis, respectively, and are well-established targets for antimicrobial drugs.

The results revealed that several of the tested compounds are dual inhibitors of both enzymes.[1][2][3] Specifically, derivatives 2a , 2d , and 3a demonstrated potent inhibition of both DNA gyrase and DHFR, with IC50 values in the low micromolar range, comparable to the positive controls ciprofloxacin and trimethoprim.[1][2] This dual-target mechanism is a significant advantage as it can potentially reduce the likelihood of resistance development.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies cluster_evaluation Lead Compound Evaluation start Design of this compound Hybrids synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Antimicrobial Testing (Disk Diffusion, MIC, MBC) purification->screening Qualified Compounds mdr_testing Testing against Multidrug-Resistant Strains screening->mdr_testing enzyme_assay Enzyme Inhibition Assays (DNA Gyrase, DHFR) mdr_testing->enzyme_assay Most Potent Compounds docking Molecular Docking Studies enzyme_assay->docking adme ADME/Tox Prediction enzyme_assay->adme Compounds with Confirmed MOA lead_selection Lead Compound Selection adme->lead_selection

Caption: Experimental workflow for the validation of new this compound hybrids.

Signaling Pathway Inhibition

The primary mechanism of action for sulfonamide drugs, including this compound, involves the inhibition of the folic acid synthesis pathway in bacteria. Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS). The new hybrids, by also targeting DNA gyrase, demonstrate a multi-pronged attack on essential bacterial processes.

signaling_pathway cluster_folate Folic Acid Synthesis Pathway cluster_dna DNA Replication Pathway paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhfa Dihydrofolic Acid dhps->dhfa dhfr Dihydrofolate Reductase (DHFR) dhfa->dhfr thfa Tetrahydrofolic Acid dhfr->thfa nucleotide Nucleotide Synthesis thfa->nucleotide dna_gyrase DNA Gyrase supercoiling Negative Supercoiling dna_gyrase->supercoiling replication DNA Replication supercoiling->replication This compound This compound Hybrids This compound->dhps Inhibition This compound->dhfr Inhibition This compound->dna_gyrase Inhibition

Caption: Dual inhibitory action of this compound hybrids on bacterial pathways.

Experimental Protocols

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The antimicrobial activity of the synthesized this compound hybrids was determined using the paper disk diffusion method.[1] Standardized bacterial or fungal suspensions were uniformly spread on the surface of appropriate agar plates. Sterile filter paper discs (6 mm in diameter) were impregnated with a standard concentration of the test compounds and placed on the agar surface. The plates were then incubated under suitable conditions. The diameter of the zone of inhibition around each disc was measured in millimeters. Tetracycline and amphotericin B were used as positive controls for bacteria and fungi, respectively.[1]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC values were determined using a two-fold serial dilution method in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi. The lowest concentration of the compound that completely inhibited visible growth of the microorganism was recorded as the MIC. To determine the MBC, a sample from each tube showing no visible growth in the MIC assay was sub-cultured onto fresh agar plates. The lowest concentration that resulted in no bacterial growth on the solid medium was defined as the MBC.[5]

DNA Gyrase and DHFR Inhibition Assays

The inhibitory activity of the most promising compounds against S. aureus DNA gyrase and E. coli DHFR was assessed using commercially available assay kits. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were determined by measuring the enzyme activity at various concentrations of the inhibitors. Ciprofloxacin and trimethoprim were used as reference inhibitors for DNA gyrase and DHFR, respectively.[1]

Conclusion

The development of new this compound hybrids represents a significant step forward in the quest for novel antimicrobial agents. Their potent activity against a broad spectrum of pathogens, including multidrug-resistant strains, coupled with a dual mechanism of action, makes them highly promising candidates for further preclinical and clinical development. The detailed experimental data and methodologies provided in this guide offer a solid foundation for researchers to build upon in the design and evaluation of the next generation of antimicrobial drugs.

References

Cross-Resistance Between Sulfaguanidine and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of bacteria resistant to sulfaguanidine when exposed to other classes of antibiotics. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Understanding this compound and Resistance

This compound is a sulfonamide antibiotic that acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, this compound effectively halts bacterial proliferation.

Bacterial resistance to this compound, and sulfonamides in general, primarily arises through two main mechanisms:

  • Target Site Modification: Mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's structure. This change reduces the binding affinity of sulfonamides while still allowing the enzyme to function with its natural substrate, para-aminobenzoic acid (pABA).

  • Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, through horizontal gene transfer. These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are insensitive to sulfonamides.

The emergence of this compound resistance raises concerns about potential cross-resistance to other antibiotic classes, which could limit therapeutic options. This guide explores these cross-resistance patterns.

Quantitative Analysis of Cross-Resistance

The following table summarizes the minimum inhibitory concentration (MIC) values of various antibiotics against a hypothetical this compound-susceptible parent strain and a this compound-resistant mutant. The data is illustrative and compiled from trends observed in studies on sulfonamide cross-resistance. Actual MIC values can vary depending on the bacterial species, the specific resistance mechanism, and the experimental conditions.

Table 1: Illustrative MIC Values for this compound-Susceptible and -Resistant E. coli

Antibiotic ClassAntibioticParent Strain MIC (µg/mL)This compound-Resistant Mutant MIC (µg/mL)Fold Change
Sulfonamide This compound8>1024>128
Trimethoprim/Sulfamethoxazole0.5/9.58/15216
β-Lactam Ampicillin441
Cefotaxime0.250.251
Aminoglycoside Gentamicin111
Amikacin221
Fluoroquinolone Ciprofloxacin0.0150.0151
Levofloxacin0.030.031
Tetracycline Tetracycline23216
Phenicol Chloramphenicol441

Note: This data is representative and intended for comparative purposes. Specific values should be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for reproducible cross-resistance studies. The following are key experimental protocols.

Induction of this compound Resistance

This protocol describes a method for generating this compound-resistant bacterial mutants in a laboratory setting.

a. Bacterial Strain and Culture Conditions:

  • Select a wild-type bacterial strain (e.g., Escherichia coli ATCC 25922).

  • Culture the bacteria in Mueller-Hinton (MH) broth or on MH agar plates at 37°C.

b. Serial Passage Method:

  • Determine the baseline MIC of this compound for the parent strain using the broth microdilution method.

  • Inoculate a tube of MH broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound with the parent strain.

  • Incubate for 18-24 hours at 37°C.

  • After incubation, transfer an aliquot of the culture to a fresh tube of MH broth containing a two-fold higher concentration of this compound.

  • Repeat this serial passage daily, progressively increasing the concentration of this compound.

  • Continue the process until the bacterial culture can grow in a significantly higher concentration of this compound (e.g., >1024 µg/mL).

  • Isolate single colonies from the resistant culture by plating on MH agar containing the high concentration of this compound.

  • Confirm the resistance of the isolated mutants by re-determining the MIC of this compound.

Antimicrobial Susceptibility Testing (Cross-Resistance Profiling)

This protocol outlines the determination of MICs for a panel of antibiotics against the this compound-resistant mutant and the parent strain.

a. Materials:

  • Parent and this compound-resistant bacterial strains.

  • Mueller-Hinton broth.

  • 96-well microtiter plates.

  • Stock solutions of the antibiotics to be tested.

b. Broth Microdilution Method:

  • Prepare serial two-fold dilutions of each antibiotic in MH broth in the wells of a 96-well plate. The concentration range should span the expected susceptible and resistant MIC values.

  • Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL in MH broth for both the parent and resistant strains.

  • Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Experimental Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for cross-resistance studies and the signaling pathway of sulfonamide action and resistance.

experimental_workflow cluster_setup Setup cluster_induction Resistance Induction cluster_testing Susceptibility Testing cluster_analysis Data Analysis parent_strain Parent Bacterial Strain serial_passage Serial Passage in This compound parent_strain->serial_passage Expose to increasing drug concentration mic_parent MIC Determination (Parent Strain) parent_strain->mic_parent antibiotics Panel of Antibiotics antibiotics->mic_parent Test against mic_mutant MIC Determination (Resistant Mutant) antibiotics->mic_mutant Test against resistant_mutant This compound-Resistant Mutant serial_passage->resistant_mutant Select for resistance resistant_mutant->mic_mutant compare_mic Compare MIC Values mic_parent->compare_mic mic_mutant->compare_mic fold_change Calculate Fold Change compare_mic->fold_change Determine cross-resistance

Caption: Experimental workflow for a cross-resistance study.

sulfonamide_resistance cluster_pathway Folic Acid Synthesis Pathway cluster_resistance PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further steps This compound This compound This compound->DHPS Inhibits mutated_DHPS Mutated DHPS (altered folP gene) This compound->mutated_DHPS Ineffective acquired_DHPS Acquired Resistant DHPS (sul1, sul2, sul3 genes) This compound->acquired_DHPS Ineffective Resistance_Mechanisms Resistance Mechanisms mutated_DHPS->DHPS Replaces acquired_DHPS->DHPS Replaces

A Comparative Analysis of Sulfaguanidine and Succinylsulfathiazole in the Treatment of Enteric Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two historically significant sulfonamide antimicrobial agents: sulfaguanidine and succinylsulfathiazole. Both drugs have been utilized for the treatment of gastrointestinal infections, primarily bacillary dysentery. This analysis synthesizes available data on their physicochemical properties, pharmacokinetics, pharmacodynamics, and clinical effectiveness, supported by experimental data where available.

Physicochemical and Pharmacokinetic Properties

This compound and succinylsulfathiazole were designed to be poorly absorbed from the gastrointestinal tract, thereby concentrating their antibacterial action within the intestines. Succinylsulfathiazole acts as a prodrug, undergoing slow hydrolysis to release the active compound, sulfathiazole.

PropertyThis compoundSuccinylsulfathiazole
Chemical Formula C₇H₁₀N₄O₂SC₁₃H₁₃N₃O₅S₂
Molar Mass 214.24 g/mol 355.38 g/mol
Mechanism of Action Competitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis.Prodrug hydrolyzed to sulfathiazole, which then acts as a competitive inhibitor of dihydropteroate synthase.
Absorption Poorly absorbed from the gastrointestinal tract.Very poorly absorbed; approximately 5% is hydrolyzed to sulfathiazole and absorbed.[1]
Metabolism Primarily excreted unchanged in the feces.The unabsorbed portion is excreted in the feces. The absorbed sulfathiazole is metabolized in the liver.
Excretion FecesFeces (unchanged drug); urine (absorbed sulfathiazole and its metabolites).

Pharmacodynamics and In Vitro Activity

Both this compound and the active metabolite of succinylsulfathiazole, sulfathiazole, exert their bacteriostatic effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth. Their primary targets are enteric pathogens. While direct comparative studies on their in vitro activity are limited in recent literature, historical data indicates their effectiveness against susceptible strains of Shigella and other enteric bacteria.

ParameterThis compoundSuccinylsulfathiazole (as Sulfathiazole)
Spectrum of Activity Effective against susceptible strains of Shigella, Escherichia coli, and other enteric pathogens.Similar spectrum to this compound, with activity dependent on the release of sulfathiazole.
Primary Indication Bacillary dysentery and other enteric infections.Bacillary dysentery and as a prophylactic agent before and after bowel surgery.

Clinical Efficacy and Comparative Analysis

Clinical studies, primarily from the mid-20th century, have compared the efficacy of this compound and succinylsulfathiazole in treating bacillary dysentery. While both were found to be effective, some studies suggested that succinylsulfathiazole was better tolerated.

A study on the treatment of acute bacillary dysentery (Flexner) noted that both drugs were beneficial. However, the choice between them often depended on factors like patient tolerance and the severity of the infection.

Experimental Protocols

In Vitro Susceptibility Testing (Agar Dilution Method)
  • Bacterial Strains : Obtain clinical isolates of relevant enteric pathogens (e.g., Shigella flexneri, Shigella sonnei, Escherichia coli).

  • Media Preparation : Prepare Mueller-Hinton agar plates containing serial twofold dilutions of this compound and sulfathiazole (as the active component of succinylsulfathiazole).

  • Inoculum Preparation : Grow bacterial isolates in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation : Inoculate the agar plates with the prepared bacterial suspensions.

  • Incubation : Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Further Enzymatic Steps Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines Sulfonamides This compound / Succinylsulfathiazole (as Sulfathiazole) Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition Experimental Workflow start Start isolate Isolate Enteric Pathogens (e.g., Shigella, E. coli) start->isolate prepare_inoculum Prepare Standardized Bacterial Inoculum isolate->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare Agar Plates with Serial Dilutions of Drugs prepare_plates->inoculate incubate Incubate Plates (35-37°C, 18-24h) inoculate->incubate read_results Read and Record MICs incubate->read_results end End read_results->end

References

Navigating the Landscape of Bacterial Resistance to Sulfaguanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of bacterial resistance to sulfaguanidine is paramount in the ongoing battle against antimicrobial resistance. This guide provides a comprehensive comparison of this compound's performance against common enteric pathogens, details the experimental protocols to investigate resistance, and explores viable alternatives, supported by experimental data.

This compound, a sulfonamide antibiotic, has historically been a stalwart in treating enteric infections in veterinary medicine.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the substrate para-aminobenzoic acid (PABA), this compound effectively halts bacterial growth.[2] However, the emergence and spread of resistance mechanisms threaten its efficacy.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound and other sulfonamides is primarily driven by two key mechanisms:

  • Alterations in the Target Enzyme: Mutations in the chromosomal folP gene, which encodes for DHPS, can reduce the binding affinity of sulfonamides to the enzyme, rendering the drug less effective.[3]

  • Acquisition of Resistance Genes: The horizontal transfer of mobile genetic elements carrying sulfonamide resistance (sul) genes is the most prevalent mechanism.[3][4] These genes, including sul1, sul2, and sul3, encode for alternative, drug-resistant forms of DHPS that are not inhibited by sulfonamides.[4] These sul genes are often located on integrons, which are genetic elements that can capture and express resistance genes.[5][6] The expression of these captured genes is typically driven by a promoter within the integron's 5'-conserved segment.[7][8]

Below is a diagram illustrating the folic acid synthesis pathway and the mechanisms of sulfonamide action and resistance.

cluster_pathway Folic Acid Synthesis Pathway cluster_action This compound Action cluster_resistance Resistance Mechanisms PABA PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate This compound This compound This compound->PABA Competes with DHPS_inhibition DHPS Inhibition This compound->DHPS_inhibition mut_folP Mutation in folP gene Altered_DHPS Altered DHPS mut_folP->Altered_DHPS leads to sul_genes Acquisition of sul genes (sul1, sul2, sul3) Resistant_DHPS Resistant DHPS sul_genes->Resistant_DHPS encodes Altered_DHPS->DHPS_inhibition Prevents Resistant_DHPS->DHPS_inhibition Bypasses start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with Bacterial Suspension prep_inoculum->inoculate serial_dilute Perform 2-fold Serial Dilutions of Antibiotic in 96-well plate serial_dilute->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture subculture Subculture into Fresh Broth with and without Antibiotic prep_culture->subculture incubate_shake Incubate with Shaking at 37°C subculture->incubate_shake measure_od Measure Optical Density (OD₆₀₀) at Regular Time Intervals incubate_shake->measure_od plot_curve Plot OD₆₀₀ vs. Time measure_od->plot_curve end End plot_curve->end start Start extract_dna Extract Bacterial Genomic DNA start->extract_dna setup_qpcr Set up qPCR Reaction with sul-specific Primers and Probes extract_dna->setup_qpcr run_qpcr Run qPCR in a Real-Time PCR System setup_qpcr->run_qpcr analyze_data Analyze Amplification Data and Quantify Gene Copy Number run_qpcr->analyze_data end End analyze_data->end

References

Sulfaguanidine's Efficacy in the Face of Multi-Drug Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of sulfaguanidine's performance against multi-drug resistant (MDR) bacterial strains, supported by experimental data and methodologies.

This compound, an early sulfonamide antibiotic, has seen its clinical utility wane with the rise of widespread bacterial resistance. However, the ever-growing threat of multi-drug resistant (MDR) organisms necessitates a re-evaluation of older antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against MDR bacterial strains, alongside other antibiotics. We delve into the available quantitative data, detail the experimental protocols for assessing antimicrobial susceptibility, and visualize the underlying biological pathways.

Comparative Efficacy Against MDR Strains: A Quantitative Overview

Quantitative data on the in vitro activity of this compound against contemporary MDR clinical isolates is limited in recent literature. Most modern studies focus on the development of novel this compound derivatives to enhance efficacy. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various bacterial strains. It is important to note that a lower MIC value indicates greater potency.

Bacterial Strain Antibiotic MIC Range (µg/mL) Reference
Staphylococcus aureus (MRSA and VRSA)Sulfonamide Derivatives (1b-d)64 - 512
Staphylococcus aureus ATCC 25923 (Reference Strain)This compound (Control)512
Staphylococcus aureus (MRSA and VRE isolates)Thymol-conjugated this compound20 - 80
Gram-positive MDR strainsNovel this compound Hybrids4.69 - 156.47 (µM)[1]
Gram-negative MDR strainsNovel this compound Hybrids2.33 - 137.43 (µM)[1]
Pseudomonas aeruginosa (MDR)EUCAST StatementTypically resistant to trimethoprim and moderately susceptible to sulfonamides. Should be considered resistant to trimethoprim-sulfamethoxazole regardless of in vitro results.[2]

Note: The data for novel this compound hybrids is presented in µM as reported in the study. Direct comparison with µg/mL values requires conversion based on the molecular weight of each specific derivative. The limited recent data on this compound itself against a broad panel of MDR strains underscores a significant knowledge gap.

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of MIC values is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, which are the globally recognized standards.[3][4][5][6][7]

Broth Microdilution Method (CLSI M07)

This method is considered a gold standard for quantitative susceptibility testing.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound is prepared at a high concentration (e.g., 1024 µg/mL) in a suitable solvent. The choice of solvent depends on the solubility of the drug.

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • The final concentrations in the wells typically range from 0.06 to 1024 µg/mL.

  • A growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only) are included on each plate.

3. Inoculum Preparation:

  • The test bacterium is grown on an appropriate agar medium overnight.

  • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

dot

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results stock Antimicrobial Stock Solution plates Serial Dilutions in 96-well Plates stock->plates inoculation Inoculation of Plates plates->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual Reading of Growth Inhibition incubation->reading mic Determination of MIC reading->mic

Experimental workflow for MIC determination.

Signaling Pathways: Mechanism of Action and Resistance

This compound, like other sulfonamides, exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway, which is essential for bacterial DNA, RNA, and protein production.

dot

Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

This compound's mechanism of action.

Bacterial resistance to sulfonamides, including this compound, primarily occurs through two main mechanisms[8][9][10][11]:

  • Alteration of the Target Enzyme: Mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can lead to a modified enzyme with reduced binding affinity for sulfonamides while still being able to bind its natural substrate, PABA.

  • Acquisition of Resistant DHPS: Bacteria can acquire plasmid-encoded sul genes (sul1, sul2, sul3) that produce alternative DHPS enzymes that are inherently resistant to sulfonamides.

dot

Resistance_Mechanisms cluster_wildtype Susceptible Bacterium cluster_resistant Resistant Bacterium WT_DHPS Wild-type DHPS Binds PABA and Sulfonamides Mutated_DHPS Mutated DHPS (folP gene) Reduced affinity for Sulfonamides WT_DHPS->Mutated_DHPS Mutation Acquired_DHPS Acquired DHPS (sul genes) Insensitive to Sulfonamides WT_DHPS->Acquired_DHPS Horizontal Gene Transfer

References

Synergistic Antimicrobial Effects of Sulfaguanidine and Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of sulfaguanidine with other antimicrobial agents. Due to a scarcity of publicly available quantitative data specifically for this compound in combination therapies, this guide utilizes data from closely related sulfonamides, namely sulfamethoxazole and sulfadiazine, as surrogates. Both this compound and these surrogates function by inhibiting dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. The primary synergistic partners discussed are dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim and pyrimethamine.

Mechanism of Synergism: Sequential Blockade of Folic Acid Synthesis

The synergistic interaction between sulfonamides and DHFR inhibitors is a classic example of a sequential blockade in a metabolic pathway. Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, through a series of enzymatic steps.

  • Sulfonamides (e.g., this compound): These agents act as competitive inhibitors of dihydropteroate synthase (DHPS). They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor of dihydrofolic acid.

  • DHFR Inhibitors (e.g., Trimethoprim, Pyrimethamine): These drugs inhibit dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.

By inhibiting two sequential steps in this vital pathway, the combination of a sulfonamide and a DHFR inhibitor leads to a more potent antimicrobial effect than either drug used alone. This synergistic action can be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some protozoa.

Quantitative Analysis of Synergistic Effects

The synergistic effect of antimicrobial combinations is often quantified using the checkerboard assay, which determines the minimum inhibitory concentration (MIC) of each drug alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.

FIC Index Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

The following tables summarize the synergistic effects of sulfamethoxazole with trimethoprim and sulfadiazine with pyrimethamine against various microorganisms.

Table 1: Synergistic Effects of Sulfamethoxazole and Trimethoprim

MicroorganismSulfamethoxazole MIC (µg/mL)Trimethoprim MIC (µg/mL)Combination MIC (Sulfamethoxazole/Trimethoprim) (µg/mL)FIC IndexReference
Escherichia coli1614 / 0.250.5--INVALID-LINK--
Staphylococcus aureus320.58 / 0.1250.5--INVALID-LINK--
Haemophilus influenzae40.121 / 0.030.5--INVALID-LINK--
Proteus mirabilis822 / 0.50.5--INVALID-LINK--

Table 2: Synergistic Effects of Sulfadiazine and Pyrimethamine

MicroorganismSulfadiazine MIC (µg/mL)Pyrimethamine MIC (µg/mL)Combination MIC (Sulfadiazine/Pyrimethamine) (µg/mL)FIC IndexReference
Toxoplasma gondii40.021 / 0.0050.5--INVALID-LINK--
Plasmodium falciparum>640.00816 / 0.002<0.5--INVALID-LINK--

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a microdilution method used to assess the in vitro interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or protozoal culture

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Stock solutions of the antimicrobial agents to be tested

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of Drug A (e.g., sulfamethoxazole) horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of Drug B (e.g., trimethoprim) vertically down the microtiter plate.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

  • Calculation of FIC Index:

    • The FIC for each drug is calculated as follows:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC index is the sum of the individual FICs:

      • FIC Index = FIC of Drug A + FIC of Drug B

Visualizations

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Antimicrobial Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydropteroic_Acid->Dihydrofolate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydrofolate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Proteins This compound This compound (and other Sulfonamides) This compound->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim / Pyrimethamine Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Points of Inhibition.

Experimental_Workflow cluster_workflow Checkerboard Assay Workflow start Start prep_dilutions Prepare Serial Dilutions of Drug A and Drug B start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate Plate (18-24h at 37°C) inoculate_plate->incubation read_results Determine MICs (Visual or OD Reading) incubation->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret_results Interpret Synergy, Additive, or Antagonism calculate_fic->interpret_results end End interpret_results->end

Caption: Experimental Workflow for the Checkerboard Assay.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of sulfaguanidine, a sulfonamide antimicrobial agent. The information is compiled to assist researchers and professionals in drug development in understanding the pharmacological profile of this compound.

Mechanism of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, this compound effectively halts bacterial proliferation.[1] This mechanism is selective for bacteria as humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme.

Signaling Pathway of this compound's Action

Sulfaguanidine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase.

In Vitro Efficacy

Historically, this compound has been recognized for its effectiveness against gram-negative intestinal bacilli.[2] While specific Minimum Inhibitory Concentration (MIC) data for this compound against key enteric pathogens from recent studies is limited in the available literature, research on its derivatives provides insight into its potential antimicrobial activity.

It is important to note that the susceptibility of bacteria to sulfonamides can be influenced by the testing medium, as the presence of thymidine can interfere with the results.[3] Therefore, appropriate testing conditions are crucial for accurate MIC determination.

Table 1: Illustrative In Vitro Antimicrobial Activity of Sulfonamide Derivatives

CompoundOrganismMIC (µg/mL)Reference
Sulfadiazine-Cyclohexathienopyrimidine HybridStaphylococcus aureus250[4]
Sulfadiazine-Cyclohexathienopyrimidine HybridEscherichia coli125[4]
Sulfamethoxazole-Thienopyrimidine HybridStaphylococcus aureus250[4]
Sulfamethoxazole-Thienopyrimidine HybridEscherichia coli125[4]

Note: This table presents data for sulfonamide derivatives to illustrate the potential activity of this class of compounds and not for this compound itself.

In Vivo Efficacy

Pharmacokinetic studies in rats indicate that this compound's bioavailability is significantly higher in neonatal rats (57.86%) compared to adult rats (12.76%), suggesting age-dependent absorption.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterAdult RatsNeonatal RatsReference
Bioavailability (oral)12.76%57.86%[2]
Cmax (2.5 mg/kg, oral)0.41 µg/mL3.56 µg/mL[9]
Tmax (2.5 mg/kg, oral)1.67 h1.50 h[9]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate microtiter plate wells containing This compound dilutions with bacteria Prep_Bacteria->Inoculation Prep_this compound Prepare serial dilutions of this compound Prep_this compound->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A pure culture of the test organism (e.g., Shigella flexneri or Escherichia coli) is grown on an appropriate agar medium. Colonies are then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (bacteria without this compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

In Vivo Efficacy Testing: Murine Model of Shigellosis

The following outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of shigellosis.

In_Vivo_Efficacy_Workflow cluster_infection Infection Model cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Acclimatize mice and provide appropriate diet and water Infection Infect mice with a pathogenic strain of Shigella flexneri (e.g., oral or intraperitoneal route) Animal_Prep->Infection Grouping Divide mice into control (vehicle) and treatment (this compound) groups Infection->Grouping Administration Administer this compound orally at various doses for a defined period Grouping->Administration Monitoring Monitor clinical signs (weight loss, diarrhea) and survival rates Administration->Monitoring Analysis At study endpoint, collect tissues (e.g., colon) for bacterial load determination and histopathology Monitoring->Analysis

Caption: Workflow for in vivo efficacy testing in a murine shigellosis model.

Detailed Steps:

  • Animal Model: Adult mice (e.g., C57BL/6) are used. To establish infection, various models can be employed, including oral inoculation after antibiotic pre-treatment to disrupt the native gut microbiota, or intraperitoneal injection.[3][10]

  • Infection: Mice are challenged with a predetermined lethal or sublethal dose of a virulent Shigella flexneri strain.

  • Treatment: Following infection, mice are treated with this compound, typically administered orally. Different dose levels are tested to determine a dose-response relationship. A control group receives a vehicle without the drug.

  • Efficacy Evaluation: The efficacy of this compound is assessed based on various parameters, including:

    • Survival Rate: The percentage of mice surviving in the treatment group compared to the control group.

    • Clinical Signs: Monitoring for signs of illness such as weight loss, diarrhea, and changes in behavior.

    • Bacterial Load: At the end of the study, tissues such as the colon and spleen are collected, homogenized, and plated to determine the number of viable bacteria (colony-forming units).

    • Histopathology: Tissues may be examined for signs of inflammation and tissue damage.

Conclusion

This compound is a sulfonamide antibiotic with a well-established mechanism of action against enteric bacteria. While its historical use in treating bacillary dysentery points to its in vivo efficacy, a direct comparison with modern in vitro quantitative data is challenging due to the limited availability of recent studies on the parent compound. The provided experimental protocols for in vitro and in vivo testing can serve as a foundation for researchers aiming to conduct contemporary evaluations of this compound and its derivatives. Further research is warranted to establish a clear in vitro-in vivo correlation for this compound against currently prevalent strains of enteric pathogens.

References

A Comparative Guide to Sulfaguanidine's Dual Inhibitory Potential Against DNA Gyrase and DHFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of sulfaguanidine and its derivatives as potential dual inhibitors of two critical bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR). While traditionally recognized for its role in inhibiting dihydropteroate synthase (DHPS), recent research has explored the broader inhibitory profile of this compound-based compounds. This document objectively compares the performance of this compound derivatives with established inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to Dual-Target Inhibition

Targeting multiple enzymes in a pathogen's essential metabolic pathways is a promising strategy to combat the rise of antibiotic resistance. DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is the target of fluoroquinolone antibiotics. Dihydrofolate reductase (DHFR) is a key enzyme in the folate biosynthesis pathway, which produces precursors for DNA and RNA synthesis.[1][2] Inhibition of DHFR disrupts this vital process, leading to cell death.[2] The simultaneous inhibition of both DNA gyrase and DHFR presents a powerful, multi-pronged attack on bacterial survival.

While this compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme upstream of DHFR, recent studies have synthesized and evaluated this compound hybrids for their ability to inhibit both DNA gyrase and DHFR directly.[2][3]

Comparative Performance Analysis

DNA Gyrase Inhibition

Table 1: Comparative IC50 Values for DNA Gyrase Inhibitors

CompoundTarget Organism/EnzymeIC50 (µM)Reference(s)
This compound Derivative 2d S. aureus DNA Gyrase18.17 ± 1.18[2][3]
This compound Derivative 3a S. aureus DNA Gyrase21.97 ± 1.35[2][3]
This compound Derivative 2a S. aureus DNA Gyrase23.87 ± 1.22[2][3]
CiprofloxacinS. aureus DNA Gyrase26.32 ± 1.76[3]
CiprofloxacinE. coli DNA Gyrase10.71[4]
NovobiocinE. coli DNA Gyrase0.08[5]
Dihydrofolate Reductase (DHFR) Inhibition

Table 2: Comparative IC50 Values for DHFR Inhibitors

CompoundTarget Organism/EnzymeIC50 (µM)Reference(s)
This compound Derivative 2d E. coli DHFR4.33 ± 0.18[2][3]
This compound Derivative 3a E. coli DHFR5.44 ± 0.95[2][3]
This compound Derivative 2a E. coli DHFR5.54 ± 0.33[2][3]
TrimethoprimE. coli DHFR5.16 ± 0.12[3]
MethotrexateHuman DHFR0.12 ± 0.07[6]

Mechanistic Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to validate these findings, the following diagrams are provided.

Folate Biosynthesis Pathway cluster_0 Bacterial Folate Synthesis cluster_1 Inhibitor Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydropteroic_Acid->Dihydrofolate_Synthetase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthetase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate_Reductase->Tetrahydrofolate DNA_RNA_Synthesis DNA, RNA, and Amino Acid Synthesis Tetrahydrofolate->DNA_RNA_Synthesis This compound This compound (and other Sulfonamides) This compound->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim (and this compound Derivatives) Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Bacterial folate synthesis pathway and points of inhibition.

DNA_Gyrase_Supercoiling_Assay start Start prepare_reaction Prepare reaction mix: - Relaxed plasmid DNA - DNA gyrase - ATP & Buffer start->prepare_reaction add_inhibitor Add varying concentrations of test compound (e.g., this compound derivative) prepare_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction gel_electrophoresis Agarose gel electrophoresis to separate relaxed and supercoiled DNA stop_reaction->gel_electrophoresis visualize Visualize DNA bands (e.g., with Ethidium Bromide) gel_electrophoresis->visualize analyze Quantify band intensity to determine IC50 visualize->analyze end End analyze->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

DHFR_Inhibition_Assay start Start prepare_reagents Prepare reaction buffer, DHFR enzyme, DHF, and NADPH start->prepare_reagents add_inhibitor Add varying concentrations of test compound to wells prepare_reagents->add_inhibitor add_enzyme Add DHFR enzyme to wells add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding DHF and NADPH add_enzyme->initiate_reaction monitor_absorbance Monitor decrease in absorbance at 340 nm (NADPH oxidation) in a spectrophotometer initiate_reaction->monitor_absorbance calculate_activity Calculate rate of reaction and percent inhibition monitor_absorbance->calculate_activity determine_ic50 Determine IC50 value calculate_activity->determine_ic50 end End determine_ic50->end

Caption: Workflow for spectrophotometric DHFR inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation of the findings.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl2, 500 mM Potassium Glutamate, 10 mM DTT, 6.5 mM ATP, 1 mg/mL BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide)

  • Gel documentation system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and DNA gyrase enzyme on ice.

  • Add varying concentrations of the test compound or vehicle control to the reaction tubes.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[3]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR (e.g., from E. coli)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA)

  • Test compounds dissolved in a suitable solvent

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a 96-well plate or cuvette, add the assay buffer.

  • Add varying concentrations of the test compound or vehicle control.

  • Add the DHFR enzyme and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The available evidence strongly suggests that the this compound scaffold is a viable starting point for the development of novel dual-target antibacterial agents.[2][3] While this compound itself is primarily known as a DHPS inhibitor, its synthetic derivatives have demonstrated potent inhibitory activity against both DNA gyrase and DHFR, with IC50 values comparable to, and in some cases exceeding, those of established drugs like ciprofloxacin and trimethoprim.[2][3]

Further research is warranted to explore the structure-activity relationships of these this compound hybrids to optimize their potency and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of these promising compounds in the ongoing search for new and effective treatments for bacterial infections.

References

Comparative study of sulfaguanidine bioavailability in different formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaguanidine is known for its poor absorption from the gastrointestinal tract, which is advantageous for treating enteric infections.[1] However, for systemic infections or in cases where higher plasma concentrations are desired, enhancing its bioavailability is a critical challenge. This guide presents key pharmacokinetic parameters of this compound from a study in a rat model, which highlights age-dependent absorption. Furthermore, it details a comprehensive experimental protocol for a comparative bioavailability study and illustrates the underlying mechanism of action of sulfonamides.

Data on this compound Bioavailability

The following table summarizes the pharmacokinetic parameters of this compound following oral and intravenous administration in a rat model. This data, derived from a study comparing neonatal and adult rats, underscores the significant impact of physiological factors on drug absorption.[2][3]

Pharmacokinetic ParameterAdult RatsNeonatal RatsRoute of AdministrationDosageReference
Absolute Bioavailability (%) 12.7657.86Oral2.5 mg/kg[2][3]
Maximum Plasma Concentration (Cmax) (µg/mL) 0.413.56Oral2.5 mg/kg[3]
Time to Maximum Plasma Concentration (Tmax) (h) 1.671.50Oral2.5 mg/kg[3]
Area Under the Curve (AUC₀-∞) (µg·h/mL) 8.1820.46Intravenous2.5 mg/kg[3]
Total Clearance (CLt) (L/h/kg) 0.290.14Intravenous2.5 mg/kg[3]
Volume of Distribution (Vdss) (L/kg) 0.650.59Intravenous2.5 mg/kg[3]

Experimental Protocols

A well-designed in vivo study is crucial for comparing the bioavailability of different this compound formulations. The following is a representative, detailed protocol for a comparative bioavailability study in a rat model.

Objective:

To compare the oral bioavailability of this compound from a test formulation (e.g., nanoparticle suspension) versus a reference formulation (e.g., standard tablet suspension).

Study Design:

A single-dose, parallel-group or crossover study design can be employed.

Animals:

Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water. A fasting period of 12 hours is typically required before drug administration.

Drug Administration:
  • Intravenous (IV) Group (for absolute bioavailability determination): this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300) and administered as a single bolus injection via the tail vein at a dose of 2.5 mg/kg.

  • Oral (PO) Groups:

    • Reference Formulation: A standard this compound tablet is crushed and suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) solution.

    • Test Formulation: The novel this compound formulation (e.g., nanoparticle suspension) is administered.

    • Both oral formulations are administered via oral gavage at a dose equivalent to 25 mg/kg of this compound.

Blood Sampling:

Blood samples (approximately 0.25 mL) are collected from the jugular or saphenous vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS
  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard (e.g., another sulfonamide like sulfadiazine) is added to the plasma, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to quantify the parent and product ions of this compound and the internal standard.

  • Data Analysis: The concentration of this compound in each plasma sample is determined from a calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) are calculated using non-compartmental analysis.

Visualizations

Mechanism of Action

Sulfonamides, including this compound, exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes This compound This compound This compound->DHPS Inhibition Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Sulfonamide inhibition of bacterial folic acid synthesis.
Experimental Workflow

The following diagram outlines the key steps in a typical in vivo bioavailability study for a new this compound formulation.

Experimental Workflow for Bioavailability Study cluster_preclinical In Vivo Study cluster_analytical Bioanalysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Group Allocation (IV, Reference, Test) Fasting->Grouping Dosing Drug Administration (IV or Oral Gavage) Grouping->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MSMS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc Comparison Formulation Comparison Bioavailability_Calc->Comparison

Workflow for a comparative bioavailability study.

References

Validating LC-MS Methods for Sulfaguanidine Detection in Animal Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of sulfaguanidine, a sulfonamide antibiotic, in animal feed is crucial for ensuring food safety and regulatory compliance. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. This guide provides a comparative overview of validated LC-MS methods for this compound detection in animal feed, targeting researchers, scientists, and drug development professionals.

Comparative Analysis of Method Performance

The performance of various LC-MS methods for the determination of this compound in animal feed is summarized below. The data highlights key validation parameters to facilitate method selection and development.

ParameterMethod 1 (LC-APCI-MS)[1][2]Method 2 (UHPLC-MS/MS)[3]Method 3 (Modified QuEChERS LC-MS/MS)[4]
Linearity Range 0.2 - 10 g/kg0.2 - 40 ng/mL25 - 75 µg/kg
Correlation Coefficient (R²) > 0.99> 0.9960.9864 - 0.9993
Recovery 90.4% - 96.0%80% - 112%86.0% - 106.8%
Limit of Quantification (LOQ) Not Specified0.5 - 20 µg/kg0.9 - 7.1 µg/kg
Precision (RSD) < 10% (Repeatability & Reproducibility)< 10% (CV)< 19.5% (Repeatability), < 21.6% (Intermediate Precision)
Sample Preparation Acidified Methanol ExtractionAcetonitrile Extraction & Alumina SPEModified QuEChERS
LC Column C8 (150 mm x 4.6 mm, 5 µm)C18 (2.1 mm x 100 mm, 1.8 µm)Not Specified
Ionization Source APCIESIESI

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the protocols for the key experimental stages of the compared LC-MS methods.

Method 1: LC-APCI-MS for Medicated Feedingstuffs [1][2]

  • Sample Preparation:

    • Grind and sieve the feed sample (1 mm sieve).

    • Weigh 3 g of the sample into a 250 mL Erlenmeyer flask.

    • Add 10 mL of water and soak the sample.

    • Add 10 mL of acidified methanol (100 µL of formic acid in 100 mL of methanol).

    • Extract for 20 minutes on a horizontal shaker.

    • Centrifuge at 3,500 x g for 20 minutes.

    • Dilute the supernatant 1,000 times with water before injection.

  • LC-MS Conditions:

    • LC System: Agilent Technologies 1200 Series.

    • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (40:60, v/v).

    • Injection Volume: 1 µL.

    • MS Detector: Quadrupole mass selective detector.

    • Ionization: Positive Atmospheric Pressure Chemical Ionization (APCI).

Method 2: UHPLC-MS/MS for Multi-Sulfonamide Residues [3]

  • Sample Preparation:

    • Acetonitrile extraction of the feed sample.

    • Solid Phase Extraction (SPE) cleanup using a basic alumina column.

  • UHPLC-MS/MS Conditions:

    • LC System: Ultra-High Performance Liquid Chromatography system.

    • Column: Eclipse Plus C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Column Temperature: 30°C.

    • MS Detector: Tandem mass spectrometer.

Method 3: Modified QuEChERS with LC-MS/MS [4]

  • Sample Preparation (Modified QuEChERS):

    • This method utilizes a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) procedure for sample extraction and cleanup. The specific modifications are optimized for the animal feed matrix.

  • LC-MS/MS Conditions:

    • Analysis: High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for LC-MS analysis of this compound in animal feed and a conceptual signaling pathway for its mode of action.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Animal Feed Sample Grind Grinding & Sieving Sample->Grind Extract Extraction (e.g., Acidified Methanol, Acetonitrile, QuEChERS) Grind->Extract Cleanup Cleanup (e.g., Centrifugation, SPE) Extract->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Analysis MS->Data Result Result Reporting Data->Result

Caption: General workflow for LC-MS analysis of this compound in animal feed.

Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Folic Acid Synthesis THF Tetrahydrofolic Acid DHF->THF Purines Purines, Thymidine, etc. THF->Purines This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's competitive inhibition of bacterial folic acid synthesis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfaguanidine, a sulfonamide antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure responsible disposal.

Key Hazards: this compound is considered a hazardous substance. It is irritating to the eyes, skin, and respiratory system.[1][2][3][4] Ingestion may be harmful and can potentially lead to kidney damage.[1] Additionally, fine dust particles of this compound may form flammable dust clouds.[1]

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is crucial to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory scales.

Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale / Laboratory Use Safety glasses or chemical safety goggles (EN 166 compliant)[2][3]Protective gloves[3][5][6]Laboratory coat[1]Maintain adequate ventilation. A dust respirator should be used if dust is generated.[1][7]
Large Scale / Manufacturing Chemical safety goggles or face shield[8]Chemical-resistant gloves[9]Disposable coveralls of low permeability and disposable shoe covers. For advanced protection, air-supplied full-body suits may be required.[1]A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if exposure limits are exceeded.[3] Enclosed local exhaust ventilation or HEPA terminated local exhaust should be used at points of dust generation.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps for its use and disposal.

Operational Workflow for this compound Handling prep Preparation - Ensure well-ventilated area. - Eyewash and safety shower are accessible. - Don appropriate PPE. handling Handling - Avoid all personal contact. - Use dry clean-up procedures to avoid generating dust. - Prevent concentration in hollows and sumps. prep->handling storage Storage - Store in original, securely sealed containers. - Keep in a cool, dry, well-ventilated area. - Store away from incompatible materials (strong acids, bases, oxidizing agents). handling->storage spill Spill Management (Minor) - Clean up immediately. - Wear protective clothing, gloves, safety glasses, and dust respirator. - Use dry clean-up procedures. handling->spill disposal Disposal - Treat as hazardous waste. - Dispose of in a licensed landfill or via incineration. - Decontaminate empty containers. storage->disposal

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Contingency Plan: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical. The following diagram outlines the necessary steps for different types of exposure.

Contingency Plan for Accidental this compound Exposure exposure Accidental Exposure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately remove contaminated clothing. Flush skin and hair with running water (and soap if available). Seek medical attention if irritation occurs. skin->skin_action eye_action Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention. eye->eye_action inhalation_action Remove to fresh air. Lay patient down and keep warm and rested. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth. Get immediate medical attention. ingestion->ingestion_action

Caption: First aid procedures for different routes of accidental exposure to this compound.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1] All waste disposal must adhere to local, state, and federal regulations.[1]

Recommended Disposal Methods:

  • Recycling: Consult the manufacturer for recycling options where possible.[1]

  • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[1]

  • Incineration: Incineration in a licensed apparatus, potentially after being mixed with a suitable combustible material.[1]

Container Decontamination: Empty containers may retain product residue and should be decontaminated before being destroyed.[1] Do not cut, drill, grind, or weld such containers as residual dust may pose an explosion hazard.[1] It is important not to allow wash water from cleaning or process equipment to enter drains.[1]

By implementing these safety protocols, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaguanidine
Reactant of Route 2
Sulfaguanidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。